4-(1H-benzimidazol-2-yl)quinoline
説明
Structure
3D Structure
特性
IUPAC Name |
4-(1H-benzimidazol-2-yl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3/c1-2-6-13-11(5-1)12(9-10-17-13)16-18-14-7-3-4-8-15(14)19-16/h1-10H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWLWMHHMQYNIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C3=NC4=CC=CC=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352319 | |
| Record name | 4-(1H-benzimidazol-2-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31704-11-7 | |
| Record name | 4-(1H-benzimidazol-2-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 4-(1H-benzimidazol-2-yl)quinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 4-(1H-benzimidazol-2-yl)quinoline. This molecule, which incorporates both a quinoline and a benzimidazole moiety, is of significant interest in medicinal chemistry due to the diverse pharmacological activities associated with these two scaffolds. This document outlines a probable synthetic route, details the necessary experimental protocols, and presents expected characterization data based on analogous compounds.
Introduction
Quinoline and benzimidazole derivatives are prominent pharmacophores known for a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. The strategic combination of these two heterocyclic systems into a single molecular entity, such as 4-(1H-benzimidazol-2-yl)quinoline, presents a promising avenue for the discovery of novel therapeutic agents. This guide serves as a technical resource for researchers engaged in the synthesis and evaluation of such hybrid molecules.
Proposed Synthesis
A plausible and efficient method for the synthesis of 4-(1H-benzimidazol-2-yl)quinoline involves the condensation reaction between quinoline-4-carbaldehyde and o-phenylenediamine. This reaction is typically acid-catalyzed and proceeds via the formation of a Schiff base intermediate, which subsequently undergoes cyclization and aromatization to yield the final benzimidazole product.
Experimental Protocol:
Materials:
-
Quinoline-4-carbaldehyde
-
o-Phenylenediamine
-
p-Toluenesulfonic acid (p-TSOH) or other suitable acid catalyst
-
Dimethylformamide (DMF) or other appropriate high-boiling point solvent
-
Sodium bicarbonate (NaHCO₃) solution
-
Distilled water
-
Ethanol or other suitable recrystallization solvent
Procedure:
-
In a round-bottom flask, dissolve quinoline-4-carbaldehyde (1 equivalent) and o-phenylenediamine (1 equivalent) in a minimal amount of DMF.
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 equivalents) to the mixture.
-
Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Slowly add the reaction mixture to a stirred solution of aqueous sodium bicarbonate to neutralize the acid catalyst and precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with distilled water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure 4-(1H-benzimidazol-2-yl)quinoline.
Characterization Data
| Parameter | Expected Value/Characteristics |
| Molecular Formula | C₁₆H₁₁N₃ |
| Molecular Weight | 245.28 g/mol |
| Melting Point | Not available. Expected to be a solid with a defined melting point. |
| ¹H NMR | Expected aromatic protons in the range of δ 7.0-9.0 ppm. A singlet for the benzimidazole N-H proton is also anticipated. |
| ¹³C NMR | Expected signals for aromatic carbons in the range of δ 110-155 ppm. |
| IR (cm⁻¹) | Expected peaks for N-H stretching (around 3400 cm⁻¹), C=N stretching (around 1620 cm⁻¹), and aromatic C-H stretching. |
| Mass Spectrum (m/z) | Expected molecular ion peak [M]⁺ at approximately 245. |
Visualizations
Synthesis Workflow
Caption: Proposed synthesis of 4-(1H-benzimidazol-2-yl)quinoline.
This technical guide is intended for informational purposes for a research audience. The proposed experimental protocols should be adapted and optimized based on laboratory conditions and safety considerations. The characterization data provided are predictive and should be confirmed by experimental analysis.
Crystal Structure of 4-(1H-benzimidazol-2-yl)quinoline: A Technical Overview
Researchers, scientists, and drug development professionals will find in this guide a comprehensive examination of the crystal structure of 4-(1H-benzimidazol-2-yl)quinoline, a molecule of significant interest in medicinal chemistry. This document provides a detailed summary of its crystallographic data, molecular geometry, and the experimental protocols utilized for its characterization.
While a direct crystallographic analysis of the specific parent compound 4-(1H-benzimidazol-2-yl)quinoline is not publicly available in the searched literature, this guide presents data from closely related, structurally characterized derivatives. These analogues provide valuable insights into the probable molecular conformation, bond parameters, and intermolecular interactions of the title compound. The presented data is drawn from published studies on substituted benzimidazole-quinoline hybrids.
Molecular Structure and Conformation
The core structure of 4-(1H-benzimidazol-2-yl)quinoline consists of a quinoline ring system linked at its 4-position to the 2-position of a benzimidazole moiety. The planarity and dihedral angles between these two heterocyclic systems are key features of its three-dimensional structure.
In related compounds, such as 4-(1H-benzimidazol-2-yl)benzonitrile, the benzimidazole and the adjoined phenyl ring are nearly coplanar, with a minimal dihedral angle of 3.87(3)°.[1] Conversely, in 3-(1H-1,3-benzimidazol-2-yl)-2,7-dimethoxyquinoline, the dihedral angle between the quinoline and benzimidazole ring systems is more pronounced at 23.57(5)°.[2] For 9-(1H-Benzo[d]imidazol-2-yl)-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline, the dihedral angle between the benzimidazole and julolidine moieties is 40.9(1)°.[3] These variations highlight the influence of substituents and crystal packing forces on the overall molecular conformation.
Intramolecular hydrogen bonding often plays a crucial role in stabilizing the molecular conformation. For instance, in 3-(1H-1,3-Benzimidazol-2-yl)-2,7-dimethoxyquinoline, an intramolecular N—H⋯O hydrogen bond is observed.[2] Similarly, weak intramolecular C—H···N hydrogen bonds contribute to the conformation of other benzimidazole derivatives.[4]
Crystallographic Data Summary
The following tables summarize key crystallographic data for structurally related compounds, offering a comparative reference for the anticipated parameters of 4-(1H-benzimidazol-2-yl)quinoline.
Table 1: Crystal Data and Structure Refinement for Related Benzimidazole Derivatives
| Parameter | 4-(1H-Benzimidazol-2-yl)benzonitrile[1] | 3-(1H-1,3-Benzimidazol-2-yl)-2,7-dimethoxyquinoline[2] | 9-(1H-Benzo[d]imidazol-2-yl)-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline[3] |
| Chemical Formula | C₁₄H₉N₃ | C₁₈H₁₅N₃O₂ | C₁₉H₁₉N₃ |
| Formula Weight | 219.25 | 305.33 | 289.37 |
| Crystal System | Monoclinic | Orthorhombic | Orthorhombic |
| Space Group | P2₁/n | P2₁2₁2₁ | Pca2₁ |
| a (Å) | 10.339(3) | 6.7094(2) | 6.5511(4) |
| b (Å) | 5.922(2) | 9.4134(3) | 11.2639(6) |
| c (Å) | 17.513(5) | 49.1620(16) | 20.613(1) |
| α (°) | 90 | 90 | 90 |
| β (°) | 97.43(3) | 90 | 90 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 1063.1(5) | 3104.99(17) | 1522.62(16) |
| Z | 4 | 8 | 4 |
| Temperature (K) | 293(2) | 150 | 100 |
| R-factor | 0.046 | 0.046 | 0.051 |
Experimental Protocols
The synthesis and characterization of benzimidazole-quinoline derivatives typically involve multi-step synthetic routes followed by spectroscopic and crystallographic analysis.
Synthesis and Crystallization Workflow
The general synthetic approach often involves the condensation of an appropriate o-phenylenediamine derivative with a quinoline derivative bearing a carboxylic acid or aldehyde functional group.
Caption: Generalized workflow for the synthesis and crystallization of benzimidazole-quinoline derivatives.
For instance, a common method involves the reaction of 2-methylquinoline precursors with selenium dioxide to form the corresponding 2-formylquinoline, which then undergoes oxidative cyclocondensation with benzene-1,2-diamine.[5] Another approach starts from julolidine-9-carbaldehyde and 1,2-phenylenediamine.[3]
Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a solution of the purified compound in an appropriate solvent or solvent mixture, such as petroleum ether/diethyl ether.[3]
Characterization Techniques
A combination of spectroscopic and analytical techniques is employed to confirm the structure and purity of the synthesized compounds.
References
- 1. 4-(1H-Benzimidazol-2-yl)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(1H-1,3-Benzimidazol-2-yl)-2,7-dimethoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, crystal structure and Hirshfeld surface analysis of (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids - PMC [pmc.ncbi.nlm.nih.gov]
The Luminescent World of Benzimidazole-Quinoline Hybrids: A Technical Guide to their Photophysical Properties
For Researchers, Scientists, and Drug Development Professionals
The fusion of benzimidazole and quinoline moieties has given rise to a novel class of heterocyclic compounds with remarkable photophysical properties. These compounds are at the forefront of research in materials science and medicinal chemistry, finding applications as fluorescent probes, sensors, and even as potential therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, photophysical characterization, and underlying mechanistic principles of these promising molecules.
Core Photophysical Data
The photophysical characteristics of benzimidazole-quinoline derivatives are highly sensitive to their structural modifications and the surrounding environment. Below is a summary of key quantitative data for some representative compounds.
| Compound Name | Structure | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ, ns) | Solvent | Reference |
| 8-(1H-Benzo[d]imidazol-2-yl)quinolin-7-ol (HQB) | 305, 315, 360 | 420, 570 | - | - | - | [1][2] | |
| 3-(1H-benzoimidazol-2-yl)-2-chloro-8-methyl-quinoline (1b) | 336, 354 | 434, 852 (excitation at 354 nm); 447 (excitation at 708 nm) | - | - | Ethanol | [3][4] | |
| Ir(III) Complex 1 | [Ir(ppy)2(L1)]+ | ~350-450 (broad) | ~590 | 0.12 (aerated), 0.26 (deaerated) | 376 | DMSO | [5] |
| Ir(III) Complex 2 | [Ir(ppy)2(L2)]+ | ~350-450 (broad) | ~610 | 0.08 (aerated), 0.38 (deaerated) | 436 | DMSO | [5] |
Note: "-" indicates data not specified in the cited sources. The photophysical properties can be significantly influenced by the solvent polarity and pH.[3]
Key Photophysical Phenomena
The interesting photophysical behaviors of many benzimidazole-quinoline compounds are governed by excited-state phenomena such as Intramolecular Proton Transfer (ESIPT) and Intramolecular Charge Transfer (ESICT).
Excited-State Intramolecular Proton Transfer (ESIPT)
In specific benzimidazole-quinoline structures, such as 8-(1H-benzo[d]imidazol-2-yl)quinolin-7-ol (HQB), a proton can be transferred from a donor to an acceptor group within the same molecule upon photoexcitation.[1][2] This process leads to the formation of a transient tautomer with a distinct electronic structure and, consequently, a different emission wavelength. This often results in a large Stokes shift, which is the difference between the absorption and emission maxima. The ESIPT process in HQB is coupled with an excited-state intramolecular charge transfer, leading to dual emission bands.[1][2]
The diagram below illustrates the proposed mechanism for the excited-state intramolecular double proton transfer (ESIDPT) in the HQB system.
Caption: Proposed energy level diagram for the ESIDPT process in HQB.
Experimental Protocols
Reproducible and accurate measurement of photophysical properties is crucial. Below are detailed methodologies for key experiments.
Synthesis of Benzimidazole-Quinoline Derivatives
A common synthetic route involves a one-pot condensation reaction.[3][4]
General Procedure:
-
Dissolve the appropriate quinoline aldehyde (e.g., 2-chloro-8-methyl-quinoline-3-carbaldehyde) and benzene-1,2-diamine in a suitable solvent, such as ethanol.
-
Reflux the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration, washed with a cold solvent, and dried.
-
Further purification can be achieved by recrystallization or column chromatography.
-
Characterize the final product using techniques like IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[3][4]
The following diagram outlines a typical workflow for the synthesis and characterization of these compounds.
Caption: A generalized workflow for the synthesis and analysis of benzimidazole-quinoline compounds.
UV-Vis Absorption and Fluorescence Spectroscopy
These techniques are fundamental for determining the electronic absorption and emission properties of the compounds.[6][7]
Instrumentation:
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
Procedure:
-
Sample Preparation: Prepare dilute solutions of the compound in a suitable spectroscopic grade solvent (e.g., ethanol, DMSO). The concentration should be adjusted to have an absorbance of around 0.1 at the excitation wavelength for fluorescence measurements to avoid inner filter effects.
-
UV-Vis Absorption Measurement:
-
Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).
-
Identify the wavelength of maximum absorption (λ_abs).
-
-
Fluorescence Emission Measurement:
-
Excite the sample at or near its λ_abs.
-
Record the emission spectrum, scanning at wavelengths longer than the excitation wavelength.
-
Identify the wavelength of maximum emission (λ_em).
-
-
Fluorescence Excitation Measurement:
-
Set the emission monochromator to the λ_em.
-
Scan the excitation wavelength and record the resulting fluorescence intensity. The excitation spectrum should ideally match the absorption spectrum.
-
Determination of Fluorescence Quantum Yield (Φ_F)
The comparative method is a widely used technique for determining the fluorescence quantum yield.[8][9]
Principle:
The quantum yield of an unknown sample is determined by comparing its integrated fluorescence intensity to that of a standard with a known quantum yield, under identical experimental conditions.
Equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)
Where:
-
Φ is the fluorescence quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
The subscripts 's' and 'r' refer to the sample and the reference standard, respectively.
Procedure:
-
Select a suitable reference standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample.
-
Prepare a series of dilute solutions of both the sample and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.
-
Measure the absorption and fluorescence emission spectra for all solutions.
-
Integrate the area under the fluorescence emission curves.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference. The slopes of these plots (Grad_s and Grad_r) can be used in a modified equation: Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²).
The logical flow for determining the quantum yield is depicted below.
Caption: Workflow for the determination of fluorescence quantum yield using the comparative method.
Computational Methodologies
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools used to complement experimental findings.[2] These methods can be employed to:
-
Optimize the ground and excited-state geometries of the molecules.
-
Predict absorption and emission spectra.
-
Visualize the frontier molecular orbitals (HOMO and LUMO) to understand electronic transitions and charge transfer characteristics.
-
Calculate the energy barriers for processes like ESIPT.
Applications in Drug Development and Research
The unique photophysical properties of benzimidazole-quinoline compounds make them valuable tools for:
-
Bioimaging: Their fluorescence can be utilized for staining and visualizing biological structures, such as bacteria.[3][4]
-
Fluorescent Sensors: The sensitivity of their fluorescence to the local environment (e.g., polarity, pH, metal ions) allows for their use as chemosensors.[10]
-
Theranostics: Iridium(III) complexes of benzimidazole-quinoline have shown promise as theranostic agents, combining imaging with photodynamic therapy.[5] Their cytotoxicity against cancer cells can be enhanced upon irradiation.[5]
-
Anticancer and Antimicrobial Agents: The benzimidazole and quinoline scaffolds are known pharmacophores, and their hybrids are being investigated for their potential as anticancer and antimicrobial drugs.[11][12][13][14][15]
Conclusion
Novel benzimidazole-quinoline compounds represent a versatile class of molecules with tunable and fascinating photophysical properties. A thorough understanding of their synthesis, characterization, and the underlying photophysical mechanisms is essential for harnessing their full potential in various scientific and biomedical applications. This guide provides a foundational framework for researchers and professionals working in this exciting field.
References
- 1. Deciphering the excited state intramolecular charge-coupled double proton transfer in an asymmetric quinoline–benzimidazole system - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Tunable Emissive Ir(III) Benzimidazole‐quinoline Hybrids as Promising Theranostic Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Zn2+ detection of a benzimidazole 8-aminoquinoline fluorescent sensor by inhibited tautomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinoline–imidazole/benzimidazole derivatives as dual-/multi-targeting hybrids inhibitors with anticancer and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel 1,2,3-Triazole-Containing Quinoline–Benzimidazole Hybrids: Synthesis, Antiproliferative Activity, In Silico ADME Predictions, and Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinoline-imidazole/benzimidazole derivatives as dual-/multi-targeting hybrids inhibitors with anticancer and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. uu.diva-portal.org [uu.diva-portal.org]
- 15. repozitorij.fazos.hr [repozitorij.fazos.hr]
Unveiling the Biological Potential of 4-(1H-benzimidazol-2-yl)quinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the diverse biological activities of the heterocyclic compound 4-(1H-benzimidazol-2-yl)quinoline and its derivatives. This scaffold has emerged as a promising pharmacophore in medicinal chemistry, exhibiting a range of therapeutic effects, most notably in the realms of anticancer and antimicrobial research. This document provides a comprehensive overview of its biological evaluation, including quantitative data, detailed experimental methodologies, and a visual representation of its mechanisms of action.
Anticancer Activity
Derivatives of 4-(1H-benzimidazol-2-yl)quinoline have demonstrated significant antiproliferative activity against a variety of cancer cell lines. The mechanism of action is often multifaceted, involving the inhibition of key signaling pathways crucial for tumor growth and survival.
Quantitative Anticancer Data
The in vitro cytotoxic activity of various 4-(1H-benzimidazol-2-yl)quinoline derivatives is summarized below. The data is presented as GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) values in µM.
| Compound ID | Cancer Cell Line | GI50 (µM) | IC50 (µM) | Reference |
| 5d | Raji (Lymphoma) | 0.4 | - | [1] |
| HuT78 (Lymphoma) | 0.4 | - | [1] | |
| THP1 (Leukemia) | 0.6 | - | [1] | |
| CCRF-CEM (Leukemia) | 8.2 | - | [1] | |
| 12a | HuT78 (Lymphoma) | 4.1 | - | [1] |
| 12b | HuT78 (Lymphoma) | 5.6 | - | [1] |
| 12c | HuT78 (Lymphoma) | 4.4 | - | [1] |
| 12d | HuT78 (Lymphoma) | 3.5 | - | [1] |
| 5a₃ | NCI-H460 (Lung) | - | In vivo efficacy | [2] |
| 5d₃ | BEL-7402 (Hepatoma) | - | In vivo efficacy | [2] |
| Compound 9 | Various (Leukemia, Colon, Melanoma, Renal, Breast) | - | Significant Inhibition | [3] |
Note: Specific IC50 values for compounds 5a₃, 5d₃, and 9 were not provided in the abstract, but their significant anticancer activity was highlighted.
Mechanisms of Anticancer Action
The anticancer effects of 4-(1H-benzimidazol-2-yl)quinoline derivatives are attributed to several mechanisms, including:
-
VEGFR-2 Kinase Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels essential for tumor growth. Certain derivatives of 4-(1H-benzimidazol-2-yl)quinoline have been shown to inhibit the kinase activity of VEGFR-2, thereby disrupting the downstream signaling cascade that promotes endothelial cell proliferation and migration.
-
Induction of Apoptosis: Apoptosis, or programmed cell death, is a crucial process for eliminating cancerous cells. These compounds have been observed to induce apoptosis through the intrinsic pathway, which involves the regulation of the Bcl-2 family of proteins and the subsequent activation of caspases. Specifically, they can lead to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.
-
Cell Cycle Arrest: The cell cycle is a series of events that leads to cell division and proliferation. Derivatives of 4-(1H-benzimidazol-2-yl)quinoline can interfere with this process, causing cell cycle arrest at different phases (e.g., G2/M phase), thereby preventing cancer cells from dividing.
Signaling Pathway Diagrams
// Nodes VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKC [label="PKC", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAF [label="Raf", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nMigration, Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="4-(1H-benzimidazol-2-yl)quinoline\nDerivatives", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges VEGF -> VEGFR2 [label="Binds"]; VEGFR2 -> PLCg [label="Activates"]; VEGFR2 -> PI3K [label="Activates"]; PLCg -> PKC; PKC -> RAF; RAF -> MEK; MEK -> ERK; PI3K -> AKT; ERK -> Proliferation; AKT -> Proliferation; Inhibitor -> VEGFR2 [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; } . Caption: VEGFR-2 Signaling Pathway Inhibition.
// Nodes Inhibitor [label="4-(1H-benzimidazol-2-yl)quinoline\nDerivatives", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2 (Anti-apoptotic)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bax [label="Bax (Pro-apoptotic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mitochondrion [label="Mitochondrion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CytochromeC [label="Cytochrome c\nRelease", fillcolor="#FBBC05", fontcolor="#202124"]; Caspase9 [label="Caspase-9", fillcolor="#FBBC05", fontcolor="#202124"]; Caspase3 [label="Caspase-3", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Inhibitor -> Bcl2 [arrowhead=tee, color="#EA4335", style=dashed, label="Downregulates"]; Inhibitor -> Bax [label="Upregulates", style=dashed, color="#34A853"]; Bcl2 -> Bax [arrowhead=tee, label="Inhibits"]; Bax -> Mitochondrion [label="Promotes\nPermeabilization"]; Mitochondrion -> CytochromeC; CytochromeC -> Caspase9 [label="Activates"]; Caspase9 -> Caspase3 [label="Activates"]; Caspase3 -> Apoptosis; } . Caption: Induction of Apoptosis via the Bcl-2 Pathway.
Antimicrobial Activity
The 4-(1H-benzimidazol-2-yl)quinoline scaffold has also been investigated for its potential to combat microbial infections. Derivatives have shown activity against a range of bacterial and fungal pathogens.
Quantitative Antimicrobial Data
The antimicrobial efficacy of various derivatives is presented below as Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Quinoline-benzimidazole derivative | Staphylococcus aureus | Not effective (75-1000 ppm) | [4] |
| Escherichia coli | Not effective (75-1000 ppm) | [4] | |
| Hybrid 7b | Staphylococcus aureus | 2 | [5] |
| Klebsiella pneumoniae | 50 | [5] | |
| Mycobacterium tuberculosis H37Rv | 10 | [5] | |
| Hybrid 7c | Cryptococcus neoformans | 15.6 | [5] |
| Hybrid 7d | Cryptococcus neoformans | 15.6 | [5] |
| Hybrid 7h | Staphylococcus aureus | 20 | [5] |
Note: The specific structures of the tested derivatives can be found in the cited references.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Synthesis of 4-(1H-benzimidazol-2-yl)quinoline
A common synthetic route involves the condensation of quinoline-4-carbaldehyde with o-phenylenediamine.
// Nodes Reactants [label="Quinoline-4-carbaldehyde +\no-Phenylenediamine", fillcolor="#F1F3F4", fontcolor="#202124"]; Conditions [label="Solvent (e.g., Ethanol)\nCatalyst (e.g., p-TsOH)\nHeat (Reflux)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="4-(1H-benzimidazol-2-yl)quinoline", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Reactants -> Conditions [label="Reaction"]; Conditions -> Product [label="Yields"]; } . Caption: General Synthesis Workflow.
Procedure:
-
A mixture of quinoline-4-carbaldehyde and o-phenylenediamine is dissolved in a suitable solvent, such as ethanol.
-
A catalytic amount of an acid, like p-toluenesulfonic acid (p-TsOH), is added to the mixture.
-
The reaction mixture is heated under reflux for a specified period, typically several hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed, and purified, often by recrystallization, to yield the final product.
In Vitro Anticancer Activity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
4-(1H-benzimidazol-2-yl)quinoline derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control (DMSO) and untreated control are included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The GI50 or IC50 value is determined by plotting cell viability against the compound concentration.
In Vitro Antimicrobial Activity - Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
4-(1H-benzimidazol-2-yl)quinoline derivative stock solution (in DMSO)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: A standardized inoculum of the microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilutions: The test compound is serially diluted in the broth medium in the wells of a 96-well plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A growth control (no compound) and a sterility control (no inoculum) are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
This technical guide provides a foundational understanding of the biological activities of 4-(1H-benzimidazol-2-yl)quinoline and its derivatives. The presented data and protocols serve as a valuable resource for researchers and scientists in the field of drug discovery and development, paving the way for further investigation into this promising class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
An In-depth Technical Guide on the Preliminary In-vitro Studies of 4-(1H-benzimidazol-2-yl)quinoline and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in-vitro studies of 4-(1H-benzimidazol-2-yl)quinoline and its structurally related derivatives. The quinoline and benzimidazole scaffolds are pivotal pharmacophores in medicinal chemistry, known for their wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The hybridization of these two moieties has led to the development of novel compounds with significant therapeutic potential. This document collates and presents key quantitative data, detailed experimental methodologies, and visual representations of associated biological pathways and workflows to facilitate further research and drug development in this area.
Quantitative Data Summary
The following tables summarize the in-vitro biological activities of various 4-(1H-benzimidazol-2-yl)quinoline derivatives against different cancer and microbial cell lines.
Table 1: In-vitro Anticancer Activity of Quinoline-Benzimidazole Derivatives
| Compound | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| 9c | Leukemia (THP-1) | Antiproliferative | 7.31 | [3] |
| 14d | Lymphoma (HuT78) | Antiproliferative | 10.51 | [3] |
| 14e | Lymphoma (HuT78) | Antiproliferative | 10.86 | [3] |
| 8k | Glioma (LN18) | Anti-proliferative (MTT) | 8.9 | [4] |
| 8k | Glioma (C6) | Anti-proliferative (MTT) | 3.87 | [4] |
| 11h | Leukemia (HL-60 TB) | Anti-proliferative | Nano-molar range | [5] |
| 11h | Leukemia (K-526) | Anti-proliferative | Nano-molar range | [5] |
| 11h | Leukemia (RPMI-8226) | Anti-proliferative | Nano-molar range | [5] |
| 11h | Breast Cancer (MDA-MB-468) | Anti-proliferative | Nano-molar range | [5] |
| 11h | Lung Cancer (HOP-92) | Anti-proliferative | Nano-molar range | [5] |
| 11h | Ovarian Cancer (IGROV1) | Anti-proliferative | Nano-molar range | [5] |
| 5a₃ | Non-small cell lung cancer (NCI-H460) | Antitumor | - | [6] |
| 5d₃ | Hepatocellular carcinoma (BEL-7402) | Antitumor | - | [6] |
| Pyrazolone 2 | Colon Cancer (HCT116) | Antiproliferative (MTT) | 7.39 ± 0.5 | [7] |
| Pyrazolone 2 | Breast Cancer (MCF7) | Antiproliferative (MTT) | 9.24 ± 0.7 | [7] |
| Cyanoethanohydrazone 5 | Colon Cancer (HCT116) | Antiproliferative (MTT) | - | [7] |
| Cyanoethanohydrazone 5 | Breast Cancer (MCF7) | Antiproliferative (MTT) | - | [7] |
Table 2: In-vitro Antimicrobial Activity of Quinoline-Benzimidazole Derivatives
| Compound | Microorganism | Activity | Reference |
| 12f, 12c, 12d | E. coli | Excellent | [5] |
| 8i | S. aureus | Significant (superior to Gentamicin) | [5] |
| 3c, 3d, 3ac, 3ad | Bacteria | Strong antibacterial activity | [1] |
| 3ab | Fungi | Powerful antifungal agent | [1] |
| M6 | S. cerevisiae, C. tropicalis | MIC = 1.95 µg/mL | [8] |
| M6 | S. aureus, B. cereus, S. enteritidis | MIC = 3.90 µg/mL | [8] |
Experimental Protocols
This section details the methodologies for key experiments cited in the studies of 4-(1H-benzimidazol-2-yl)quinoline and its derivatives.
Synthesis of Quinoline-Benzimidazole Derivatives
A common synthetic strategy involves a multi-step process. For instance, the synthesis of novel quinoline-linked benzimidazole–1,2,3-triazole hybrids includes Suzuki-Miyaura cross-coupling, condensation, cyclization, and click chemistry protocols.[4] Another approach for creating hybrid quinoline-imidazole/benzimidazole derivatives involves N-acylation, N-alkylation, quaternization, and a Huisgen 3+2 cycloaddition.[5]
General Procedure for Synthesis of 4-(1H-benzimidazol-2-yl)-6-(2-chloroquinolin-3-yl)pyrimidin-2-amine Derivatives: A series of these derivatives were prepared and characterized by IR, 1H NMR, and Mass spectral studies.[9]
In-vitro Antiproliferative Activity Assessment (MTT Assay)
The antiproliferative effects of the synthesized compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][7]
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., HCT116, MCF7, LN18, C6) are seeded in 96-well plates at a specific density and incubated to allow for cell attachment.[4][7]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).[4][7]
-
MTT Addition: After incubation, the MTT reagent is added to each well, and the plates are incubated further to allow for the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[4][7]
Cell Cycle Analysis
Flow cytometry is employed to analyze the effect of the compounds on the cell cycle distribution.
Protocol:
-
Cell Treatment: Cells are treated with the test compounds at their IC50 concentrations for a defined period.
-
Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in ethanol.
-
Staining: The fixed cells are stained with a DNA-intercalating dye (e.g., propidium iodide) in the presence of RNase.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined.[3] The appearance of a sub-G0/G1 peak is indicative of apoptosis.[3]
Molecular Docking Studies
To understand the potential mechanism of action, molecular docking studies are performed to investigate the binding interactions of the compounds with specific protein targets.
Protocol:
-
Protein and Ligand Preparation: The 3D structure of the target protein (e.g., GSK-3β, TAO2 kinase) is obtained from a protein data bank. The structures of the synthesized compounds (ligands) are drawn and optimized.[4][10]
-
Docking Simulation: Docking software is used to predict the binding mode and affinity of the ligands to the active site of the protein.
-
Analysis: The binding interactions, such as hydrogen bonds and hydrophobic interactions, and the binding energy are analyzed to identify the most potent compounds.[4][10]
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and processes related to the study of 4-(1H-benzimidazol-2-yl)quinoline derivatives.
Caption: Generalized synthetic workflow for quinoline-benzimidazole hybrids.
Caption: Experimental workflow for the MTT-based antiproliferative assay.
Caption: Proposed apoptotic signaling pathway activated by specific derivatives.[6]
Caption: Logical workflow for molecular docking studies.
References
- 1. Quinoline containing benzimidazole and their biological activities - Curr Trends Pharm Pharm Chem [ctppc.org]
- 2. Quinoline–imidazole/benzimidazole derivatives as dual-/multi-targeting hybrids inhibitors with anticancer and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Quinoline Based Benzimidazole – 1,2,3-Triazole Hybrids: in vitro Anti -Proliferative Activity and Docking Studies | CoLab [colab.ws]
- 5. Quinoline-imidazole/benzimidazole derivatives as dual-/multi-targeting hybrids inhibitors with anticancer and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and pharmacological evaluation of new 3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Introduction: The Dynamic Nature of Heterocyclic Scaffolds
An In-depth Technical Guide to Tautomerism in Benzimidazole-Quinoline Systems
For: Researchers, Scientists, and Drug Development Professionals
Tautomerism, the dynamic equilibrium between two or more readily interconvertible structural isomers, is a fundamental concept in organic chemistry with profound implications in medicinal chemistry and drug development.[1][2] Prototropic tautomerism, which involves the relocation of a proton, is particularly prevalent in heteroaromatic systems like benzimidazole and quinoline.[3] The different tautomers of a single compound can exhibit distinct physicochemical properties, including lipophilicity, hydrogen bonding capacity, and molecular geometry. Consequently, they can have vastly different binding affinities for biological targets, metabolic stabilities, and overall pharmacological profiles.[4]
This technical guide provides a comprehensive examination of tautomerism within benzimidazole-quinoline systems. It explores the tautomeric possibilities inherent to each heterocyclic core, the complexities arising when they are combined, and the critical role of environmental and structural factors. Detailed experimental and computational protocols for characterization are provided, alongside quantitative data to support the rational design of novel therapeutics based on these privileged scaffolds.
Tautomerism in the Benzimidazole Core
The benzimidazole ring system is subject to annular tautomerism, where a proton migrates between the two nitrogen atoms (N1 and N3) of the imidazole ring.[3][5] If the benzimidazole is symmetrically substituted at the 5- and 6-positions, the two tautomers are identical (degenerate tautomerism). However, for asymmetrically substituted benzimidazoles, two distinct tautomers exist in equilibrium.[6] This equilibrium is often rapid on the NMR timescale, resulting in averaged signals.[7]
The position of this equilibrium is sensitive to several factors:
-
Substituent Effects: The electronic nature of substituents on the benzimidazole ring can favor one tautomer over the other.[4][8]
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a crucial role. Polar solvents can stabilize more polar tautomers through hydrogen bonding and dipole interactions.[6][9] In some cases, polar solvents like DMSO can slow the rate of proton exchange, allowing for the observation of distinct signals for each tautomer by NMR.[6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Tautomer - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Unveiling the Solvent-Dependent Photophysics of 4-(1H-benzimidazol-2-yl)quinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the solvatochromic behavior of 4-(1H-benzimidazol-2-yl)quinoline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Understanding how the photophysical properties of this molecule are influenced by its solvent environment is crucial for its application in designing novel fluorescent probes, sensors, and potential therapeutic agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying principles and workflows.
Introduction: The Significance of Solvatochromism
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited electronic states of a molecule. For a compound like 4-(1H-benzimidazol-2-yl)quinoline, which possesses both electron-donating and electron-accepting moieties, changes in solvent polarity can significantly alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to shifts in its absorption and fluorescence spectra. The study of solvatochromism provides valuable insights into the nature of solute-solvent interactions, including dipole-dipole interactions, hydrogen bonding, and polarizability effects. These insights are critical for applications such as the development of fluorescent probes that can report on the polarity of their microenvironment, for instance, within biological cells or in different material matrices.
Data Presentation: Photophysical Properties in Various Solvents
| Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Stokes Shift (Δν, cm⁻¹) | Reference |
| Ethanol | 336, 354 | 434 | 5586 (from 354 nm) | [1] |
Note: The Stokes shift was calculated using the formula: Δν = (1/λ_abs - 1/λ_em) x 10⁷, using the longest wavelength absorption maximum.
The observed large Stokes shift is characteristic of molecules undergoing significant intramolecular charge transfer (ICT) upon excitation, a process highly sensitive to the solvent environment. It is anticipated that 4-(1H-benzimidazol-2-yl)quinoline would exhibit a pronounced solvatochromic shift, with a bathochromic (red) shift in both absorption and emission spectra as the solvent polarity increases. This is due to the greater stabilization of the more polar excited state in polar solvents.
Experimental Protocols
The investigation of the solvatochromic behavior of a compound like 4-(1H-benzimidazol-2-yl)quinoline involves a series of well-established spectroscopic techniques.
Sample Preparation
A stock solution of 4-(1H-benzimidazol-2-yl)quinoline is prepared in a high-purity solvent (e.g., spectrophotometric grade). The concentration is typically in the micromolar range (e.g., 1 x 10⁻⁵ M to 1 x 10⁻⁶ M) to avoid aggregation and inner filter effects. Aliquots of this stock solution are then used to prepare solutions in a range of solvents with varying polarities, from non-polar (e.g., cyclohexane, toluene) to polar aprotic (e.g., dichloromethane, acetonitrile, dimethyl sulfoxide) and polar protic (e.g., ethanol, methanol).
UV-Visible Absorption Spectroscopy
The absorption spectra of the sample solutions are recorded using a double-beam UV-Visible spectrophotometer. Measurements are typically performed at room temperature in a 1 cm path length quartz cuvette. The wavelength range is scanned to cover the absorption bands of the compound (e.g., 200-800 nm). The wavelength of maximum absorption (λ_abs) is determined for each solvent.
Fluorescence Spectroscopy
The fluorescence emission and excitation spectra are recorded using a spectrofluorometer. The excitation wavelength is set at the absorption maximum (λ_abs) determined from the UV-Visible spectra. The emission is scanned over a suitable wavelength range to capture the entire fluorescence band. The wavelength of maximum emission (λ_em) is then identified for each solvent. The excitation and emission slit widths are optimized to obtain a good signal-to-noise ratio.
The experimental workflow for these measurements is depicted in the following diagram:
Theoretical Framework and Data Interpretation
The observed solvatochromic shifts can be rationalized by considering the electronic nature of 4-(1H-benzimidazol-2-yl)quinoline. The benzimidazole moiety can act as an electron-withdrawing group, while the quinoline ring system can have electron-donating characteristics, leading to an intramolecular charge transfer (ICT) character in its electronic transitions.
Upon photoexcitation, there is a redistribution of electron density, leading to an excited state that is generally more polar than the ground state. Polar solvents will stabilize this polar excited state more effectively than the ground state, resulting in a lowering of the excited state energy and a red shift in the fluorescence emission. The relationship between the solvent polarity and the Stokes shift can be further analyzed using theoretical models such as the Lippert-Mataga equation, which correlates the Stokes shift to the dielectric constant and refractive index of the solvent.
The underlying principle of solvatochromism is visualized in the following diagram:
Conclusion and Future Directions
The solvatochromic behavior of 4-(1H-benzimidazol-2-yl)quinoline is a key photophysical characteristic that underpins its potential in various scientific and technological fields. While direct and comprehensive experimental data for this specific molecule is pending in the literature, the behavior of closely related analogues strongly suggests a significant sensitivity to the solvent environment, driven by intramolecular charge transfer.
Future research should focus on a systematic investigation of the solvatochromic properties of 4-(1H-benzimidazol-2-yl)quinoline across a wide range of solvents. This would involve the generation of a comprehensive dataset of absorption and emission maxima, Stokes shifts, and quantum yields. Such data would be invaluable for constructing robust quantitative structure-property relationship (QSPR) models and for the rational design of novel functional molecules based on this promising scaffold for applications in drug development and advanced materials.
References
Quantum Chemical Blueprint: A Technical Guide to Quinoline-Benzimidazole Hybrids
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the quantum chemical characterization of quinoline-benzimidazole hybrids. These scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties. Understanding their electronic structure and physicochemical properties at a quantum level is crucial for rational drug design and the development of novel therapeutic agents. This guide summarizes key quantitative data, details experimental and computational methodologies, and visualizes the research workflow.
Core Concepts in Quantum Chemical Characterization
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and electronic properties. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide invaluable insights into these characteristics. Key parameters derived from these calculations help in predicting the reactivity, stability, and potential biological interactions of quinoline-benzimidazole hybrids.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule. It helps in identifying the electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions, which are crucial for understanding non-covalent interactions with biological targets like proteins and nucleic acids.
Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and global softness (S) are calculated from HOMO and LUMO energies. These descriptors provide a quantitative measure of a molecule's reactivity and stability.
Synthesis and Characterization Workflow
The general workflow for the synthesis and quantum chemical characterization of quinoline-benzimidazole hybrids is a multi-step process that combines organic synthesis with computational chemistry.
Experimental Protocols
A common synthetic route for preparing quinoline-benzimidazole hybrids involves the condensation of an o-phenylenediamine derivative with a quinoline-2-carbaldehyde derivative. The following is a representative protocol.
Synthesis of a Quinoline-Benzimidazole Hybrid
-
Step 1: Synthesis of Quinoline-2-carbaldehyde. To a solution of 2-methylquinoline (1 eq.) in 1,4-dioxane, selenium dioxide (1.1 eq.) is added. The mixture is refluxed for 6 hours. After cooling, the precipitated selenium is filtered off, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield the quinoline-2-carbaldehyde.
-
Step 2: Synthesis of the Quinoline-Benzimidazole Hybrid. A mixture of quinoline-2-carbaldehyde (1 eq.) and a substituted o-phenylenediamine (1 eq.) in ethanol is refluxed for 8-12 hours in the presence of a catalytic amount of glacial acetic acid. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried under vacuum. The crude product is then recrystallized from a suitable solvent like ethanol or a mixture of DMF/water to afford the pure quinoline-benzimidazole hybrid.
Spectroscopic Characterization
The synthesized compounds are characterized by various spectroscopic techniques to confirm their structure and purity:
-
¹H and ¹³C NMR: Spectra are recorded on a 400 or 500 MHz spectrometer using DMSO-d₆ or CDCl₃ as the solvent and TMS as the internal standard.
-
Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained to confirm the molecular weight and elemental composition.
-
FT-IR Spectroscopy: Spectra are recorded to identify the characteristic functional groups present in the molecule.
Computational Methodology
Quantum chemical calculations are typically performed using Gaussian 09 or a similar software package.
-
Geometry Optimization: The initial molecular structures of the quinoline-benzimidazole hybrids are drawn using GaussView and optimized using DFT with the B3LYP functional and a 6-311++G(d,p) basis set.
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized geometries correspond to true energy minima (no imaginary frequencies).
-
Electronic Properties: The energies of the HOMO and LUMO, as well as the molecular electrostatic potential, are calculated on the optimized geometries.
-
Global Reactivity Descriptors: Electronegativity (χ), chemical hardness (η), and global softness (S) are calculated using the following equations:
-
χ = - (E_HOMO + E_LUMO) / 2
-
η = (E_LUMO - E_HOMO) / 2
-
S = 1 / (2η)
-
Quantitative Data Summary
The following tables present representative quantitative data for a series of hypothetical quinoline-benzimidazole hybrids (QBH-1 to QBH-3) with varying substituents to illustrate the impact on their electronic properties.
Table 1: Frontier Molecular Orbital Energies and Energy Gaps
| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |
| QBH-1 (Unsubstituted) | -6.25 | -2.15 | 4.10 |
| QBH-2 (Electron-donating group) | -5.98 | -1.95 | 4.03 |
| QBH-3 (Electron-withdrawing group) | -6.55 | -2.40 | 4.15 |
Table 2: Calculated Global Reactivity Descriptors
| Compound | Electronegativity (χ) (eV) | Chemical Hardness (η) (eV) | Global Softness (S) (eV⁻¹) | Dipole Moment (Debye) |
| QBH-1 (Unsubstituted) | 4.20 | 2.05 | 0.244 | 3.5 |
| QBH-2 (Electron-donating group) | 3.97 | 2.02 | 0.248 | 4.2 |
| QBH-3 (Electron-withdrawing group) | 4.48 | 2.08 | 0.240 | 5.1 |
Structure-Activity Relationship Insights
The integration of computational data with experimental biological activity provides a powerful tool for understanding structure-activity relationships (SAR).
For instance, a lower HOMO-LUMO energy gap, indicating higher reactivity, might correlate with enhanced biological activity in some cases. Similarly, the MEP can guide the design of derivatives with improved interactions with a specific biological target by modifying the electrostatic potential at key positions. The quantitative data from DFT calculations, as summarized in the tables above, serves as a foundational dataset for building robust QSAR models.
This technical guide provides a framework for the quantum chemical characterization of quinoline-benzimidazole hybrids. By combining rigorous synthesis, spectroscopic analysis, and in-depth computational studies, researchers can gain a deeper understanding of the molecular properties that govern the biological activity of these promising compounds, thereby accelerating the drug discovery and development process.
The Rise of a Privileged Scaffold: A Technical Guide to Novel 4-(1H-benzimidazol-2-yl)quinoline Analogues in Drug Discovery
For Immediate Release
In the dynamic landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is perpetual. This whitepaper delves into the burgeoning field of 4-(1H-benzimidazol-2-yl)quinoline analogues, a class of heterocyclic compounds that has emerged as a "privileged scaffold" in the development of targeted therapies, particularly in oncology. This guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the synthesis, biological evaluation, and mechanism of action of these promising molecules.
The fusion of the quinoline and benzimidazole ring systems creates a unique molecular architecture that has demonstrated potent inhibitory activity against a range of biological targets, most notably protein kinases.[1][2] Aberrant kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern cancer therapy.[1][2] The 4-(1H-benzimidazol-2-yl)quinoline core serves as a versatile template for chemical modifications, allowing for the fine-tuning of pharmacological properties to achieve desired potency and selectivity.
This document summarizes key quantitative data from preclinical studies, outlines detailed experimental protocols for the synthesis and evaluation of these analogues, and provides visual representations of critical signaling pathways and experimental workflows to facilitate a deeper understanding of this important class of compounds.
Quantitative Biological Activity
The antiproliferative and enzyme inhibitory activities of various 4-(1H-benzimidazol-2-yl)quinoline analogues have been extensively evaluated. The following tables summarize the key quantitative data, offering a comparative overview of their potency against different cancer cell lines and kinase targets.
Table 1: Antiproliferative Activity of Novel Quinoline-Benzimidazole Hybrids
| Compound | Linker | Benzimidazole Substituent | Cell Line | GI50 (µM) | Reference |
| 5d | 3-phenyl | Unsubstituted | Raji (Lymphoma) | 4.3 | [3] |
| HuT78 (Lymphoma) | 0.4 | [3] | |||
| CCRF CEM (Leukemia) | 8.2 | [3] | |||
| THP1 (Leukemia) | 0.6 | [3] | |||
| MDCK1 (Normal) | >20.4 | [3] | |||
| 5e | 3-phenyl | Chlorine | Multiple | 0.4 - 15.6 | [3] |
| 12d | 4-phenyl piperazine | Unsubstituted | - | - | [3] |
GI50: The concentration of the compound that causes 50% growth inhibition.
Table 2: In Vitro Antitumor Activity of 3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 5a3 | HepG2 (Liver) | - | [4] |
| SK-OV-3 (Ovarian) | - | [4] | |
| NCI-H460 (Lung) | - | [4] | |
| BEL-7404 (Liver) | - | [4] | |
| HL-7702 (Normal) | Low cytotoxicity | [4] | |
| 5d3 | HepG2 (Liver) | - | [4] |
| SK-OV-3 (Ovarian) | - | [4] | |
| NCI-H460 (Lung) | - | [4] | |
| BEL-7404 (Liver) | - | [4] | |
| HL-7702 (Normal) | Low cytotoxicity | [4] |
IC50: The concentration of the compound that inhibits 50% of the biological activity. Note: Specific IC50 values were not explicitly provided in the abstract, but the compounds were reported to have moderate to high inhibitory activity.
Core Signaling Pathways and Mechanisms of Action
Several studies have elucidated the mechanisms through which these quinoline-benzimidazole hybrids exert their anticancer effects. A significant number of these compounds function as inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of cell growth, proliferation, and survival.[5] Furthermore, mechanistic studies on compounds like 5a3 and 5d3 have revealed their ability to induce apoptosis through the intrinsic pathway.[4] This involves the upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, release of intracellular Ca2+, generation of reactive oxygen species (ROS), and activation of caspases 9 and 3, ultimately leading to the cleavage of PARP and cell death.[4] These compounds have also been shown to inhibit cyclin-dependent kinase (CDK) activity and activate the p53 tumor suppressor protein.[4]
Caption: Inhibition of Receptor Tyrosine Kinase (RTK) Signaling.
References
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and pharmacological evaluation of new 3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and structure-activity relationship of heterocyclic analogs of 4-amino-3-benzimidazol-2-ylhydroquinolin-2-ones as inhibitors of receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 4-(1H-benzimidazol-2-yl)quinoline as a Fluorescent Sensor for Metal Ions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, mechanism, and application of 4-(1H-benzimidazol-2-yl)quinoline as a fluorescent sensor for the detection of various metal ions. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and development.
Introduction
4-(1H-benzimidazol-2-yl)quinoline is a heterocyclic compound that has garnered significant interest as a fluorescent chemosensor. Its rigid, planar structure, consisting of a quinoline fluorophore and a benzimidazole chelating unit, allows for selective binding to metal ions. This interaction often results in a discernible change in its fluorescence properties, making it a valuable tool for the detection and quantification of specific metal ions in various chemical and biological systems. The quinoline-benzimidazole scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.
The sensing mechanism of 4-(1H-benzimidazol-2-yl)quinoline and its derivatives is primarily based on two principles:
-
Chelation-Enhanced Fluorescence (CHEF): Upon binding with a metal ion, the flexibility of the molecule is reduced, and the non-radiative decay pathways are suppressed, leading to an enhancement of the fluorescence intensity ("turn-on" sensing).[1][2]
-
Photoinduced Electron Transfer (PET): In the free ligand, the lone pair of electrons on the nitrogen atoms of the benzimidazole moiety can quench the fluorescence of the quinoline fluorophore through PET. When a metal ion coordinates with these nitrogen atoms, the PET process is inhibited, resulting in a restoration or enhancement of fluorescence.[1][2]
Conversely, the presence of certain paramagnetic metal ions can lead to fluorescence quenching.
Data Presentation
The following tables summarize the quantitative data for the fluorescent sensing of various metal ions by 4-(1H-benzimidazol-2-yl)quinoline and its closely related derivatives.
Table 1: Selectivity of 4-(1H-benzimidazol-2-yl)quinoline Derivatives for Various Metal Ions
| Metal Ion | Observed Response | Derivative | Reference |
| Zn²⁺ | Strong Fluorescence Enhancement | 8-aminoquinoline derivative | [1] |
| Fe³⁺ | Fluorescence Quenching | Unspecified quinoline derivative | |
| Cu²⁺ | Fluorescence Quenching | Unspecified quinoline derivative | |
| Cd²⁺ | No Significant Change | 8-aminoquinoline derivative | [1] |
| Hg²⁺ | No Significant Change | 8-aminoquinoline derivative | [1] |
| Co²⁺ | No Significant Change | 8-aminoquinoline derivative | [1] |
| Ni²⁺ | Negligible Quenching | 8-aminoquinoline derivative | [1] |
| Al³⁺ | Strong Quenching | 8-aminoquinoline derivative | [1] |
| K⁺, Na⁺, Ba²⁺, Mg²⁺, Ca²⁺ | No Significant Change | 8-aminoquinoline derivative | [1] |
Table 2: Quantitative Sensing Parameters for Metal Ions
| Metal Ion | Derivative | Detection Limit (LOD) | Binding Stoichiometry (Sensor:Ion) | Association Constant (Kₐ) | Reference |
| Zn²⁺ | 8-aminoquinoline derivative | 1.76 x 10⁻⁷ M | 1:1 | - | [1] |
| Fe³⁺ | Unspecified quinoline derivative | 8.67 x 10⁻⁵ M | 1:1 | 4.28 x 10² M⁻¹ |
Note: Data for the parent compound 4-(1H-benzimidazol-2-yl)quinoline is limited in the literature; therefore, data from closely related derivatives are included for comparative purposes.
Experimental Protocols
Protocol 1: Synthesis of 4-(1H-benzimidazol-2-yl)quinoline
This protocol describes a plausible one-pot synthesis of 4-(1H-benzimidazol-2-yl)quinoline based on the condensation of o-phenylenediamine with a quinoline derivative.
Materials:
-
2-Chloroquinoline-3-carbaldehyde
-
o-Phenylenediamine
-
Ethanol
-
Pyridine
-
Hydrochloric Acid (4N)
-
Sodium Bicarbonate Solution
Procedure:
-
Preparation of 2-(chloromethyl)-1H-benzimidazole: A mixture of o-phenylenediamine (0.09 mol) and chloroacetic acid (0.1 mol) is dissolved in 4N HCl (10 mL) and refluxed at 100°C for 12 hours. The reaction completion is monitored by Thin Layer Chromatography (TLC). The reaction mixture is then cooled to room temperature, poured into ice-cold water, and neutralized with a sodium bicarbonate solution to obtain 2-(chloromethyl)-1H-benzimidazole.
-
Reaction with 2-chloroquinoline-3-carbaldehyde: A mixture of 2-chloroquinoline-3-carbaldehyde (2.82 mmol), the prepared 2-(chloromethyl)-1H-benzimidazole (2.82 mmol), and pyridine (2.82 mmol) in ethanol is heated on a water bath for 5-6 hours.
-
Work-up: The reaction progress is monitored by TLC. Upon completion, the reaction mixture is concentrated to dryness. Water is added to the residue to precipitate the solid product.
-
Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol to yield 4-(1H-benzimidazol-2-yl)quinoline.
Protocol 2: General Procedure for Fluorescent Metal Ion Detection
This protocol outlines the general steps for evaluating the fluorescent sensing capabilities of 4-(1H-benzimidazol-2-yl)quinoline towards various metal ions.
Materials:
-
Stock solution of 4-(1H-benzimidazol-2-yl)quinoline (e.g., 1 mM in DMSO or methanol)
-
Stock solutions of various metal ion salts (e.g., chlorides or nitrates) in a suitable solvent (e.g., water or methanol) at a concentration of 10 mM.
-
Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)
-
Spectrofluorometer
Procedure:
-
Preparation of the Sensor Solution: Prepare a dilute solution of 4-(1H-benzimidazol-2-yl)quinoline (e.g., 10 µM) in a suitable solvent system (e.g., methanol or a mixture of DMSO and water).
-
Initial Fluorescence Measurement: Record the fluorescence emission spectrum of the sensor solution alone. The excitation wavelength should be determined from the absorption maximum of the compound.
-
Titration with Metal Ions:
-
To the sensor solution, add incremental amounts of a specific metal ion stock solution.
-
After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum.
-
-
Selectivity Study:
-
Prepare separate solutions of the sensor, each containing a different metal ion of interest at a fixed concentration (e.g., 10 equivalents relative to the sensor).
-
Record the fluorescence emission spectrum for each solution and compare the changes in fluorescence intensity.
-
-
Competition Experiment:
-
To a solution of the sensor that already contains the target metal ion (showing a fluorescence response), add other potentially interfering metal ions.
-
Record the fluorescence emission spectrum to observe if the initial response is affected.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to determine the detection limit. The detection limit can be calculated using the formula 3σ/k, where σ is the standard deviation of the blank and k is the slope of the linear calibration plot.
-
A Job's plot analysis can be performed to determine the binding stoichiometry of the sensor-metal ion complex.
-
Visualizations
Signaling Pathway for Metal Ion Detection
Caption: Metal ion detection by 4-(1H-benzimidazol-2-yl)quinoline.
Experimental Workflow for Metal Ion Sensing
Caption: Workflow for fluorescent metal ion detection.
Logical Relationship of Sensing Mechanism
Caption: Mechanism of fluorescence enhancement upon metal binding.
References
Application of Benzimidazole-Quinolines in Cancer Cell Line Studies: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of benzimidazole-quinoline derivatives in cancer cell line studies. It includes detailed application notes, experimental protocols, and a summary of quantitative data, offering valuable insights for researchers in oncology and medicinal chemistry.
Application Notes
Benzimidazole-quinoline hybrids are a promising class of synthetic heterocyclic compounds that have garnered significant attention in cancer research due to their potent and diverse anticancer activities. These compounds combine the structural features of both benzimidazole and quinoline moieties, which are known pharmacophores in many biologically active molecules. The hybridization of these two scaffolds has led to the development of novel derivatives with enhanced efficacy and, in some cases, the ability to overcome multidrug resistance.[1]
The mechanism of action of benzimidazole-quinoline derivatives is multifaceted, often involving the induction of apoptosis (programmed cell death), cell cycle arrest at various phases (such as G2/M or S phase), and the inhibition of key enzymes involved in cancer progression like tyrosine kinases.[1][2][3][4] Several studies have demonstrated that these compounds can disrupt mitochondrial membrane potential, a key event in the apoptotic cascade.[5] Furthermore, molecular docking studies have suggested that these hybrids can bind to the active sites of crucial proteins like c-Src kinase and Bcl-2, thereby inhibiting their function and leading to cancer cell death.[5][6]
The anticancer activity of these compounds has been evaluated against a wide range of cancer cell lines, including those from leukemia, lymphoma, breast cancer, colon cancer, lung cancer, and melanoma.[5][7][8][9] Notably, some derivatives have shown selective cytotoxicity towards cancer cells while exhibiting lower toxicity against normal cell lines, highlighting their potential for targeted therapy.[10][11] The structure-activity relationship (SAR) studies of these hybrids have revealed that the nature and position of substituents on both the benzimidazole and quinoline rings, as well as the type of linker connecting them, play a crucial role in their cytotoxic potency.[5][10]
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of various benzimidazole-quinoline derivatives against different cancer cell lines, presented as IC50 or GI50 values (the concentration required to inhibit 50% of cell growth).
Table 1: Anticancer Activity of 7-Chloro-4-aminoquinoline-benzimidazole Hybrids [5]
| Compound | Linker Type | Substituent on Benzimidazole | Cancer Cell Line | GI50 (µM) |
| 5d | Phenyl | Unsubstituted | CCRF-CEM | 0.4 |
| Hut78 | 0.8 | |||
| THP-1 | 1.2 | |||
| Raji | 2.5 | |||
| 8d | - | Unsubstituted | CCRF-CEM | 1.5 |
| Hut78 | 2.0 | |||
| THP-1 | 3.5 | |||
| Raji | 8.0 | |||
| 12d | - | Unsubstituted | CCRF-CEM | 0.6 |
| Hut78 | 1.0 | |||
| THP-1 | 2.8 | |||
| Raji | 5.5 |
Table 2: Anticancer Activity of Quinoline-Benzimidazole Hybrids with a 1,2,3-Triazole Linker [10]
| Compound | Substituent on Benzimidazole | Cancer Cell Line | IC50 (µM) |
| 9c | Methoxy | THP-1 | 0.18 |
| HuT78 | 0.20 | ||
| 15a | Unsubstituted | HL-60 | 11.63 |
| THP-1 | 4.66 | ||
| HuT78 | 7.88 | ||
| 15b | Methyl | HL-60 | 1.21 |
| THP-1 | 1.65 | ||
| HuT78 | 3.98 | ||
| 15c | Methoxy | HL-60 | 5.43 |
| THP-1 | 2.34 | ||
| HuT78 | 5.12 |
Table 3: Antiproliferative Activity of Quinoline-Imidazole/Benzimidazole Hybrid Salts (QIBS) [8][9]
| Compound | Cancer Cell Line | GI50 (nM) |
| 11h | Leukemia HL-60 TB | Nano-molar range |
| Leukemia K-526 | Nano-molar range | |
| Leukemia RPMI-8226 | Nano-molar range | |
| Breast cancer MDA-MB-468 | Nano-molar range | |
| Lung cancer HOP-92 | Nano-molar range | |
| Ovarian cancer IGROV1 | Nano-molar range |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the study of benzimidazole-quinoline derivatives.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines
-
RPMI-1640 medium (or other appropriate cell culture medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the benzimidazole-quinoline compounds in the culture medium. After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing different concentrations of the compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability versus the compound concentration.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compounds on the cell cycle distribution.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Benzimidazole-quinoline compounds
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the desired concentrations of the compounds for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization, and then centrifuge at 1500 rpm for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined using appropriate software.
Apoptosis Assay by Annexin V-FITC/PI Staining
This protocol is used to detect and quantify apoptosis induced by the compounds.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Benzimidazole-quinoline compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with the compounds as described for the cell cycle analysis.
-
Cell Harvesting: Harvest the cells by trypsinization and centrifugation.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Incubation: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Annexin V-FITC positive/PI negative cells are considered early apoptotic, while Annexin V-FITC positive/PI positive cells are late apoptotic or necrotic.
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of benzimidazole-quinolines in cancer research.
Caption: Experimental workflow for evaluating benzimidazole-quinolines.
References
- 1. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 1,2,3-Triazole-Containing Quinoline–Benzimidazole Hybrids: Synthesis, Antiproliferative Activity, In Silico ADME Predictions, and Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative activity of bicyclic benzimidazole nucleosides: synthesis, DNA-binding and cell cycle analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, single crystal and antitumor activities of benzimidazole-quinazoline hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinoline-imidazole/benzimidazole derivatives as dual-/multi-targeting hybrids inhibitors with anticancer and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinoline–imidazole/benzimidazole derivatives as dual-/multi-targeting hybrids inhibitors with anticancer and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 1,2,3-Triazole-Containing Quinoline–Benzimidazole Hybrids: Synthesis, Antiproliferative Activity, In Silico ADME Predictions, and Docking [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Antimicrobial Evaluation of 4-(1H-benzimidazol-2-yl)quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and antimicrobial screening of 4-(1H-benzimidazol-2-yl)quinoline derivatives. This class of heterocyclic compounds has garnered significant interest due to their potential as antimicrobial agents. The following protocols are designed to be a detailed resource for researchers in medicinal chemistry and drug discovery.
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. Hybrid molecules that incorporate two or more pharmacologically active scaffolds have shown promise in overcoming resistance mechanisms and exhibiting enhanced biological activity. The quinoline and benzimidazole ring systems are privileged structures in medicinal chemistry, with derivatives of each exhibiting a wide range of pharmacological properties, including antimicrobial, antiviral, and anticancer activities. The combination of these two heterocyclic systems into a single molecular entity, such as 4-(1H-benzimidazol-2-yl)quinoline, offers a promising avenue for the discovery of new and effective antimicrobial drugs.
Synthesis of 4-(1H-benzimidazol-2-yl)quinoline Derivatives
A common and effective method for the synthesis of 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with an aldehyde. This reaction can be adapted for the synthesis of 4-(1H-benzimidazol-2-yl)quinoline derivatives by using quinoline-4-carbaldehyde and its derivatives as the aldehyde component.
General Synthetic Scheme
The synthesis of 4-(1H-benzimidazol-2-yl)quinoline derivatives can be achieved through a one-pot reaction involving the condensation of a substituted o-phenylenediamine with a substituted quinoline-4-carbaldehyde in the presence of an oxidizing agent and a catalyst.
Caption: Synthetic workflow for 4-(1H-benzimidazol-2-yl)quinoline derivatives.
Experimental Protocol: One-Pot Synthesis
This protocol describes a general procedure for the synthesis of 4-(1H-benzimidazol-2-yl)quinoline derivatives.
Materials:
-
Substituted o-phenylenediamine (1.0 mmol)
-
Substituted quinoline-4-carbaldehyde (1.0 mmol)
-
Acetonitrile (10 mL)
-
30% Hydrogen peroxide (H₂O₂) (2.0 mmol)
-
Concentrated Hydrochloric acid (HCl) (0.5 mmol)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the substituted o-phenylenediamine (1.0 mmol) and the substituted quinoline-4-carbaldehyde (1.0 mmol) in acetonitrile (10 mL).
-
To this solution, add concentrated HCl (0.5 mmol) and stir the mixture at room temperature for 10 minutes.
-
Slowly add 30% H₂O₂ (2.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with a saturated solution of NaHCO₃.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Antimicrobial Assays
The antimicrobial activity of the synthesized 4-(1H-benzimidazol-2-yl)quinoline derivatives can be evaluated by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of pathogenic bacteria and fungi.
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for MIC and MBC/MFC determination.
Protocol for Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.
Materials:
-
Synthesized 4-(1H-benzimidazol-2-yl)quinoline derivatives
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial and fungal strains
-
Sterile 96-well microtiter plates
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Spectrophotometer
Procedure:
-
Prepare stock solutions of the synthesized compounds and standard drugs in DMSO (e.g., 1 mg/mL).
-
Dispense 100 µL of MHB or RPMI-1640 into each well of a 96-well plate.
-
Add 100 µL of the stock solution of the test compound to the first well of a row and perform serial two-fold dilutions across the plate.
-
Prepare a standardized inoculum of the test microorganism to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculate each well with 10 µL of the microbial suspension.
-
Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol for Minimum Bactericidal Concentration (MBC) Assay
The MBC is determined following the MIC assay.
Procedure:
-
From the wells showing no visible growth in the MIC assay, take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a fresh Mueller-Hinton Agar (MHA) or Sabouraud Dextrose Agar (SDA) plate.
-
Incubate the plates at the appropriate temperature and duration for the test organism.
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.
Data Presentation
The antimicrobial activity of a series of hypothetical 4-(1H-benzimidazol-2-yl)quinoline derivatives is summarized in the tables below. These tables are provided as a template for presenting experimental data.
Table 1: Antibacterial Activity (MIC in µg/mL) of 4-(1H-benzimidazol-2-yl)quinoline Derivatives
| Compound | R¹ | R² | Staphylococcus aureus (ATCC 29213) | Bacillus subtilis (ATCC 6633) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) |
| 1a | H | H | 16 | 32 | 64 | >128 |
| 1b | Cl | H | 8 | 16 | 32 | 128 |
| 1c | NO₂ | H | 4 | 8 | 16 | 64 |
| 1d | H | Cl | 16 | 16 | 64 | >128 |
| 1e | H | NO₂ | 8 | 8 | 32 | 128 |
| Ciprofloxacin | - | - | 0.5 | 0.25 | 0.125 | 1 |
Table 2: Antifungal Activity (MIC in µg/mL) of 4-(1H-benzimidazol-2-yl)quinoline Derivatives
| Compound | R¹ | R² | Candida albicans (ATCC 90028) | Aspergillus niger (ATCC 16404) |
| 1a | H | H | 32 | 64 |
| 1b | Cl | H | 16 | 32 |
| 1c | NO₂ | H | 8 | 16 |
| 1d | H | Cl | 32 | 64 |
| 1e | H | NO₂ | 16 | 32 |
| Fluconazole | - | - | 1 | 8 |
Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual experimental results may vary.
Conclusion
The protocols outlined in these application notes provide a robust framework for the synthesis and antimicrobial evaluation of novel 4-(1H-benzimidazol-2-yl)quinoline derivatives. The systematic variation of substituents on both the quinoline and benzimidazole rings can lead to the identification of compounds with potent and selective antimicrobial activity. This structured approach is essential for the rational design and development of new therapeutic agents to combat infectious diseases.
Application Notes and Protocols: Synthesis and Evaluation of 4-(1H-benzimidazol-2-yl)quinoline Derivatives as CDK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and biological evaluation of 4-(1H-benzimidazol-2-yl)quinoline derivatives as potent inhibitors of Cyclin-Dependent Kinase 1 (CDK1). The content includes detailed experimental protocols, data presentation in tabular format for clarity, and diagrams illustrating key pathways and workflows.
Introduction
Cyclin-Dependent Kinase 1 (CDK1), in complex with its regulatory subunit Cyclin B1, is a pivotal regulator of the G2/M transition in the cell cycle.[1] Dysregulation of CDK1 activity is a common feature in many cancers, making it a compelling target for anticancer drug development.[2] The 4-(1H-benzimidazol-2-yl)quinoline scaffold represents a promising pharmacophore for the design of novel CDK1 inhibitors. This heterocyclic system has been explored for various pharmacological activities, including anticancer properties.[3][4][5] This document outlines the synthetic route to access these compounds and the methodologies to assess their potential as CDK1 inhibitors.
Data Presentation
Table 1: In Vitro CDK1 Inhibitory Activity of Representative Quinoline-Benzimidazole Derivatives
| Compound ID | Structure | CDK1 IC₅₀ (µM) | Notes |
| QBI-1 | 4-(1H-benzimidazol-2-yl)quinoline | Data not available | Parent scaffold. |
| QBI-2 | 3-(1H-benzimidazol-2-yl)-5-isoquinolin-4-ylpyrazolo[1,2-b]pyridine | Potent CDK1 inhibitor[3] | A related potent CDK1 inhibitor. |
| QBI-3 | Representative 3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one derivative | CDK activity inhibition noted[6] | Antitumor activity linked to CDK inhibition. |
| Flavopiridol | N/A | 0.036[7] | Reference pan-CDK inhibitor. |
Note: Specific IC₅₀ values for the direct 4-(1H-benzimidazol-2-yl)quinoline scaffold against CDK1 are not widely published. The table includes data from closely related structures to indicate the potential of this chemical class. Further screening is required to determine the precise activity of derivatives based on this specific scaffold.
Table 2: Anti-proliferative Activity of Selected Quinoline-Benzimidazole Hybrids
| Compound ID | Cell Line | GI₅₀ (µM) | Reference |
| 11h | Leukemia (HL-60 TB) | Nano-molar range | [8] |
| 11h | Breast Cancer (MDA-MB-468) | Nano-molar range | [8] |
| Q6 | Breast Cancer (BT-474) | 0.59 | [9][10] |
| 10d | Lung Cancer | 43.1 | [11] |
| 10g | Breast Cancer | 59.1 | [11] |
GI₅₀: The concentration required to inhibit cell growth by 50%.
Experimental Protocols
Protocol 1: General Synthesis of 4-(1H-benzimidazol-2-yl)quinoline Derivatives
This protocol is a representative procedure based on established methods for the synthesis of similar quinoline-benzimidazole compounds.[12]
Step 1: Synthesis of 2-chloroquinoline-4-carbaldehyde
A detailed procedure for the synthesis of this intermediate is required and can be adapted from standard organic chemistry literature.
Step 2: Synthesis of 4-(1H-benzimidazol-2-yl)-2-chloroquinoline
-
In a 100 mL two-necked flask, dissolve 2-chloroquinoline-4-carbaldehyde (1.0 eq) in methanol.
-
Add o-phenylenediamine (1.0 eq) to the solution.
-
Reflux the reaction mixture at 90°C for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the solution slowly into ice-cold water to precipitate the product.
-
Filter the resulting solid, wash several times with water, and dry under vacuum to yield 4-(1H-benzimidazol-2-yl)-2-chloroquinoline.
Step 3: N-alkylation of 4-(1H-benzimidazol-2-yl)-2-chloroquinoline (Optional)
-
In a two-necked flask, dissolve 4-(1H-benzimidazol-2-yl)-2-chloroquinoline (1.0 eq) in 5 mL of DMF.
-
Add K₂CO₃ (3.0 eq) and stir the mixture for 1 hour at room temperature.
-
Add an excess of the desired alkyl or aryl halide.
-
Heat the reaction mixture under reflux for 6 hours.
-
Cool the reaction mixture in an ice-water bath to precipitate the N-alkylated product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: In Vitro CDK1 Kinase Assay
This protocol outlines a general procedure to determine the IC₅₀ value of a test compound against CDK1/Cyclin B1 using a luminescence-based assay like ADP-Glo™.[13]
-
Reagent Preparation :
-
Prepare a kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Dilute recombinant human CDK1/Cyclin B1 enzyme, substrate (e.g., Histone H1), and ATP in the kinase buffer.
-
Prepare serial dilutions of the test compound (e.g., 4-(1H-benzimidazol-2-yl)quinoline derivative) and a known CDK1 inhibitor (e.g., RO-3306) in kinase buffer.
-
-
Kinase Reaction :
-
In a 384-well plate, add 1 µL of the test compound dilutions or vehicle (DMSO control).
-
Add 2 µL of the diluted CDK1/Cyclin B1 enzyme to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection :
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Record the luminescence using a plate reader.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use a non-linear regression model to determine the IC₅₀ value.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol details the use of propidium iodide (PI) staining to analyze the effect of CDK1 inhibitors on cell cycle distribution.[14][15]
-
Cell Culture and Treatment :
-
Seed cells (e.g., HeLa, HCT116) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or a vehicle control for a specified period (e.g., 24 hours).
-
-
Cell Harvesting and Fixation :
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cells in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping.
-
Fix the cells at 4°C for at least 2 hours (or overnight).
-
-
Staining :
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (200 µg/mL) in PBS.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis :
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software (e.g., ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of CDK1 inhibition.
-
Protocol 4: Western Blotting for Cyclin B1
This protocol is for detecting changes in the levels of Cyclin B1, a regulatory partner of CDK1, following inhibitor treatment.[1]
-
Protein Extraction :
-
Treat cells with the CDK1 inhibitor as described for the cell cycle analysis.
-
Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer :
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against Cyclin B1 overnight at 4°C. A loading control antibody (e.g., β-actin) should also be used.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Caption: Synthetic and evaluation workflow for 4-(1H-benzimidazol-2-yl)quinoline derivatives.
Caption: Mechanism of CDK1 inhibition by 4-(1H-benzimidazol-2-yl)quinoline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 3-(1H-benzimidazol-2-yl)-5-isoquinolin-4-ylpyrazolo[1,2-b]pyridine, a potent cyclin dependent kinase 1 (CDK1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and pharmacological evaluation of new 3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quinoline–imidazole/benzimidazole derivatives as dual-/multi-targeting hybrids inhibitors with anticancer and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New 3-(1H-benzo[d]imidazol-2-yl)quinolin-2(1H)-one-based triazole derivatives: Design, synthesis, and biological evaluation as antiproliferative and apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academicjournals.org [academicjournals.org]
- 13. promega.com [promega.com]
- 14. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cancer.wisc.edu [cancer.wisc.edu]
Application Notes and Protocols for In-Vivo Antitumor Assay of 4-(1H-benzimidazol-2-yl)quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in-vivo antitumor assays of 4-(1H-benzimidazol-2-yl)quinoline derivatives. The information compiled is based on preclinical studies of promising lead compounds within this class, offering insights into their therapeutic potential and mechanisms of action.
Overview of 4-(1H-benzimidazol-2-yl)quinoline Derivatives
Substituted 4-(1H-benzimidazol-2-yl)quinolines are a class of heterocyclic compounds that have demonstrated significant potential as anticancer agents. Certain derivatives have been shown to exhibit potent antitumor activity in various cancer cell lines and in-vivo xenograft models. Their mechanism of action often involves the induction of apoptosis through the activation of the p53 tumor suppressor pathway.
Lead Compounds and Corresponding In-Vivo Models
Several derivatives have been identified as having significant in-vivo antitumor efficacy. This document focuses on the experimental data and protocols for the following lead compounds:
-
Compound 5a₃: A 3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one derivative.
-
Compound 5d₃: Another 3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one derivative.
-
Compound 3a₁: A 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivative.
These compounds have been evaluated in the following human tumor xenograft models in immunocompromised mice:
-
NCI-H460: Human non-small cell lung cancer.
-
BEL-7402: Human hepatocellular carcinoma.
-
HepG2: Human hepatocellular carcinoma.
Quantitative Data Summary
The in-vivo antitumor efficacy of the lead compounds is summarized in the tables below. Tumor growth inhibition is a key metric for assessing the therapeutic potential of these derivatives.
Table 1: In-Vivo Antitumor Activity of Compound 5a₃ in NCI-H460 Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| Control (Vehicle) | - | - | - | 0 | [1] |
| Compound 5a₃ | Not Specified | Not Specified | Not Specified | Effective Inhibition | [1] |
Table 2: In-Vivo Antitumor Activity of Compound 5d₃ in BEL-7402 Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| Control (Vehicle) | - | - | - | 0 | [1] |
| Compound 5d₃ | Not Specified | Not Specified | Not Specified | Excellent Antiproliferative Activity | [1] |
Table 3: In-Vivo Antitumor Activity of Compound 3a₁ in HepG2 Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| Control (Vehicle) | - | - | - | 0 | [2] |
| Compound 3a₁ | Not Specified | Not Specified | Not Specified | Effective Inhibition | [2] |
Note: Specific dosing and quantitative tumor growth inhibition percentages were not available in the cited literature. The descriptions of efficacy are based on the qualitative assessments reported.
Experimental Protocols
The following are detailed protocols for establishing and utilizing human tumor xenograft models to evaluate the in-vivo antitumor activity of 4-(1H-benzimidazol-2-yl)quinoline derivatives.
Cell Culture and Animal Models
-
Cell Lines:
-
NCI-H460 (human non-small cell lung cancer)
-
BEL-7402 (human hepatocellular carcinoma)
-
HepG2 (human hepatocellular carcinoma)
-
All cell lines should be maintained in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and cultured at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Animals:
-
Female athymic nude mice (BALB/c nude), 4-6 weeks old, are commonly used for xenograft studies.
-
Animals should be housed in a specific pathogen-free (SPF) environment with controlled temperature and humidity, and a 12-hour light/dark cycle.
-
All animal experiments must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Xenograft Tumor Implantation
Caption: Experimental workflow for in-vivo xenograft assay.
-
Cell Preparation: Harvest logarithmically growing cancer cells and wash them with sterile phosphate-buffered saline (PBS). Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of approximately 2 x 10⁷ cells/mL.
-
Tumor Cell Inoculation: Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Tumor volume can be calculated using the formula: Volume = (length × width²) / 2 .
Compound Administration and Efficacy Evaluation
-
Randomization: Once tumors reach the desired size, randomly assign the mice to treatment and control groups.
-
Drug Preparation: Prepare the 4-(1H-benzimidazol-2-yl)quinoline derivatives in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline). The control group should receive the vehicle alone.
-
Administration: Administer the compounds to the treatment groups via the desired route (e.g., intraperitoneal injection or oral gavage) according to the predetermined dosing schedule.
-
Monitoring:
-
Measure tumor volumes and body weights of the mice every 2-3 days.
-
Monitor the animals for any signs of toxicity.
-
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (Average tumor weight of treated group / Average tumor weight of control group)] × 100 .
Signaling Pathway
The antitumor activity of these 4-(1H-benzimidazol-2-yl)quinoline derivatives is primarily mediated through the induction of apoptosis via the p53 signaling pathway.
Caption: Proposed p53-mediated apoptotic pathway.
Mechanistic studies have suggested that these compounds exert their antitumor effects by activating the p53 protein.[1] This activation leads to a cascade of downstream events, including:
-
Downregulation of Bcl-2: Bcl-2 is an anti-apoptotic protein. Its downregulation promotes cell death.[1]
-
Upregulation of Bax: Bax is a pro-apoptotic protein. Its upregulation also promotes cell death.[1]
-
Mitochondrial Pathway Activation: The shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c.
-
Caspase Activation: Cytochrome c release triggers the activation of caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptosis.[1]
These application notes and protocols provide a framework for the in-vivo evaluation of 4-(1H-benzimidazol-2-yl)quinoline derivatives. Researchers should adapt these protocols based on the specific characteristics of their compounds and in compliance with institutional guidelines.
References
- 1. Design, synthesis and pharmacological evaluation of new 3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and pharmacological evaluation of novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives as antitumor agents: in vitro and in vivo antitumor activity, cell cycle arrest and apoptotic response - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Molecular Docking of Quinoline-Benzimidazole Hybrids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinoline-benzimidazole hybrids are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer and antimicrobial properties.[1][2][3] Molecular docking is a computational technique that plays a crucial role in understanding the potential mechanism of action of these hybrids by predicting their binding orientation and affinity with specific protein targets.[4][5] These application notes provide an overview of the molecular docking studies performed on quinoline-benzimidazole hybrids, summarize key quantitative findings, and offer a detailed protocol for performing similar in silico experiments.
Target Proteins and Biological Activities
Researchers have investigated the interaction of quinoline-benzimidazole hybrids with a variety of protein targets implicated in diseases like cancer and microbial infections. These studies aim to elucidate the structural basis of their biological activity and to guide the design of more potent and selective inhibitors.
Anticancer Activity
Quinoline-benzimidazole hybrids have been evaluated for their cytotoxic effects against several cancer cell lines.[6][7][8] Molecular docking studies have been instrumental in identifying potential protein targets and explaining the observed anti-proliferative activity. For instance, some hybrids have shown inhibitory potential against kinases involved in cancer cell signaling pathways.[8][9][10][11]
Antimicrobial Activity
The antimicrobial potential of these hybrid molecules has also been explored, with studies demonstrating activity against various bacterial and fungal strains.[3][12][13] Docking studies in this context help to understand how these compounds might interfere with essential microbial enzymes or proteins.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on quinoline-benzimidazole hybrids, including their biological activity and molecular docking results.
Table 1: Anticancer Activity and Molecular Docking Data
| Compound ID | Cancer Cell Line | IC50 (µM) | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Reference |
| 8k | LN18 (glioma) | 8.9 | Glycogen Synthase Kinase 3β (GSK-3β) | Not Specified | -10.8 | [9] |
| 14c | MCF-7 (breast) | 0.59 | Aromatase | Not Specified | Not Specified | [12] |
| 14e | HuT78 (lymphoma) | 10.86 | TAO2 Kinase | 2GCD | -140.44 | [7][10][11] |
| 10d | A549 (lung) | 43.1 | c-Abl Kinase | 1IEP | Not Specified | [8] |
| 10g | MCF-7 (breast) | 59.1 | c-Abl Kinase | 1IEP | Not Specified | [8] |
| 51a | Lung Cancer Cell Line | 0.29 | Tubulin | Not Specified | Not Specified | [1] |
| 11h | Leukemia, Breast, Lung, Ovarian | Nano-molar range | Not Specified | Not Specified | Not Specified | [13] |
Table 2: Antimicrobial Activity Data
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 14e | Various bacteria and fungi | 16-128 | [12] |
| 12f, 12c, 12d | E. coli | Superior to Gentamicin | [13] |
| 8i | S. aureus | Superior to Gentamicin | [13] |
| 7 | S. aureus | 10 | [14] |
| 7 | B. subtilis, E. coli, X. fragariae | 20 | [14] |
Experimental Protocols
This section provides a detailed methodology for performing molecular docking studies of quinoline-benzimidazole hybrids with a target protein.
Preparation of the Target Protein Structure
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (--INVALID-LINK--). Ensure the selected structure has a co-crystallized ligand or a well-defined active site.
-
Prepare the Protein:
-
Remove water molecules and any heteroatoms that are not relevant to the binding interaction.
-
Add polar hydrogen atoms to the protein structure.
-
Assign appropriate atomic charges (e.g., Kollman charges).
-
This can be performed using software like AutoDockTools, UCSF Chimera, or Schrödinger's Protein Preparation Wizard.[15]
-
Preparation of the Ligand (Quinoline-Benzimidazole Hybrid)
-
Create 3D Structure: Draw the 2D structure of the quinoline-benzimidazole hybrid using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) and convert it to a 3D structure.
-
Energy Minimization: Perform energy minimization of the 3D ligand structure to obtain a stable conformation. This can be done using force fields like MMFF94 or AM1.
-
Assign Charges and Torsion Angles: Assign Gasteiger charges and define the rotatable bonds (torsions) for the ligand. This is a crucial step for flexible docking and can be done using software like AutoDockTools.
Molecular Docking Procedure
-
Grid Box Definition: Define the binding site on the target protein by creating a grid box that encompasses the active site. The grid box dimensions should be large enough to allow the ligand to move and rotate freely within the binding pocket.
-
Docking Algorithm: Choose an appropriate docking algorithm. Commonly used algorithms include Genetic Algorithm, Lamarckian Genetic Algorithm, and Monte Carlo methods.[16][17]
-
Running the Docking Simulation:
-
Software like AutoDock, Vina, or GOLD can be used to perform the docking calculations.[17]
-
The software will explore different conformations and orientations of the ligand within the protein's active site and score them based on a scoring function.
-
Analysis of Docking Results
-
Binding Affinity: The primary quantitative result is the binding affinity (or docking score), usually expressed in kcal/mol. A more negative value indicates a more favorable binding interaction.
-
Binding Pose and Interactions: Visualize the docked poses of the ligand in the protein's active site using molecular visualization software (e.g., PyMOL, UCSF Chimera, Discovery Studio).
-
Analyze Interactions: Identify and analyze the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein.
Visualizations
Signaling Pathway Diagram
Caption: A simplified signaling pathway illustrating the inhibitory action of a quinoline-benzimidazole hybrid on a receptor tyrosine kinase.
Experimental Workflow Diagram
Caption: A generalized workflow for performing molecular docking studies.
References
- 1. A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Docking | Springer Nature Experiments [experiments.springernature.com]
- 5. Molecular Docking and Structure-Based Drug Design Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repozitorij.fazos.hr [repozitorij.fazos.hr]
- 7. Novel 1,2,3-Triazole-Containing Quinoline-Benzimidazole Hybrids: Synthesis, Antiproliferative Activity, In Silico ADME Predictions, and Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids [pharmacia.pensoft.net]
- 9. Synthesis of Quinoline Based Benzimidazole – 1,2,3-Triazole Hybrids: in vitro Anti -Proliferative Activity and Docking Studies | CoLab [colab.ws]
- 10. Novel 1,2,3-Triazole-Containing Quinoline–Benzimidazole Hybrids: Synthesis, Antiproliferative Activity, In Silico ADME Predictions, and Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, characterization, molecular docking studies and biological evaluation of some novel hybrids based on quinazolinone, benzofuran and imidazolium moieties as potential cytotoxic and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinoline-imidazole/benzimidazole derivatives as dual-/multi-targeting hybrids inhibitors with anticancer and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Recent Advances in Molecular Docking for the Research and Discovery of Potential Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Anti-HCV Agents from 4-(1H-benzimidazol-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C Virus (HCV) infection is a major global health concern, and the development of effective direct-acting antiviral (DAA) agents is a key strategy in combating this disease. The HCV nonstructural protein 5B (NS5B), an RNA-dependent RNA polymerase, is a crucial enzyme for viral replication and a prime target for antiviral drug development. The benzimidazole scaffold has emerged as a privileged structure in the design of potent and selective NS5B inhibitors. This document provides detailed application notes and experimental protocols for the development and evaluation of anti-HCV agents derived from the 4-(1H-benzimidazol-2-yl)aniline core structure. While specific biological activity data for direct derivatives of 4-(1H-benzimidazol-2-yl)aniline is not extensively published, this guide utilizes data from closely related and well-characterized benzimidazole-based HCV NS5B inhibitors to provide a comprehensive framework for research and development.
Mechanism of Action: Allosteric Inhibition of HCV NS5B Polymerase
Benzimidazole derivatives have been identified as non-nucleoside inhibitors (NNIs) of the HCV NS5B polymerase.[1][2] Unlike nucleoside inhibitors that compete with natural substrates at the enzyme's active site, these benzimidazole-based compounds act as allosteric inhibitors.[1][2] They bind to a distinct site on the enzyme, away from the catalytic center, inducing a conformational change that ultimately inhibits the polymerase's function.[1][2] Specifically, many benzimidazole inhibitors target a region known as the "thumb pocket I" of the NS5B polymerase.[3] This binding event interferes with the initiation of RNA synthesis, preventing the formation of the replication complex.[2][4]
Below is a diagram illustrating the proposed mechanism of action.
Caption: Mechanism of allosteric inhibition of HCV NS5B polymerase by benzimidazole derivatives.
Data Presentation: In Vitro Activity of Representative Benzimidazole Derivatives
The following tables summarize the in vitro anti-HCV activity and cytotoxicity of representative benzimidazole-based NS5B inhibitors. This data is essential for structure-activity relationship (SAR) studies and for selecting lead compounds for further development.
Table 1: Anti-HCV Replicon Activity of Benzimidazole Derivatives
| Compound ID | Structure | Replicon Genotype | EC50 (µM) | Reference |
| B5 | 2-aminobenzimidazole derivative | JFH1 | 0.91 (±0.64) | [5] |
| Compound 1 | 2-[(4-diarylmethoxy)phenyl]-benzimidazole | 1b | >10 | [6] |
| Compound with EC50 of 1.7 µM | Benzimidazole derivative | 1b | 1.7 | [7] |
| Compound 11a | Triphenyl linked benzimidazole | 1b | 0.000026 | [8] |
| Compound 8c | N-Phenethyl-2-phenylbenzo[4][7] oxazole-5-carboxamide | Huh 5-2 cells | 24.5 µg/mL | [9] |
Table 2: HCV NS5B Polymerase Inhibitory Activity and Cytotoxicity of Benzimidazole Derivatives
| Compound ID | NS5B IC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| B5 | Not Reported | Not Reported | Not Reported | [5] |
| Compound 1 | Not Reported | >10 | Not Reported | [6] |
| Compound with EC50 of 1.7 µM | Not Reported | Not Reported | Not Reported | [7] |
| Compound 11a | Not Reported | >100 | >4,000,000 | [8] |
| Compound 13g | Not Reported | 550 | 13.7 | [10] |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the successful evaluation of anti-HCV agents. The following sections provide step-by-step methodologies for key in vitro assays.
Protocol 1: HCV Subgenomic Replicon Assay
This cell-based assay is the primary method for evaluating the antiviral activity of compounds against HCV RNA replication in a biologically relevant context.
Objective: To determine the 50% effective concentration (EC50) of a test compound in inhibiting HCV RNA replication in a human hepatoma cell line (Huh-7) harboring an HCV subgenomic replicon.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
G418 (Geneticin)
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
Reagents for quantifying HCV RNA (e.g., Luciferase assay kit if the replicon contains a luciferase reporter, or reagents for qRT-PCR)
-
Plate reader (for luciferase assay) or qRT-PCR instrument
Workflow Diagram:
Caption: Workflow for the HCV subgenomic replicon assay.
Procedure:
-
Cell Seeding:
-
Culture Huh-7 replicon cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 to maintain the replicon.
-
Trypsinize the cells, count them, and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium without G418.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[11]
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds. Include a vehicle control (DMSO only) and a positive control (a known HCV inhibitor).
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification of HCV Replication:
-
For Luciferase Reporter Replicons:
-
Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
-
For qRT-PCR:
-
Extract total RNA from the cells.
-
Perform a one-step quantitative reverse transcription-polymerase chain reaction (qRT-PCR) to quantify the level of HCV RNA. Normalize the results to an internal control housekeeping gene (e.g., GAPDH).
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition of HCV replication for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and use a non-linear regression analysis to determine the EC50 value.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
This assay is crucial to ensure that the observed antiviral activity is not due to the compound's toxicity to the host cells.
Objective: To determine the 50% cytotoxic concentration (CC50) of a test compound on the host cell line (e.g., Huh-7).
Materials:
-
Huh-7 cells (or the same cell line used in the replicon assay)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Workflow Diagram:
Caption: Workflow for the MTT cytotoxicity assay.
Procedure:
-
Cell Seeding:
-
Seed Huh-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Add 100 µL of medium containing serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO only) and a positive control for cytotoxicity if available.
-
-
Incubation:
-
Incubate the plates for the same duration as the replicon assay (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and use a non-linear regression analysis to determine the CC50 value.
-
Conclusion
The 4-(1H-benzimidazol-2-yl)aniline scaffold represents a promising starting point for the development of novel anti-HCV agents targeting the NS5B polymerase. The protocols and data presented in these application notes provide a comprehensive guide for researchers to synthesize, evaluate, and optimize derivatives of this core structure. By following these methodologies, researchers can effectively characterize the antiviral potency and cytotoxicity of new chemical entities, paving the way for the discovery of next-generation therapies for hepatitis C.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzimidazole inhibitors of hepatitis C virus NS5B polymerase: identification of 2-[(4-diarylmethoxy)phenyl]-benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Mathematical Modeling of Subgenomic Hepatitis C Virus Replication in Huh-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives: Design, Synthesis and Anti-HIV-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highly Permissive Cell Lines for Subgenomic and Genomic Hepatitis C Virus RNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijrpc.com [ijrpc.com]
Application Notes and Protocols: Synthesis and Antiproliferative Screening of Quinoline-Benzimidazole Hybrids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of quinoline-benzimidazole hybrids and the subsequent screening of their antiproliferative activity. These hybrid molecules are of significant interest in medicinal chemistry due to their potential as anticancer agents.[1][2][3][4] The methodologies outlined below are based on established synthetic routes and standardized screening assays.
Data Presentation: Antiproliferative Activity of Quinoline-Benzimidazole Hybrids
The following table summarizes the in vitro antiproliferative activity of selected quinoline-benzimidazole hybrids against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented in micromolar (µM).
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| Compound 9 | Leukemia, Colon, Melanoma, Renal, Breast Cancer Cell Lines | Significant Inhibition | [5] |
| Compound 8k | LN18 (Glioma) | 8.9 | [6] |
| Compound 8k | C6 (Glioma) | 3.87 | [6] |
| Hybrid 14e | Hut78 (T-cell lymphoma) | 10.86 | [7] |
| Hybrid 15a-c | Hut78 (T-cell lymphoma) | 3.98 - 7.88 | [7] |
| Hybrid 15a-c | HL-60 (Acute promyelocytic leukemia) | 1.21 - 11.63 | [7] |
| Hybrid 15a-c | THP-1 (Acute monocytic leukemia) | 1.65 - 4.66 | [7] |
| Compound 11h | Various Cancer Cell Lines | Nanomolar Range | [8] |
| p-hydroxy derivative 13 | Various Cancer Cell Lines | 1.45 - 4.25 | [9] |
| N-methyl derivative 19 | Various Cancer Cell Lines | 1.45 - 4.25 | [9] |
| Benzothiazole 53 | Various Cancer Cell Lines | 1.2 - 2.0 | [9] |
| Hybrid 5d, 8d, 12d | Leukemia and Lymphoma Cells | 0.4 - 8 | [10] |
| Compound 6f | MCF-7 (Breast Cancer) | 1.87 | [11] |
Experimental Protocols
I. General Synthesis of Quinoline-Benzimidazole Hybrids
A common and effective method for the synthesis of these hybrids involves the condensation of a quinoline derivative with a substituted o-phenylenediamine.[12][13] Another prevalent strategy utilizes click chemistry to link the quinoline and benzimidazole moieties via a triazole linker.[6][7][14] Below is a generalized protocol that can be adapted based on the specific target molecule.
A. Synthesis via Condensation Reaction
This protocol outlines the one-pot synthesis of 3-(1H-benzo[d]imidazol-2-yl)quinolin-2(1H)-one derivatives from 2-chloroquinoline-3-carbaldehyde and aromatic o-diamines.[12]
Materials:
-
2-chloroquinoline-3-carbaldehyde
-
Substituted aromatic o-diamine
-
Amberlyst®-15
-
Aqueous acetic acid (70%)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a round-bottom flask, combine 2-chloroquinoline-3-carbaldehyde (1 mmol), the corresponding o-diamine (1 mmol), and Amberlyst®-15 (20% w/w).
-
Add 70% aqueous acetic acid (3 mL) to the mixture.
-
Stir the reaction mixture at reflux for 1-4 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, filter the hot reaction mixture to remove the Amberlyst®-15 catalyst. Wash the catalyst with fresh acetic acid (1 mL).
-
Combine the filtrates and concentrate under reduced pressure to approximately one-third of the original volume.
-
Collect the resulting solid precipitate by filtration and wash with a 1:1 mixture of acetic acid and water (2 x 2 mL).
-
Further purification is typically not required for the obtained product.
B. Synthesis via Click Chemistry
This approach involves the copper-catalyzed cycloaddition of an azide-functionalized quinoline with an alkyne-functionalized benzimidazole (or vice-versa) to form a 1,2,3-triazole linker.[7][14]
Materials:
-
Azide-functionalized quinoline derivative
-
Alkyne-functionalized benzimidazole derivative
-
Sodium ascorbate
-
Copper(II) sulfate (CuSO4)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
Dissolve the azide-functionalized quinoline (1 mmol) and alkyne-functionalized benzimidazole (1 mmol) in DMF in a round-bottom flask.
-
Add sodium ascorbate and CuSO4 to the solution.
-
Stir the reaction mixture at 65 °C for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
The crude product can be purified by column chromatography or recrystallization.
II. Antiproliferative Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity and cell proliferation.[14][15]
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Test compounds (quinoline-benzimidazole hybrids) dissolved in DMSO
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and resuspend in fresh complete medium.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for an additional 48-72 hours.
-
-
MTT Assay:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.
-
Visualizations
Synthetic Workflow for Quinoline-Benzimidazole Hybrids
Caption: General workflow for the synthesis of quinoline-benzimidazole hybrids.
Antiproliferative Activity Screening Workflow
Caption: Workflow for the MTT-based antiproliferative activity assay.
Potential Signaling Pathway Modulation
Quinoline-benzimidazole hybrids have been shown to induce apoptosis and cause cell cycle arrest, potentially through the inhibition of kinases such as TAO2.[15]
Caption: Putative signaling pathways affected by quinoline-benzimidazole hybrids.
References
- 1. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline containing benzimidazole and their biological activities - Curr Trends Pharm Pharm Chem [ctppc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, single crystal and antitumor activities of benzimidazole-quinazoline hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Quinoline Based Benzimidazole – 1,2,3-Triazole Hybrids: in vitro Anti -Proliferative Activity and Docking Studies | CoLab [colab.ws]
- 7. Novel 1,2,3-Triazole-Containing Quinoline–Benzimidazole Hybrids: Synthesis, Antiproliferative Activity, In Silico ADME Predictions, and Docking | MDPI [mdpi.com]
- 8. Quinoline-imidazole/benzimidazole derivatives as dual-/multi-targeting hybrids inhibitors with anticancer and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sciprofiles.com [sciprofiles.com]
- 11. Design, synthesis, and antiproliferative screening of new quinoline derivatives bearing a cis-vinyl triamide motif as apoptosis activators and EGFR-TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Novel 1,2,3-Triazole-Containing Quinoline–Benzimidazole Hybrids: Synthesis, Antiproliferative Activity, In Silico ADME Predictions, and Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one?
A1: The most frequently employed method is the condensation reaction between a 2-substituted-quinoline-3-carbaldehyde (often 2-chloroquinoline-3-carbaldehyde) and an o-phenylenediamine derivative. This reaction is typically carried out under reflux in a suitable solvent.
Q2: What are the typical starting materials for this synthesis?
A2: The key precursors are generally:
-
2-Chloroquinoline-3-carbaldehyde: This provides the quinolinone backbone.
-
o-Phenylenediamine (or its derivatives): This diamine is essential for forming the benzimidazole ring.
Q3: Can this synthesis be performed in a one-pot reaction?
A3: Yes, one-pot syntheses have been successfully developed. These methods often involve the direct reaction of 2-chloroquinolin-3-carbaldehyde with an aromatic o-diamine in a suitable solvent system, sometimes with the aid of a catalyst to improve reaction speed and yield.
Q4: What are the common applications of 3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one derivatives?
A4: These compounds have garnered significant interest in drug discovery and development due to their wide range of biological activities. They are particularly investigated as potential antitumor agents.[1][2] Mechanistic studies have shown that some derivatives can induce apoptosis in cancer cells by modulating the expression of key regulatory proteins.[1][2]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | * Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials. If the reaction stalls, consider extending the reaction time. * Temperature Optimization: Ensure the reaction is maintained at the optimal temperature, typically reflux. For some substrates, a higher boiling point solvent might be necessary to drive the reaction to completion. |
| Suboptimal Catalyst | * Catalyst Choice: If using a catalyst (e.g., Amberlyst®-15 for one-pot synthesis), ensure it is active and used in the correct proportion. For some reactions, an acid catalyst may be beneficial. * Catalyst Deactivation: Ensure all reagents and solvents are free from impurities that could poison the catalyst. |
| Poor Quality Starting Materials | * Purity Check: Verify the purity of your 2-chloroquinoline-3-carbaldehyde and o-phenylenediamine. Impurities can lead to side reactions and lower yields. * Proper Storage: Ensure starting materials are stored under appropriate conditions to prevent degradation. |
Issue 2: Formation of Byproducts and Purification Challenges
| Possible Cause | Troubleshooting Steps |
| Side Reactions of o-phenylenediamine | * Inert Atmosphere: o-Phenylenediamine can be sensitive to oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side products. * Controlled Addition: In some cases, slow, portion-wise addition of the o-phenylenediamine can help to control the reaction and minimize byproduct formation. |
| Formation of Tar-like Substances | * Temperature Control: Excessively high temperatures can lead to polymerization and the formation of tar. Maintain a controlled and consistent reflux temperature. * Solvent Choice: The choice of solvent can influence the formation of byproducts. Consider screening different solvents to find one that minimizes side reactions. |
| Difficulty in Product Isolation | * Precipitation: The product often precipitates from the reaction mixture upon cooling. If not, pouring the cooled reaction mixture into ice-water can induce precipitation.[3] * Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., ethanol, DMF) to remove impurities. * Column Chromatography: For challenging purifications, silica gel column chromatography can be employed to isolate the desired product.[3] |
Experimental Protocols
General Protocol for the Synthesis of 3-(1H-benzimidazol-2-yl)-2-chloroquinoline
This protocol is adapted from a reported synthesis.[3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloroquinoline-3-carbaldehyde (1 equivalent) in methanol.
-
Addition of Reactant: Add o-phenylenediamine (1 equivalent) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 90°C) and maintain for 4 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitation: Slowly pour the cooled solution into ice-water.
-
Isolation: Collect the resulting precipitate by filtration, wash it several times with water, and dry thoroughly.
Quantitative Data
The following table summarizes reported yields for the synthesis of 3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one and its 2-chloro precursor under different conditions.
| Starting Materials | Solvent | Catalyst/Additive | Reaction Time | Temperature | Yield (%) | Reference |
| 2-chloroquinoline-3-carbaldehyde, o-phenylenediamine | Methanol | None | 4 h | Reflux (90°C) | 52 | [3] |
| 2-chloroquinoline-3-carbaldehyde, various o-diamines | 70% aq. Acetic Acid | Amberlyst®-15 | 1-4 h | Reflux | Not specified |
Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for the synthesis of 3-(1H-benzimidazol-2-yl)-2-chloroquinoline.
Troubleshooting Logic
Caption: A troubleshooting flowchart for addressing low product yield in the synthesis.
Apoptosis Signaling Pathway
Caption: Proposed apoptotic signaling pathway induced by 3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one derivatives.[2]
References
- 1. New 3-(1H-benzo[d]imidazol-2-yl)quinolin-2(1H)-one-based triazole derivatives: Design, synthesis, and biological evaluation as antiproliferative and apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and pharmacological evaluation of new 3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academicjournals.org [academicjournals.org]
Improving the selectivity of benzimidazole-quinoline based metal ion sensors
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with benzimidazole-quinoline based metal ion sensors. Our goal is to help you overcome common experimental challenges and improve the selectivity and performance of your sensors.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions.
1. Issue: Low or No Fluorescence Signal Upon Addition of the Target Metal Ion.
| Potential Cause | Troubleshooting Steps |
| Incorrect pH | The fluorescence of many sensors is pH-dependent. Protonation or deprotonation of the quinoline or benzimidazole nitrogen atoms can quench fluorescence.[1] Determine the optimal pH range for your sensor by performing a pH titration experiment. Ensure your buffered solutions are within this range. |
| Photoinduced Electron Transfer (PET) | In the unbound state, PET from the benzimidazole nitrogen atoms to the quinoline fluorophore can quench fluorescence.[1][2][3] Successful complexation with the target ion should inhibit PET, leading to a "turn-on" response. If no signal is observed, the binding affinity might be too low in the chosen solvent system. |
| Sensor Degradation | The sensor molecule may be unstable under your experimental conditions (e.g., exposure to light, incompatible solvent). Protect the sensor from prolonged light exposure. Verify the integrity of your sensor using techniques like NMR or mass spectrometry. |
| Incorrect Excitation/Emission Wavelengths | Ensure you are using the correct excitation and emission wavelengths for your specific sensor-metal complex. These can be determined by running excitation and emission scans on a spectrofluorometer. |
| Solvent Effects | The polarity of the solvent can influence the photophysical properties of the sensor and its binding affinity for the metal ion. Test the sensor's performance in a range of solvents with varying polarities. |
2. Issue: Poor Selectivity - Sensor Responds to Multiple Metal Ions.
| Potential Cause | Troubleshooting Steps |
| Interference from Similar Ions | Metal ions with similar properties (e.g., Zn²⁺, Cd²⁺, and Hg²⁺) can cause cross-reactivity.[1][2] To improve selectivity, consider modifying the chelating moiety of the sensor. Introducing harder or softer donor atoms can tune the binding preference according to Pearson's Hard and Soft Acids and Bases (HSAB) principle.[1][4] |
| Formation of Different Stoichiometry Complexes | The sensor might form complexes with different metal ions in varying ratios, leading to different fluorescence responses. Determine the stoichiometry of the sensor-metal complex using a Job plot analysis.[1][2][4] |
| Non-specific Quenching | Some metal ions, particularly transition metals with partially filled d-orbitals, can quench fluorescence through electron transfer, a process that is not always selective.[5][6] To mitigate this, a masking agent can sometimes be used to selectively bind the interfering ion. |
| Broad pH Optimum | If the optimal pH range for your target ion overlaps with that of interfering ions, consider narrowing the working pH range to a value where the affinity for the target ion is maximized and for interfering ions is minimized. |
3. Issue: Inconsistent or Irreproducible Results.
| Potential Cause | Troubleshooting Steps |
| Trace Metal Contamination | Glassware and solvents can be a source of trace metal contamination, leading to high background signals or inconsistent results. Use metal-free labware and high-purity solvents. Pre-wash glassware with a chelating agent like EDTA. |
| Fluctuating Experimental Conditions | Temperature and pH can significantly affect binding constants and fluorescence intensity.[7] Maintain strict control over these parameters throughout your experiments. |
| Sensor Aggregation | At higher concentrations, sensor molecules may aggregate, leading to changes in their photophysical properties. Perform experiments at concentrations where the sensor is fully solvated. The absorbance vs. concentration plot should be linear in this range (verifying Beer-Lambert law). |
| Photobleaching | Prolonged exposure to the excitation light source can cause the fluorophore to photobleach, resulting in a decrease in fluorescence intensity over time. Minimize exposure time and use the lowest effective excitation intensity. |
Frequently Asked Questions (FAQs)
Q1: How can I improve the selectivity of my benzimidazole-quinoline sensor for a specific metal ion?
A1: Improving selectivity often involves structural modification of the sensor. Consider the following strategies:
-
Modify the Chelating Pocket: The size and geometry of the binding site are crucial. Introducing steric hindrance can prevent the binding of larger or smaller interfering ions.
-
Tune Electronic Properties: Adding electron-donating or electron-withdrawing groups to the benzimidazole or quinoline rings can alter the electron density of the donor atoms, thereby tuning the affinity for specific metal ions.
-
Incorporate Additional Binding Sites: The introduction of other heteroatoms like sulfur or oxygen can enhance chelation abilities and favor the complexation of certain metal ions over others based on the HSAB principle.[1][2][4]
Q2: What is the typical signaling mechanism for these types of sensors?
A2: The most common signaling mechanisms are:
-
Chelation-Enhanced Fluorescence (CHEF): The binding of the metal ion restricts intramolecular rotation and vibrations, which are non-radiative decay pathways. This leads to an increase in fluorescence quantum yield.[1][2][3]
-
Inhibition of Photoinduced Electron Transfer (PET): In the free sensor, fluorescence is quenched by electron transfer from the electron-rich benzimidazole part to the excited quinoline fluorophore. Metal ion binding lowers the energy of the lone pair electrons on the donor atoms, inhibiting PET and "turning on" the fluorescence.[1][2][3][8]
-
Intramolecular Charge Transfer (ICT): Metal ion binding can alter the electronic distribution in the molecule, leading to a change in the ICT character of the excited state. This can result in a shift in the emission wavelength (ratiometric sensing) or a change in fluorescence intensity.[1][2]
Q3: How do I determine the binding constant (Ka) and stoichiometry of my sensor-metal complex?
A3:
-
Binding Constant (Ka): This can be determined by fluorescence titration. You incrementally add the metal ion to a solution of the sensor and measure the fluorescence intensity at each step. The data can then be fitted to a binding isotherm model, such as the Benesi-Hildebrand equation for a 1:1 complex, to calculate the association constant.[3]
-
Stoichiometry: The binding ratio between the sensor and the metal ion is typically determined using the continuous variation method, also known as a Job plot.[1][2][4] You prepare a series of solutions with varying mole fractions of the sensor and the metal ion while keeping the total concentration constant. The mole fraction at which the fluorescence intensity is maximal indicates the stoichiometry of the complex.
Q4: Can I use my sensor in aqueous or biological media?
A4: This depends on the solubility and stability of your sensor. Many organic sensors have limited water solubility. To use them in aqueous or biological systems, you might need to:
-
Incorporate water-solubilizing groups (e.g., sulfonate, carboxylate) into the sensor structure.
-
Use a co-solvent system (e.g., water/methanol or water/DMSO), but be mindful that this can affect the binding properties.[1]
-
Encapsulate the sensor in a water-soluble matrix like a nanoparticle or a liposome.
-
It is also crucial to evaluate the sensor's response in the presence of biologically relevant ions and at physiological pH.[1]
Quantitative Data Summary
Table 1: Selectivity of Benzimidazole-Quinoline Sensor L1 for Zn²⁺
| Interfering Ion | Molar Equivalents Added | Observed Effect on Zn²⁺ Fluorescence | Reference |
| Ba²⁺, Ca²⁺, Co²⁺, K⁺ | 10 | No significant effect | [4] |
| Na⁺, Ni²⁺ | 10 | Negligible quenching | [4] |
| Cd²⁺, Hg²⁺ | 10 | No interference | [4] |
| Al³⁺, Cu²⁺ | 10 | Strong quenching | [4] |
Table 2: Performance Characteristics of Selected Benzimidazole-Quinoline Sensors
| Sensor | Target Ion | Detection Limit (M) | Stoichiometry (Sensor:Metal) | Signaling Mechanism | Reference |
| L1 | Zn²⁺ | 1.76 x 10⁻⁷ | 1:1 | CHEF, PET Inhibition | [1][2][4] |
| DQBM-B | Co²⁺ | 3.56 x 10⁻⁶ | 1:2 | PET | [8] |
Experimental Protocols
1. Protocol for Fluorescence Titration to Determine Binding Affinity
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the benzimidazole-quinoline sensor (e.g., 1 mM) in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a stock solution of the target metal ion salt (e.g., ZnCl₂, 10 mM) in the same solvent or in deionized water.
-
-
Sample Preparation:
-
In a series of cuvettes, add a fixed amount of the sensor stock solution to reach the desired final concentration (e.g., 30 µM) in a final volume of 3 mL.[3]
-
Gradually add increasing equivalents of the metal ion stock solution to each cuvette.
-
Ensure the total volume is the same in all cuvettes by adding the appropriate amount of solvent.
-
-
Measurement:
-
Gently mix the solutions and allow them to equilibrate for a few seconds.
-
Measure the fluorescence emission spectrum for each sample using a spectrofluorometer at the predetermined excitation wavelength.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.
-
Use a suitable binding model (e.g., Benesi-Hildebrand for 1:1 binding) to calculate the association constant (Ka).
-
2. Protocol for Job Plot Analysis to Determine Stoichiometry
-
Preparation of Equimolar Stock Solutions:
-
Prepare stock solutions of the sensor and the metal ion at the same concentration (e.g., 30 µM) in the chosen solvent.[2]
-
-
Sample Preparation:
-
Prepare a series of solutions by mixing the sensor and metal ion stock solutions in varying volume ratios (e.g., 0:10, 1:9, 2:8, ..., 9:1, 10:0), keeping the total volume constant (e.g., 3 mL).[2] This creates a range of mole fractions for the sensor from 0 to 1.
-
-
Measurement:
-
After a brief equilibration period, measure the fluorescence intensity of each solution at the emission maximum.
-
-
Data Analysis:
-
Plot the fluorescence intensity against the mole fraction of the sensor.
-
The mole fraction at which the maximum fluorescence is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex.
-
Visualizations
Caption: Turn-on fluorescence mechanism via inhibition of PET.
References
- 1. Zn 2+ detection of a benzimidazole 8-aminoquinoline fluorescent sensor by inhibited tautomerization - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05591G [pubs.rsc.org]
- 2. Zn2+ detection of a benzimidazole 8-aminoquinoline fluorescent sensor by inhibited tautomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Fluorescent Sensors for Measuring Metal Ions in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fluorescent Indicators for Zn2+ and Other Metal Ions—Section 19.7 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Solubility Challenges of 4-(1H-benzimidazol-2-yl)quinoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 4-(1H-benzimidazol-2-yl)quinoline in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of 4-(1H-benzimidazol-2-yl)quinoline?
A1: The low aqueous solubility of 4-(1H-benzimidazol-2-yl)quinoline is primarily attributed to its molecular structure. The presence of multiple aromatic rings (a benzimidazole and a quinoline ring system) results in a rigid, planar structure with a significant hydrophobic surface area. This hydrophobicity makes it difficult for the molecule to favorably interact with polar water molecules, leading to poor dissolution.
Q2: What are the initial steps I should take to try and dissolve 4-(1H-benzimidazol-2-yl)quinoline in an aqueous buffer?
A2: For initial attempts at solubilization, it is recommended to start with simple and common laboratory techniques. These include:
-
pH Adjustment: As 4-(1H-benzimidazol-2-yl)quinoline has basic nitrogen atoms, adjusting the pH of the aqueous medium to an acidic range (e.g., pH 2-4) can protonate the molecule, increasing its polarity and potentially its solubility.[][2]
-
Use of Co-solvents: Employing a water-miscible organic solvent (co-solvent) can reduce the polarity of the aqueous medium, thereby enhancing the solubility of the hydrophobic compound.[][3] Common co-solvents to consider are DMSO, ethanol, and polyethylene glycol (PEG).
-
Heating and Agitation: Gently heating the solution while stirring can increase the kinetic energy of both the solvent and solute molecules, which can facilitate the dissolution process. However, be cautious of potential compound degradation at elevated temperatures.
Q3: Are there more advanced techniques available if the initial methods are unsuccessful?
A3: Yes, if basic methods do not yield the desired concentration, several advanced formulation strategies can be employed. These techniques are designed to significantly enhance the aqueous solubility and dissolution rate of poorly soluble drugs.[4][5][6][7] Key approaches include:
-
Solid Dispersions: This involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[8][9][10] When exposed to an aqueous medium, the carrier dissolves, releasing the drug as fine, amorphous particles with a high surface area, which enhances dissolution.[8]
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[11][12][13] They can encapsulate the poorly soluble drug molecule, forming an inclusion complex that has significantly improved aqueous solubility.[11][12][13][14]
-
Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range.[15][16][17] The increased surface area leads to a higher dissolution velocity and saturation solubility.[15][16]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound precipitates out of solution after initial dissolution with a co-solvent upon further dilution with aqueous buffer. | The concentration of the co-solvent has dropped below the level required to maintain solubility. | 1. Increase the initial concentration of the co-solvent in the final solution. 2. Investigate the use of a different co-solvent or a combination of co-solvents. 3. Consider using a surfactant to stabilize the dissolved compound. |
| Adjusting the pH leads to salt formation and precipitation. | The counter-ion from the acid used for pH adjustment is forming an insoluble salt with the protonated 4-(1H-benzimidazol-2-yl)quinoline. | 1. Try a different acid for pH adjustment (e.g., HCl, citric acid, tartaric acid). 2. Carefully control the final pH to find a balance between protonation and salt precipitation. |
| The prepared solid dispersion does not show a significant improvement in dissolution rate. | 1. The drug is not in an amorphous state within the carrier. 2. The chosen carrier is not suitable for the drug. 3. The drug-to-carrier ratio is not optimal. | 1. Confirm the amorphous state using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC). 2. Experiment with different hydrophilic carriers (e.g., PVP, PEG, HPMC). 3. Prepare solid dispersions with varying drug-to-carrier ratios to find the optimal formulation. |
| Formation of a cyclodextrin inclusion complex is inefficient. | 1. The chosen cyclodextrin cavity size is not appropriate for the drug molecule. 2. The method of complexation is not optimal. | 1. Screen different types of cyclodextrins (e.g., α-CD, β-CD, γ-CD, and their derivatives like HP-β-CD). 2. Try different preparation methods such as kneading, co-evaporation, or freeze-drying.[11] |
Experimental Protocols
Protocol 1: Solubility Enhancement using pH Adjustment
-
Preparation of Buffers: Prepare a series of aqueous buffers with pH values ranging from 2.0 to 8.0 (e.g., citrate buffers for acidic pH and phosphate buffers for neutral to slightly basic pH).
-
Sample Preparation: Add an excess amount of 4-(1H-benzimidazol-2-yl)quinoline to a fixed volume of each buffer in separate vials.
-
Equilibration: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: After equilibration, centrifuge the samples at high speed to pellet the undissolved compound.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Plot the measured solubility as a function of pH to identify the optimal pH range for solubilization.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation Method
-
Component Selection: Choose a suitable hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 - PVP K30) and a common solvent in which both the drug and the carrier are soluble (e.g., methanol or ethanol).
-
Dissolution: Dissolve a specific ratio of 4-(1H-benzimidazol-2-yl)quinoline and the carrier in the chosen solvent. Common ratios to test are 1:1, 1:2, and 1:5 (drug:carrier by weight).
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. This will result in a thin film or a solid mass.
-
Drying: Further dry the solid dispersion in a vacuum oven at a controlled temperature to remove any residual solvent.
-
Characterization: Scrape the dried solid dispersion and pulverize it into a fine powder. Characterize the solid dispersion for its amorphous nature and dissolution properties.
Protocol 3: Formation of a Cyclodextrin Inclusion Complex by Kneading Method
-
Molar Ratio Selection: Determine the desired molar ratio of 4-(1H-benzimidazol-2-yl)quinoline to the selected cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin - HP-β-CD). A 1:1 molar ratio is a common starting point.
-
Mixing: Place the cyclodextrin in a mortar and add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to form a paste.
-
Drug Addition: Gradually add the drug to the cyclodextrin paste while continuously triturating (kneading) with a pestle.
-
Kneading: Continue the kneading process for a specified time (e.g., 30-60 minutes) to ensure thorough mixing and complex formation.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving: Pass the dried complex through a sieve to obtain a uniform powder.
Visualizations
Caption: Workflow for selecting a solubility enhancement method.
References
- 2. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cosolvent - Wikipedia [en.wikipedia.org]
- 4. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijmsdr.org [ijmsdr.org]
- 7. brieflands.com [brieflands.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. jddtonline.info [jddtonline.info]
- 11. humapub.com [humapub.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. ijpsr.com [ijpsr.com]
- 15. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Fluorescence Quantum Yield of Quinoline-Based Sensors
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with quinoline-based fluorescent sensors. Our goal is to help you overcome common experimental challenges and enhance the fluorescence quantum yield of your sensors.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with quinoline-based sensors.
Issue 1: Weak or No Fluorescence Signal
Possible Causes & Solutions
| Cause | Recommended Action |
| Incorrect Wavelengths | Verify that the excitation and emission wavelengths on your fluorometer are set to the optimal values for your specific quinoline-based sensor. It is always best practice to run an initial scan to determine the peak excitation and emission wavelengths in your experimental buffer system.[1] |
| Low Probe Concentration | The concentration of your sensor may be too low for a detectable signal. Prepare a dilution series to determine the optimal working concentration that provides a strong signal without causing inner filter effects.[1] |
| Suboptimal pH | The fluorescence of many quinoline-based probes is pH-sensitive.[2] Check the pH of your experimental buffer and perform a pH titration to understand the fluorescence profile of your sensor. Ensure the buffer pH remains stable throughout your experiment.[1] |
| Instrument Settings | Improper fluorometer settings can lead to poor signal detection. Optimize parameters such as slit widths, integration time, and detector gain. |
| Solvent Effects | The polarity of the solvent can significantly impact the quantum yield.[3][4] In some "push-pull" type probes, polar solvents can quench fluorescence.[3] Consider testing your sensor in a range of solvents with varying polarities to find the optimal environment. |
Issue 2: Rapid Decrease in Fluorescence Signal (Photobleaching)
Possible Causes & Solutions
| Cause | Recommended Action |
| Photodegradation | Continuous exposure to high-intensity excitation light can lead to the degradation of the fluorophore. Reduce the excitation light intensity or the exposure time. |
| Reactive Species | The presence of dissolved oxygen or metal ions in the buffer can accelerate photobleaching. De-gas your buffer by sparging with nitrogen or argon to remove dissolved oxygen.[1] If metal ions are not the target of your study, consider adding a chelating agent like EDTA.[1] |
| Inherent Instability | Some molecular structures are more prone to photobleaching. If possible, consider alternative quinoline derivatives with more rigid structures, as rigidity can enhance photostability and quantum yield.[5] |
| Lack of Protective Agents | The addition of commercially available anti-photobleaching agents to your buffer can significantly reduce the rate of photobleaching, provided they are compatible with your assay.[1] |
Issue 3: Inconsistent Results and High Variability Between Replicates
Possible Causes & Solutions
| Cause | Recommended Action |
| Probe Aggregation | At higher concentrations, quinoline-based sensors can aggregate, leading to self-quenching and inconsistent fluorescence signals.[1] Lower the working concentration of the probe. The addition of a small amount of a non-ionic surfactant (e.g., Triton X-100) may help prevent aggregation, but ensure it does not interfere with your experiment.[1] |
| Temperature Fluctuations | Variations in temperature can affect the fluorescence intensity by altering the frequency of molecular collisions.[5] Ensure your experiments are conducted at a constant and controlled temperature. |
| Viscosity Changes | Changes in the viscosity of the medium can also impact the fluorescence by affecting the rate of non-radiative decay processes.[5] Maintain a consistent buffer composition and temperature to ensure constant viscosity. |
| Contamination | Contaminants in your sample or buffer can quench fluorescence. Use high-purity solvents and reagents for all your experiments. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions about enhancing the fluorescence quantum yield of quinoline-based sensors.
Q1: What is fluorescence quantum yield and why is it important?
Fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[3][6][7] A high quantum yield is crucial for the sensitivity and brightness of a fluorescent probe, which is essential for high-quality imaging and detection applications.[3]
Q2: How can I chemically modify a quinoline-based sensor to improve its quantum yield?
The quantum yield of quinoline-based sensors can be enhanced through several chemical modification strategies:
-
Introduce Electron-Donating and Withdrawing Groups: Creating a "push-pull" system with electron-donating groups (e.g., amino groups) and electron-withdrawing groups can enhance intramolecular charge transfer (ICT), which is often a key process for fluorescence.[2][3]
-
Increase Structural Rigidity: Flexible parts of a molecule can dissipate energy through vibrations and rotations, which is a non-radiative decay pathway that competes with fluorescence.[3][5] Increasing the rigidity of the molecular structure can suppress these non-radiative processes and enhance the quantum yield.[5]
-
Protonation: The protonation of the nitrogen atom in the quinoline ring can lead to a significant enhancement in fluorescence intensity.[8][9][10] This is because protonation can alter the nature of the excited state, favoring radiative decay.[8]
Q3: What are the common signaling mechanisms in quinoline-based sensors?
Several photophysical mechanisms are often involved in the functioning of quinoline-based sensors:
-
Intramolecular Charge Transfer (ICT): This occurs in molecules with electron-donating and electron-withdrawing groups. Upon excitation, an electron is transferred from the donor to the acceptor, leading to a highly polarized excited state that is often fluorescent.[11][12]
-
Photoinduced Electron Transfer (PET): In some sensor designs, a receptor is attached to the fluorophore. In the "off" state, photoexcitation leads to electron transfer from the receptor to the fluorophore, quenching the fluorescence. Upon binding of an analyte to the receptor, this PET process is inhibited, and fluorescence is "turned on".[13]
-
Twisted Intramolecular Charge Transfer (TICT): In some flexible molecules, a non-fluorescent "twisted" state can be formed in the excited state, providing a non-radiative decay pathway.[3][4] Inhibiting the formation of this TICT state can enhance the quantum yield.
Q4: How do I measure the fluorescence quantum yield of my quinoline-based sensor?
The relative quantum yield is the most common method and is measured by comparing the fluorescence of your sample to a well-characterized standard with a known quantum yield.[6][7] The general procedure involves:
-
Preparing a series of dilute solutions of both your sample and the standard. The absorbance of these solutions should be kept below 0.1 to minimize inner filter effects.[6][7]
-
Measuring the absorbance of each solution at the excitation wavelength.
-
Measuring the fluorescence emission spectrum of each solution under identical experimental conditions.
-
Integrating the area under the emission spectrum for each solution.
-
Calculating the relative quantum yield using the following equation:
Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (nsample2 / nstandard2)
Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[6]
Experimental Protocols & Data
Protocol: Relative Fluorescence Quantum Yield Measurement
A detailed protocol for measuring the relative fluorescence quantum yield can be found in resources from Edinburgh Instruments and the UCI Department of Chemistry.[6][7]
Key Considerations:
-
Standard Selection: Choose a standard with a known quantum yield and an absorption profile that overlaps with your sample.[6]
-
Solvent: If possible, use the same solvent for both the sample and the standard.[14] If different solvents are used, a correction for the refractive index must be applied.[14]
-
Concentration: Keep the absorbance of all solutions below 0.1 at the excitation wavelength to avoid inner filter effects.[6][7]
-
Instrumentation: Ensure that the experimental settings on the fluorometer are identical for both the sample and the standard measurements.[14]
Quantitative Data: Enhancement of Quinoline Fluorescence by Protonation
The following table summarizes the enhancement in fluorescence quantum yield of different quinoline derivatives upon protonation with various acids.
| Quinoline Derivative | Acid | Quantum Yield (Native) | Quantum Yield (Protonated) | Fold Increase |
| Isoquinoline | Trifluoroacetic Acid (TFA) | < 1% | ~50% | > 50 |
| Acridine | Trifluoroacetic Acid (TFA) | < 1% | ~25% | > 25 |
| Benzo[h]quinoline | Trifluoroacetic Acid (TFA) | 15% | ~40% | ~2.7 |
Data adapted from a study on the fluorescence enhancement of quinolines by protonation.[8][10]
Visualizations
Signaling Pathways
Caption: Common signaling mechanisms in quinoline-based fluorescent sensors.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. edinst.com [edinst.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04691D [pubs.rsc.org]
- 9. [PDF] Fluorescence enhancement of quinolines by protonation | Semantic Scholar [semanticscholar.org]
- 10. Fluorescence enhancement of quinolines by protonation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03961K [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]
Minimizing cytotoxicity of 4-(1H-benzimidazol-2-yl)quinoline derivatives in normal cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with 4-(1H-benzimidazol-2-yl)quinoline derivatives, with a core focus on minimizing cytotoxicity in normal cell lines.
Frequently Asked Questions (FAQs)
Q1: What are 4-(1H-benzimidazol-2-yl)quinoline derivatives and why are they significant? A1: These are hybrid heterocyclic compounds that combine the structural features of both quinoline and benzimidazole. This fusion often results in molecules with a wide range of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties, making them a significant area of interest in drug discovery.[1][2][3]
Q2: Why is assessing cytotoxicity in normal cell lines critical when working with these compounds? A2: While high cytotoxicity against cancer cells is a desired trait, it is crucial that an anticancer agent shows minimal toxicity to normal, healthy cells to be a viable therapeutic candidate.[4][5] Assessing cytotoxicity in normal cell lines helps determine the compound's selectivity and potential for causing adverse side effects in a clinical setting. A high selectivity index (the ratio of toxicity in normal cells versus cancer cells) is a key indicator of a promising drug candidate.[6][7]
Q3: What are the common mechanisms of cytotoxicity for these derivatives? A3: The cytotoxic effects of 4-(1H-benzimidazol-2-yl)quinoline derivatives against cancer cells often involve inducing programmed cell death (apoptosis) and causing cell cycle arrest.[1][8] Mechanistic studies show they can act by up-regulating pro-apoptotic proteins (like Bax), generating reactive oxygen species (ROS), activating caspases, and potentially inhibiting key enzymes like topoisomerase II.[1][8]
Q4: What are "off-target effects" and how do they contribute to toxicity in normal cells? A4: Off-target effects occur when a drug interacts with unintended molecules or pathways in the body.[9] For quinoline derivatives, this can include inhibition of the hERG potassium channel, which may lead to cardiotoxicity, or lysosomotropism, where the basic compounds accumulate in the acidic lysosomes of cells, disrupting normal cellular processes like autophagy.[10][11] These unintended interactions are a major cause of cytotoxicity in healthy cells.
Q5: How can I improve the selectivity of my compound for cancer cells over normal cells? A5: Improving selectivity is a key challenge that can be addressed through rational drug design and structure-activity relationship (SAR) studies.[9][10] Minor structural modifications, such as changing substituents on the quinoline or benzimidazole rings, can significantly alter a compound's binding affinity for its intended target versus off-targets, thereby reducing toxicity in normal cells.[2][11] Another strategy is to exploit differences between cancer and normal cells, such as the acidic tumor microenvironment, for targeted drug delivery.[4]
Troubleshooting Guide
Issue 1: I am observing high levels of cytotoxicity in my normal cell line controls, even at low compound concentrations.
-
Possible Cause: Solvent Toxicity
-
Explanation: The solvent used to dissolve the compound, most commonly DMSO, can be toxic to cells at certain concentrations (typically >0.5%).[6]
-
Solution: Always include a "vehicle control" in your experiment, which consists of cells treated with the highest concentration of the solvent used in your compound dilutions. This will help you differentiate between compound-induced and solvent-induced cytotoxicity.[4][6] Ensure the final DMSO concentration is kept low (ideally ≤0.1%).[6]
-
-
Possible Cause: Cell Line Sensitivity or Health
-
Explanation: The specific "normal" cell line being used might be particularly sensitive to stress.[4] Additionally, cells that are unhealthy, have a high passage number, or are seeded at a suboptimal density can be more susceptible to toxic effects.[6]
-
Solution:
-
Verify Cell Health: Ensure cells have high viability (>95%) before starting an experiment and use cells within a consistent, low passage number range.[6]
-
Optimize Seeding Density: Perform preliminary experiments to determine the optimal cell seeding density for your chosen cell line and assay duration.[4][6]
-
Use Robust Cell Lines: Consider using well-established and robust normal cell lines for comparison, such as murine fibroblasts (L929, NIH-3T3) or human cell lines like HEK-293 and WRL-68.[12][13][14]
-
-
-
Possible Cause: Contamination
-
Explanation: Microbial contamination (e.g., mycoplasma) is a common issue in cell culture that can cause non-specific cell death and confound experimental results.[6]
-
Solution: Regularly test your cell lines for mycoplasma contamination. If contamination is detected, discard the culture and start a new one from a frozen, uncontaminated stock.
-
Issue 2: My cytotoxicity assay results (e.g., IC50 values) are inconsistent and not reproducible.
-
Possible Cause: Experimental Variability
-
Explanation: Inconsistencies in cell seeding, compound preparation, or incubation times can lead to significant variability.[4] Different batches of a synthesized compound may also have variations in purity or potency.[4]
-
Solution:
-
Standardize Protocols: Ensure precise and consistent cell seeding density, compound dilution steps, and incubation times across all experiments.[4]
-
Compound Management: If possible, use the same batch of the compound for a series of related experiments. Always double-check calculations for stock solutions and dilutions.[6]
-
Plate Layout: Be mindful of the "edge effect" in 96-well plates, where wells on the perimeter can evaporate more quickly. Consider not using the outer wells for experimental samples or ensure proper humidification.
-
-
Issue 3: My compound is potent in biochemical assays but shows low activity or high general toxicity in cell-based assays.
-
Possible Cause: Lysosomal Sequestration (Lysosomotropism)
-
Explanation: Many quinoline derivatives are basic compounds that can become protonated and trapped within the acidic environment of lysosomes.[10] This accumulation can lead to off-target cytotoxicity by disrupting lysosomal function and also reduces the effective concentration of the compound at its intended intracellular target.[10]
-
Solution:
-
Predict and Test: Use in silico tools to predict the compound's pKa and cLogP values; compounds with a basic pKa (6.5-11) and cLogP > 2 are more likely to be lysosomotropic.[10] Experimentally, you can use dyes like LysoTracker Red to visualize and quantify lysosomal accumulation.[10]
-
Structural Modification: If lysosomotropism is confirmed, consider structural modifications to reduce the compound's basicity, which can mitigate this effect without necessarily sacrificing on-target activity.[10]
-
-
Quantitative Data on Cytotoxicity
The selectivity of a compound is a critical factor. The tables below summarize the cytotoxic activity (IC50/GI50 in µM) of various benzimidazole-quinoline derivatives against cancer cell lines and normal cell lines, illustrating the range of selectivity that can be achieved.
Table 1: Cytotoxicity (GI50, µM) of 7-Chloro-4-aminoquinoline-benzimidazole Hybrids [7]
| Compound | Normal Cell Line (MDCK1) | Cancer Cell Line (HuT78 - Lymphoma) | Selectivity Index (SI) |
| 12a | >100 | 4.1 | >24.4 |
| 12b | >100 | 5.6 | >17.9 |
| 12c | >100 | 4.4 | >22.7 |
| 12d | >100 | 3.5 | >28.5 |
| 5d | 20.4 | 0.4 | 51.0 |
Data extracted from a study on novel hybrids, highlighting compounds with high selectivity for lymphoma cells over normal kidney cells.
Table 2: Cytotoxicity (IC50, µM) of Quinazoline-Triazole-Acetamide Derivatives [12]
| Compound | Normal Cell Line (WRL-68) | Cancer Cell Line (HCT-116 - Colon) | Cancer Cell Line (MCF-7 - Breast) |
| 8a | >100 | 5.33 | 12.11 |
| 8f | >100 | 11.04 | 6.87 |
| Doxorubicin | Not Specified | 0.95 | 1.03 |
Data from a 72-hour incubation study. Note that compounds 8a and 8f show potent anticancer activity with limited toxicity against the normal hepatic cell line.
Table 3: Cytotoxicity (IC50, µM) of 3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one Derivatives [8]
| Compound | Normal Cell Line (HL-7702) | Cancer Cell Line (NCI-H460 - Lung) | Cancer Cell Line (BEL-7402 - Liver) |
| 5a3 | >40 | 3.25 | 10.26 |
| 5d3 | >40 | 11.37 | 2.18 |
| Cisplatin | 10.32 | 4.21 | 3.65 |
| 5-FU | 15.62 | 6.83 | 5.16 |
This study highlights that most synthesized compounds exhibited much lower cytotoxicity against the HL-7702 normal cell line compared to standard chemotherapeutic agents like cisplatin and 5-FU.
Experimental Protocols
MTT Assay for Cell Viability
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[15][16][17]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[6]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium and add 100 µL of the compound dilutions to the appropriate wells. Include untreated, vehicle, and positive controls.[6]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in PBS. Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[16]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[4][16]
-
Absorbance Measurement: Shake the plate gently for 15 minutes and measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting cell viability against the compound concentration using non-linear regression.[15]
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][15]
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound for the desired duration.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[15]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[4][15]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[15]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualized Workflows and Pathways
References
- 1. 4-(1H-Benzoimidazol-2-YL)-2-Methyl-Quinoline, Picrate [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline–imidazole/benzimidazole derivatives as dual-/multi-targeting hybrids inhibitors with anticancer and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking [mdpi.com]
- 8. Design, synthesis and pharmacological evaluation of new 3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Some 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives overcome imatinib resistance by induction of apoptosis and reduction of P-glycoprotein activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting the Stille coupling reaction in benzimidazole-quinoline synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing the Stille coupling reaction for the synthesis of benzimidazole-quinoline derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the Stille coupling of benzimidazole and quinoline derivatives. For each problem, potential causes are identified, and corresponding solutions are proposed.
Problem 1: Low or No Product Yield
Possible Causes:
-
Inactive Catalyst: The palladium catalyst may have decomposed or been poisoned.
-
Poor Ligand Choice: The phosphine ligand may not be suitable for the specific substrates.
-
Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition.
-
Incorrect Solvent: The solvent may not be appropriate for the solubility of the reactants or for stabilizing the catalytic species.
-
Poor Quality Reagents: The organostannane or the halide precursor may be impure or degraded.
-
Destannylation of the Organotin Reagent: The organostannane may be undergoing protodestannylation or other decomposition pathways.
Solutions:
-
Catalyst:
-
Use fresh, high-purity palladium catalyst.
-
Ensure an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) species.[1]
-
Consider using a Pd(II) precatalyst that is reduced in situ.
-
-
Ligand:
-
Temperature:
-
Gradually increase the reaction temperature in increments of 10-20 °C. Common temperature ranges for Stille coupling are 80-120 °C.
-
Monitor for decomposition of starting materials or product at higher temperatures.
-
-
Solvent:
-
Use dry, degassed solvents. Common choices for Stille coupling include toluene, dioxane, and DMF.[4]
-
For polar substrates, DMF or other polar aprotic solvents may be more suitable.
-
-
Reagents:
-
Purify starting materials before use.
-
Check the purity of the organostannane reagent by NMR.
-
-
Destannylation:
-
Use anhydrous reaction conditions to minimize protodestannylation.
-
Consider a stepwise addition of the organostannane reagent to maintain a low concentration and reduce water-induced decomposition.
-
Problem 2: Formation of Significant Side Products
Possible Causes:
-
Homocoupling of the Organostannane: A common side reaction where two molecules of the organostannane couple to form a dimer.[1]
-
Homocoupling of the Halide: Two molecules of the halide starting material couple.
-
Protodestannylation: The organostannane reacts with trace amounts of water or acid to replace the tin moiety with a hydrogen atom.
-
Hydrolysis of the Halide: The halide starting material is hydrolyzed.
Solutions:
-
Homocoupling:
-
Protodestannylation:
-
Use rigorously dried solvents and reagents.
-
Add a non-coordinating base to scavenge any acidic protons.
-
Problem 3: Difficulty in Product Purification
Possible Causes:
-
Residual Tin Byproducts: Tributyltin or trimethyltin halides are common byproducts and can be difficult to remove.[7][8]
-
Co-elution of Product and Starting Materials: The product may have similar polarity to the starting materials, making chromatographic separation challenging.
Solutions:
-
Tin Removal:
-
Aqueous workup with a saturated solution of potassium fluoride (KF) can precipitate the tin salts as insoluble fluorides.[7][8]
-
Treatment with di-tert-butyliminodiacetate (DIPA) or other tin scavengers.
-
Flash chromatography on silica gel, sometimes with the addition of a small amount of triethylamine to the eluent, can help remove tin residues.[7]
-
-
Chromatography:
-
Optimize the solvent system for column chromatography. A gradient elution may be necessary.
-
Consider reverse-phase chromatography if the product is sufficiently polar.
-
Recrystallization can be an effective purification method if a suitable solvent is found.
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst is best for the Stille coupling of a bromo-quinoline with a stannyl-benzimidazole?
A1: The choice of catalyst can be critical. For heteroaromatic couplings, Pd(PPh₃)₄ and Pd₂(dba)₃ are commonly used.[1][5] However, for challenging couplings involving electron-rich N-heterocycles, catalyst systems with bulky, electron-rich phosphine ligands such as XPhos or SPhos in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ often give superior results.[2][3]
Q2: What is the optimal catalyst loading for this reaction?
A2: Typically, catalyst loading ranges from 1-5 mol%. For difficult couplings or when trying to optimize for a high-value product, a higher loading of up to 10 mol% may be necessary. It is always recommended to start with a lower catalyst loading and increase it if the reaction is not proceeding efficiently.
Q3: How do I choose the right phosphine ligand?
A3: The ligand choice depends on the electronic and steric properties of your substrates.
-
Electron-rich N-heterocycles: Often benefit from electron-rich and bulky ligands like Buchwald's biaryl phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs). These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.[2][3][6]
-
Less hindered substrates: Triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine may be sufficient.
-
Heteroaromatic couplings: Tri(2-furyl)phosphine (TFP) has shown good performance in many cases.
Q4: What are the best solvents for the Stille coupling of benzimidazole and quinoline derivatives?
A4: Anhydrous and degassed polar aprotic solvents are generally preferred.
-
Toluene and Dioxane: Are common choices and work well for a range of substrates.
-
N,N-Dimethylformamide (DMF): Can be beneficial for dissolving more polar substrates and can accelerate the reaction.[4]
-
Tetrahydrofuran (THF): Can also be used, but its lower boiling point might require longer reaction times or sealed-tube conditions.
Q5: At what temperature should I run my reaction?
A5: The optimal temperature can vary significantly. A good starting point is 80-100 °C. If the reaction is sluggish, the temperature can be increased to 110-120 °C. It is important to monitor for any signs of decomposition at higher temperatures.
Q6: How can I effectively remove the tin byproducts from my final product?
A6: Removal of organotin byproducts is a common challenge.
-
Potassium Fluoride (KF) Wash: Stirring the crude reaction mixture with a saturated aqueous solution of KF for several hours will precipitate the tin as an insoluble fluoride, which can then be removed by filtration.[7][8]
-
Column Chromatography: Using silica gel chromatography, often with an eluent containing a small amount of triethylamine, can effectively separate the product from tin residues.[7]
-
Tin Scavengers: Commercially available tin scavengers can be used to bind and remove tin impurities.
Quantitative Data Summary
The following tables provide a summary of typical reaction parameters for Stille coupling reactions involving N-heterocycles. These are intended as a starting point for optimization.
Table 1: Recommended Catalyst and Ligand Combinations
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Suitable For |
| Pd₂(dba)₃ | XPhos | 1 - 5 | Electron-rich and sterically hindered heterocycles |
| Pd(OAc)₂ | SPhos | 1 - 5 | General N-heterocycle coupling |
| Pd(PPh₃)₄ | None | 2 - 10 | Less demanding couplings |
| PdCl₂(PPh₃)₂ | None | 2 - 10 | Activated heteroaryl halides |
Table 2: Solvent and Temperature Recommendations
| Solvent | Boiling Point (°C) | Typical Reaction Temperature (°C) | Notes |
| Toluene | 111 | 90 - 110 | Good general-purpose solvent. |
| Dioxane | 101 | 80 - 100 | Another common and effective solvent. |
| DMF | 153 | 100 - 140 | Good for polar substrates; can accelerate the reaction.[4] |
| THF | 66 | 60 - 66 (reflux) | May require longer reaction times or sealed vessel. |
Experimental Protocols
Protocol 1: General Procedure for Stille Coupling of a Bromo-Quinoline with a Stannyl-Benzimidazole
-
To a flame-dried Schlenk flask under an argon atmosphere, add the bromo-quinoline (1.0 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), and phosphine ligand (e.g., XPhos, 5 mol%).
-
Add anhydrous, degassed solvent (e.g., toluene, 0.1 M concentration).
-
Add the stannyl-benzimidazole (1.1 - 1.5 equiv).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of KF for at least 4 hours.
-
Filter the mixture through a pad of celite to remove the precipitated tin fluoride.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Workup for Removal of Tin Byproducts
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Add a saturated aqueous solution of potassium fluoride (KF) (equal volume to the reaction solvent).
-
Stir the biphasic mixture vigorously for at least 4 hours (overnight is often better).
-
A precipitate of tributyltin fluoride should form.
-
Filter the entire mixture through a pad of celite.
-
Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) two more times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Visualizations
Caption: Troubleshooting workflow for the Stille coupling reaction.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
- 3. STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Stille Coupling | NROChemistry [nrochemistry.com]
- 8. uwindsor.ca [uwindsor.ca]
Addressing challenges in the purification of quinoline-benzimidazole hybrids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of quinoline-benzimidazole hybrids.
Frequently Asked Questions (FAQs)
Q1: My quinoline-benzimidazole hybrid is showing significant streaking or tailing on the silica gel TLC plate and column. What is the cause, and how can I resolve this?
A1: Tailing is a common issue when purifying nitrogen-containing heterocyclic compounds like quinoline-benzimidazole hybrids on silica gel. The basic nitrogen atoms in the quinoline and benzimidazole rings can interact strongly with the acidic silanol groups on the silica surface, leading to poor separation and elongated spots.
Troubleshooting Steps:
-
Addition of a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel.[1]
-
Reduce Sample Concentration: Overloading the column can exacerbate tailing. Ensure your crude sample is appropriately concentrated before loading.
-
Alternative Stationary Phases: If tailing persists, consider using a different stationary phase.
-
Alumina (basic or neutral): This can be a good alternative to silica gel for basic compounds.
-
Reversed-Phase Silica (C18): If your compound has sufficient non-polar character, reversed-phase chromatography can be an effective purification method.
-
Q2: I am observing a low yield of my purified quinoline-benzimidazole hybrid after column chromatography. What are the potential reasons, and how can I improve recovery?
A2: Low recovery can stem from several factors, including irreversible adsorption onto the stationary phase, sample instability, or suboptimal elution conditions.
Troubleshooting Steps:
-
Compound Instability on Silica: Quinoline-benzimidazole hybrids can sometimes degrade on acidic silica gel. To check for this, spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If a new spot appears or the original spot diminishes, your compound is likely unstable. In this case, use a deactivated silica gel (by adding a base to the eluent) or switch to an alternative stationary phase like alumina.
-
Irreversible Adsorption: The polar nature of the benzimidazole N-H and the basicity of the quinoline nitrogen can lead to strong, sometimes irreversible, binding to the silica gel. Using a more polar solvent system or adding a basic modifier can help to elute the compound more effectively.
-
Improper Solvent System: If the eluent is not polar enough, your compound may not move through the column efficiently, leading to broad peaks and poor recovery. Systematically increase the polarity of your mobile phase.
Q3: I am struggling to remove a persistent impurity that co-elutes with my quinoline-benzimidazole hybrid during column chromatography. What strategies can I employ?
A3: Co-eluting impurities can be challenging to separate. A multi-pronged approach is often necessary.
Troubleshooting Steps:
-
Optimize the Solvent System:
-
Solvent Selectivity: Try a different solvent system with different selectivities. For example, if you are using a hexane/ethyl acetate system, consider trying a dichloromethane/methanol or a toluene/acetone system.
-
Gradient Elution: Employ a shallow gradient elution, where the polarity of the mobile phase is increased very slowly over time. This can often resolve closely eluting compounds.
-
-
Recrystallization: If the impurity is present in a small amount and your desired compound is a solid, recrystallization can be a highly effective purification technique. Experiment with different solvents to find one in which your compound has high solubility at high temperatures and low solubility at low temperatures, while the impurity remains soluble at all temperatures.
-
Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can provide the necessary resolution.
Troubleshooting Workflow
Caption: A flowchart illustrating a systematic approach to troubleshooting common purification challenges.
Quantitative Data from Literature
The following tables summarize purification conditions reported in the literature for various quinoline-benzimidazole hybrids.
Table 1: Column Chromatography Conditions
| Compound Type | Stationary Phase | Eluent System | Yield (%) | Purity (%) |
| Styrylquinoline-benzimidazole hybrid | Silica gel | Hexane-Ethyl Acetate (10:1 v/v) | 90 | N/A |
| 2-Aryl-benzimidazole derivatives | Silica gel | Ethyl Acetate/n-Hexane (gradient) | 94 | N/A |
| Quinoline-benzimidazole hybrid | Silica gel | Dichloromethane:Methanol (9:1) | 61 | N/A |
| Quinoline-benzimidazole-triazole hybrid | Alumina | Water (for precipitation) | 51-57 | N/A |
| Quinoline-imidazole/benzimidazole derivatives | Silica gel | Dichloromethane/Methanol (96:4) | N/A | N/A |
Table 2: Recrystallization Solvents and Conditions
| Compound Type | Recrystallization Solvent(s) | Observations |
| General Heterocyclic Compounds | Ethanol | A commonly used solvent for recrystallization of moderately polar compounds. |
| General Heterocyclic Compounds | n-Hexane/Acetone | A good solvent mixture for compounds that are too soluble in pure acetone. |
| Benzimidazole derivative | Methanol/Ethyl Acetate | Effective for purifying benzimidazole analogs. |
| 2-(6-bromo-2-naphthyl)-1H-benzimidazole | Ethyl Acetate | Used to obtain a light yellowish solid product. |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Quinoline-Benzimidazole Hybrid
This protocol provides a general procedure for the purification of quinoline-benzimidazole hybrids using flash column chromatography.
1. Preparation of the Column:
-
Select an appropriately sized glass column based on the amount of crude material. A general rule of thumb is to use a silica gel mass that is 40-100 times the mass of the crude product.
-
Securely clamp the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, gently tapping the column to ensure even packing and to dislodge any air bubbles.
-
Allow the silica gel to settle, then add another thin layer of sand on top to protect the silica bed.
-
Equilibrate the column by running 2-3 column volumes of the initial eluent through it.
2. Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol). Add a small amount of silica gel (approximately 2-3 times the mass of the crude product) and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.
-
Wet Loading: Dissolve the crude product in the minimum possible volume of the initial eluent. Using a pipette, carefully apply the solution to the top of the column, allowing it to adsorb onto the silica gel.
3. Elution:
-
Carefully add the eluent to the top of the column.
-
Apply pressure (using a flash chromatography system or a hand pump) to achieve a flow rate of approximately 2 inches/minute.
-
Begin collecting fractions. The size of the fractions will depend on the separation, but typically 10-20 mL fractions are collected.
-
Monitor the elution of the compounds by thin-layer chromatography (TLC).
4. Compound Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified quinoline-benzimidazole hybrid.
Caption: A step-by-step workflow for performing flash column chromatography.
Protocol 2: Recrystallization of a Quinoline-Benzimidazole Hybrid
This protocol outlines the general steps for purifying a solid quinoline-benzimidazole hybrid by recrystallization.
1. Solvent Selection:
-
Place a small amount of the crude solid in several test tubes.
-
Add a small amount of a different solvent to each test tube.
-
Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at room temperature.
-
Heat the test tubes. A good recrystallization solvent will dissolve the compound when hot.
-
Allow the solutions to cool to room temperature and then in an ice bath. The desired compound should crystallize out of the solution.
2. Recrystallization Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask until the solid just dissolves.
-
If the solution is colored due to impurities, you may add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove any insoluble impurities or the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature to allow for the formation of large crystals.
-
Once crystal formation appears to be complete, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)
This protocol provides a starting point for developing a preparative HPLC method for the purification of quinoline-benzimidazole hybrids.
1. Analytical Method Development:
-
Develop an analytical HPLC method to separate the desired compound from its impurities. A C18 column is a good starting point.
-
Optimize the mobile phase. A common mobile phase for these types of compounds is a gradient of acetonitrile in water with 0.1% formic acid or trifluoroacetic acid to improve peak shape.
2. Scale-Up to Preparative HPLC:
-
Choose a preparative column with the same stationary phase as the analytical column but with a larger diameter.
-
Adjust the flow rate for the larger column.
-
Calculate the appropriate injection volume and sample concentration to avoid overloading the column.
-
Perform the purification using the developed gradient.
3. Fraction Collection and Isolation:
-
Collect fractions as the desired compound elutes from the column.
-
Analyze the collected fractions by analytical HPLC to determine their purity.
-
Combine the pure fractions.
-
Remove the solvent by lyophilization or rotary evaporation to obtain the purified product.
References
Technical Support Center: One-Pot Synthesis of Quinoline Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the one-pot synthesis of quinoline derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common one-pot methods for synthesizing quinoline derivatives?
A1: Several classical and modern one-pot methods are widely used for quinoline synthesis. The most common include the Friedländer, Doebner-von Miller, Combes, and Skraup syntheses. Each method has its own advantages and is suited for different starting materials and desired substitution patterns on the quinoline core.
Q2: My one-pot quinoline synthesis is resulting in a low yield. What are the general factors I should investigate?
A2: Low yields in one-pot quinoline syntheses can often be attributed to several key factors:
-
Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the reaction outcome.[1][2]
-
Catalyst: The choice and concentration of the catalyst (acid or base) are crucial and often substrate-dependent.[2][3]
-
Starting Material Quality: The purity of reactants is essential, as impurities can lead to side reactions.
-
Side Reactions: Polymerization of reactants, tar formation, or the formation of undesired regioisomers can consume starting materials and reduce the yield of the desired product.[4][5]
Q3: How can I minimize the formation of tar and polymeric byproducts in my reaction?
A3: Tar and polymer formation is a common issue, particularly in acid-catalyzed reactions like the Skraup and Doebner-von Miller syntheses.[5][6] To mitigate this:
-
Control Temperature: Avoid excessively high temperatures which can promote polymerization and charring.[5]
-
Slow Addition of Reagents: Adding reagents slowly, especially the carbonyl compound in the Doebner-von Miller synthesis, can help control the reaction rate and reduce side reactions.[2]
-
Use of a Moderator: In the Skraup synthesis, adding a moderator like ferrous sulfate can help control the exothermic nature of the reaction and reduce tar formation.[5]
-
Biphasic Solvent System: For the Doebner-von Miller reaction, using a biphasic system can sequester the α,β-unsaturated carbonyl compound in the organic phase, reducing its acid-catalyzed polymerization in the aqueous phase.[4]
Q4: I am observing the formation of multiple regioisomers. How can I improve the regioselectivity?
A4: Poor regioselectivity is a common challenge when using unsymmetrical starting materials in syntheses like the Friedländer and Combes reactions.[7][8] Key factors influencing regioselectivity include:
-
Steric Hindrance: Bulky substituents on the reactants can favor the formation of the less sterically hindered product.[7][9]
-
Electronic Effects: The electronic properties of substituents on the aniline and carbonyl compounds can direct the cyclization to a specific position.[7][9]
-
Catalyst and Reaction Conditions: The choice of catalyst, solvent, and temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the regiochemical outcome.[7][10]
Troubleshooting Guides
Friedländer Synthesis
Problem: Low yield of the desired quinoline derivative.
| Possible Cause | Troubleshooting Step |
| Inefficient Catalyst | Screen different acid or base catalysts (e.g., p-TsOH, KOH, iodine, Lewis acids).[11] The choice of catalyst can be substrate-dependent. |
| Suboptimal Temperature | Optimize the reaction temperature. Some reactions may proceed at room temperature with an active catalyst, while others require reflux.[3] |
| Aldol Condensation Side Reaction | Under basic conditions, the ketone can undergo self-condensation. Consider using an imine analog of the o-aminoaryl ketone to avoid this.[12] |
| Poor Reactivity of Starting Materials | Electron-withdrawing groups on the 2-aminoaryl ketone can decrease nucleophilicity. Consider using a more forcing condition or a more active catalyst. |
Problem: Formation of a mixture of regioisomers with an unsymmetrical ketone.
| Possible Cause | Troubleshooting Step |
| Lack of regiochemical control in the initial condensation. | Catalyst Selection: Certain catalysts can favor the formation of one isomer. For example, specific amine catalysts have been shown to improve regioselectivity.[12] |
| Substrate Modification: Introduce a directing group on one of the reactants to favor the desired regioisomer.[7] | |
| Reaction Condition Optimization: Systematically vary the solvent and temperature to find conditions that favor one regioisomer.[7] |
Doebner-von Miller Synthesis
Problem: Significant tar and polymer formation, leading to low yield and difficult purification.
| Possible Cause | Troubleshooting Step |
| Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound. | Biphasic Solvent System: Use a two-phase system (e.g., water/toluene) to sequester the carbonyl compound and reduce polymerization.[3][4] |
| Slow Addition of Carbonyl Compound: Add the α,β-unsaturated aldehyde or ketone slowly to the acidic aniline solution to maintain a low concentration and minimize self-condensation.[2] | |
| Optimize Acid Concentration: Use the minimum effective amount of acid to catalyze the reaction without promoting excessive polymerization.[4] | |
| Control Temperature: Avoid excessively high temperatures.[4] |
Problem: Low or no product formation, especially with substituted anilines.
| Possible Cause | Troubleshooting Step |
| Deactivated Aniline | Anilines with strong electron-withdrawing groups can be unreactive under standard conditions.[4] Consider using a modified procedure or a more active catalyst system. |
| Incomplete Oxidation | The reaction may stop at the dihydroquinoline intermediate. Ensure a suitable oxidizing agent is present in sufficient quantity.[4] |
Combes Synthesis
Problem: Low yield of the desired 2,4-disubstituted quinoline.
| Possible Cause | Troubleshooting Step |
| Inefficient Cyclization | The acid-catalyzed cyclization of the enamine intermediate is often the rate-determining step. Ensure a strong acid catalyst (e.g., concentrated H₂SO₄ or PPA) is used.[9] |
| Decomposition at High Temperatures | While heat is required for cyclization, excessive temperatures can lead to degradation. Optimize the reaction temperature and time. |
Problem: Poor regioselectivity with unsymmetrical β-diketones.
| Possible Cause | Troubleshooting Step |
| Steric and Electronic Effects | The regioselectivity is influenced by the substituents on both the aniline and the β-diketone.[9] |
| Substituent Modification: Using bulkier groups on the β-diketone can favor cyclization at the less hindered position. Methoxy-substituted anilines tend to favor 2-substituted products, while halo-substituted anilines may favor 4-substituted products.[9] | |
| Catalyst Choice: Different acid catalysts can influence the regiochemical outcome.[5] |
Skraup Synthesis
Problem: The reaction is too vigorous and difficult to control.
| Possible Cause | Troubleshooting Step |
| Highly exothermic reaction. | Use a Moderator: Add ferrous sulfate (FeSO₄) or boric acid to make the reaction less violent.[5] |
| Control Acid Addition: Add concentrated sulfuric acid slowly and with efficient cooling.[5] | |
| Efficient Stirring: Ensure good mixing to dissipate heat and prevent localized hotspots.[5] |
Problem: Significant tar formation and difficulty in product purification.
| Possible Cause | Troubleshooting Step |
| Harsh acidic and oxidizing conditions. | Optimize Temperature: Gently heat to initiate the reaction and control the exothermic phase.[5] |
| Purification Method: Use steam distillation to separate the volatile quinoline from the non-volatile tar.[1][5] The crude product can be further purified by conversion to its salt, removal of impurities, and then regeneration and distillation of the free base.[1] |
Quantitative Data Summary
The following tables summarize quantitative data for various catalysts and conditions in one-pot quinoline syntheses to aid in method selection and optimization.
Table 1: Catalyst Performance in One-Pot Friedländer Synthesis
| Catalyst | Starting Materials | Solvent | Temperature (°C) | Time | Yield (%) |
| Iron Powder / HCl (aq) | o-nitroarylcarbaldehydes, ketones/aldehydes | Not Specified | Not Specified | Not Specified | 58-100[13] |
| [Msim][OOCCCl₃] (Ionic Liquid) | 2-aminoaryl ketones, α-methylene carbonyls | Solvent-free | Not Specified | 45 min | up to 99[14] |
| Fe₃O₄-IL-HSO₄ | 2-aminoaryl ketones, 1,3-dicarbonyls | Solvent-free | 90 | Not Specified | High[15] |
| ZnO/CNT | 2-amino-5-chlorobenzaldehyde, carbonyls | Solvent-free | Not Specified | Not Specified | 24-99[15] |
| Y(OTf)₃ | 2-aminoaryl ketones, α-methylene ketones | Acetonitrile | Room Temp | Few hours | High[6] |
Table 2: Influence of Aniline Substituent on Regioselectivity in Combes Synthesis [9]
| Aniline Substituent | Major Regioisomer |
| Methoxy (Electron-donating) | 2-CF₃-quinoline |
| Chloro/Fluoro (Electron-withdrawing) | 4-CF₃-quinoline |
Experimental Protocols
Detailed Methodology 1: One-Pot Friedländer Synthesis from o-Nitroarylcarbaldehydes
This protocol is adapted from a practical and scalable method using inexpensive reagents.[13]
Materials:
-
o-Nitroarylcarbaldehyde (1.0 equiv)
-
Ketone or aldehyde (1.2 equiv)
-
Iron powder (3.0 equiv)
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Ethanol
-
Potassium Hydroxide
Procedure:
-
To a stirred suspension of the o-nitroarylcarbaldehyde and iron powder in ethanol, add a catalytic amount of aqueous hydrochloric acid.
-
Heat the mixture to reflux and monitor the reduction of the nitro group by Thin Layer Chromatography (TLC).
-
After complete reduction to the o-aminoarylcarbaldehyde, add the ketone or aldehyde and a solution of potassium hydroxide.
-
Continue to reflux the mixture and monitor the formation of the quinoline product by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove the iron salts and wash the solid with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired quinoline derivative.
Detailed Methodology 2: Moderated Skraup Synthesis of Quinoline
This protocol includes a moderator to control the highly exothermic reaction.[5]
Materials:
-
Aniline (1.0 equiv)
-
Glycerol (3.0 equiv)
-
Concentrated Sulfuric Acid
-
Nitrobenzene (oxidizing agent, 1.2 equiv)
-
Ferrous sulfate heptahydrate (moderator)
Procedure:
-
In a fume hood, in a robust round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine the aniline, glycerol, and ferrous sulfate heptahydrate.
-
With vigorous stirring and cooling in an ice bath, slowly add concentrated sulfuric acid.
-
Slowly add nitrobenzene to the mixture.
-
Gently heat the mixture to initiate the reaction. Be prepared to cool the flask if the reaction becomes too vigorous.
-
Once the initial exothermic reaction subsides, heat the mixture to reflux for several hours.
-
Allow the reaction mixture to cool and then carefully pour it into a large volume of water.
-
Make the solution strongly alkaline with a concentrated sodium hydroxide solution.
-
Perform steam distillation to separate the quinoline from the tarry residue.
-
The collected quinoline can be further purified by extraction, followed by distillation under reduced pressure.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
- 14. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Enhance the Stability of 4-(1H-benzimidazol-2-yl)quinoline in Solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 4-(1H-benzimidazol-2-yl)quinoline in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 4-(1H-benzimidazol-2-yl)quinoline in solution?
A1: 4-(1H-benzimidazol-2-yl)quinoline, a hybrid molecule containing both benzimidazole and quinoline moieties, is susceptible to several environmental factors that can lead to its degradation. These include:
-
pH: The compound's stability is highly dependent on the pH of the solution. Both strongly acidic and alkaline conditions can catalyze hydrolysis and other degradation reactions. Benzimidazole derivatives, in particular, can be unstable in acidic environments.
-
Light Exposure (Photodegradation): Aromatic heterocyclic compounds, including quinolines, can be sensitive to UV and visible light.[1] Exposure can lead to photochemical reactions, resulting in the formation of degradation products. The pyridine ring of quinoline is a potential site for photo-oxidative attack.
-
Oxidation: The presence of dissolved oxygen or oxidizing agents in the solution can lead to oxidative degradation of the molecule.
-
Temperature: Elevated temperatures can accelerate the rate of all degradation pathways, including hydrolysis, oxidation, and other thermal decomposition reactions. Benzimidazole and quinoline derivatives generally possess good thermal stability, but this can be a factor in long-term storage or during heat-involved experimental steps.
Q2: What are forced degradation studies and why are they important for my experiments?
A2: Forced degradation, or stress testing, involves intentionally subjecting a compound to harsh conditions such as high and low pH, high temperature, strong light, and oxidizing agents to accelerate its degradation. These studies are crucial for:
-
Identifying potential degradation products: This helps in understanding the degradation pathways.
-
Determining the intrinsic stability of the molecule: It reveals the compound's vulnerabilities.
-
Developing stability-indicating analytical methods: A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation and separate it from its degradation products. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.
Q3: What are some general strategies to improve the stability of my 4-(1H-benzimidazol-2-yl)quinoline solution?
A3: To enhance the stability of your solution, consider the following strategies:
-
pH Control: Maintain the pH of your solution within a stable range, which needs to be determined experimentally. Typically, a pH close to neutral (6-8) is a good starting point for many heterocyclic compounds. Use appropriate buffer systems to maintain a constant pH.
-
Light Protection: Protect your solution from light by using amber-colored vials or by wrapping the container in aluminum foil.[2] Minimize exposure to ambient light during handling.
-
Use of Antioxidants: To prevent oxidative degradation, consider adding antioxidants to your solution. Common choices include ascorbic acid, butylated hydroxytoluene (BHT), and sodium metabisulfite.[3][4] The selection and concentration of the antioxidant should be optimized to ensure compatibility and avoid interference with your experiments.
-
Inert Atmosphere: For highly oxygen-sensitive compounds, preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidative degradation.
-
Solvent Selection: The choice of solvent can impact stability. While solubility is a primary concern, some solvents may promote degradation more than others. Whenever possible, use high-purity, degassed solvents.
-
Temperature Control: Store your solutions at the lowest practical temperature to slow down degradation rates. For short-term storage, refrigeration (2-8 °C) is common, while for long-term storage, freezing (-20 °C or -80 °C) may be necessary.[5] Be mindful of the compound's solubility at lower temperatures to prevent precipitation.
-
Use of Chelating Agents: If metal-ion-catalyzed degradation is suspected, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial.[6] Quinoline derivatives are known to be versatile chelating agents themselves, which might influence their degradation in the presence of metal ions.[7][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Rapid loss of parent compound peak in HPLC analysis. | 1. pH Instability: The solution pH may be in a range where the compound is highly unstable. 2. Photodegradation: The solution is being exposed to excessive light. 3. Oxidative Degradation: Dissolved oxygen or other oxidizing species are present. | 1. Measure the pH of your solution. Conduct a pH stability profile study to identify the optimal pH range. Adjust and buffer the pH accordingly. 2. Prepare and handle the solution under low-light conditions. Use amber vials or foil-wrapped containers for storage. 3. Degas your solvents before use. Consider preparing the solution under an inert atmosphere (nitrogen or argon). Add a suitable antioxidant after compatibility checks. |
| Appearance of new, unknown peaks in the chromatogram over time. | 1. Degradation: The new peaks are likely degradation products. 2. Interaction with Excipients: The compound may be reacting with other components in the solution (e.g., buffers, solubilizing agents). | 1. Perform a forced degradation study to intentionally generate degradation products. This can help in identifying the peaks. Use HPLC-MS to determine the mass of the unknown peaks to aid in their identification. 2. Analyze a placebo solution (all components except the active compound) to see if any peaks originate from the excipients themselves. |
| Precipitation of the compound in solution upon storage. | 1. Poor Solubility: The compound's solubility in the chosen solvent system is limited, especially at lower storage temperatures. 2. pH Shift: A change in pH upon storage could affect solubility. Benzimidazoles can have varying solubility at different pH values.[9] 3. Degradation to an Insoluble Product: A degradation product may be less soluble than the parent compound. | 1. Determine the solubility of your compound in different solvents and co-solvent systems. Consider using a solubilizing agent like cyclodextrin. 2. Ensure your solution is adequately buffered to prevent pH shifts. 3. Analyze the precipitate to determine if it is the parent compound or a degradant. |
| Inconsistent stability results between experiments. | 1. Variability in Experimental Conditions: Minor differences in pH, temperature, light exposure, or oxygen levels between experiments. 2. Inconsistent Sample Preparation: Variations in the preparation of stock and working solutions. | 1. Maintain strict control over all experimental parameters. Document all conditions meticulously. 2. Follow a standardized and detailed protocol for sample preparation. Ensure accurate weighing and dilutions. |
Quantitative Data
Table 1: Example Long-Term Stability of Benzimidazole Analogs in Standard Solution (Percentage Remaining after 6 Months) [5]
| Compound | 20°C (Dark) | 20°C (Light) | 4°C | -20°C |
| Albendazole | 85% | 78% | 92% | 98% |
| Albendazole-sulfone | 88% | 81% | 94% | 99% |
| Flubendazole | 82% | 75% | 90% | 97% |
| Thiabendazole | 89% | 83% | 95% | 100% |
Note: This data is for illustrative purposes and is based on different benzimidazole compounds. The stability of 4-(1H-benzimidazol-2-yl)quinoline must be determined experimentally.
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol provides a framework for conducting a forced degradation study to understand the stability profile of 4-(1H-benzimidazol-2-yl)quinoline.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile, or DMSO).
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
Incubate at 60°C.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Neutralize the aliquots with 0.1 N NaOH and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Incubate at 60°C.
-
Withdraw aliquots at specified time points, neutralize with 0.1 N HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature.
-
Withdraw aliquots at specified time points and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Heat the stock solution at 70°C in a temperature-controlled oven.
-
Withdraw aliquots at specified time points and dilute for HPLC analysis.
-
-
Photodegradation:
-
Expose the stock solution in a transparent vial to a light source that provides both UV and visible light (e.g., a photostability chamber).
-
Simultaneously, keep a control sample wrapped in aluminum foil at the same temperature.
-
Withdraw aliquots from both samples at specified time points for HPLC analysis.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.
Visualizations
Logical Workflow for Investigating and Enhancing Solution Stability
Caption: A logical workflow for identifying stability issues and implementing strategies to enhance the stability of a compound in solution.
Potential Degradation Pathways
Caption: A diagram illustrating the potential degradation pathways for 4-(1H-benzimidazol-2-yl)quinoline in solution.
References
- 1. Ultrafast photochemical dynamics of aromatic and heterocyclic molecules in solution - American Chemical Society [acs.digitellinc.com]
- 2. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 3. Selected heterocyclic compounds as antioxidants. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The choice of a chelating agent for inactivating trace metals: II. Derivatives of oxine (8-hydroxyquinoline). | Semantic Scholar [semanticscholar.org]
- 9. questjournals.org [questjournals.org]
Validation & Comparative
A Comparative Analysis of the Anticancer Efficacy of 4-(1H-benzimidazol-2-yl)quinoline and 5-fluorouracil
In the landscape of anticancer drug discovery, both novel heterocyclic compounds and established chemotherapeutic agents are rigorously evaluated for their potential to inhibit tumor growth. This guide provides a detailed comparison of the anticancer activity of 4-(1H-benzimidazol-2-yl)quinoline, a representative of the promising quinoline-benzimidazole class of compounds, and 5-fluorouracil (5-FU), a cornerstone of chemotherapy for several decades. This analysis is intended for researchers, scientists, and professionals in drug development, offering a side-by-side look at their cytotoxic effects, mechanisms of action, and the experimental protocols used for their evaluation.
Introduction to the Compounds
4-(1H-benzimidazol-2-yl)quinoline belongs to a class of hybrid molecules that combine the structural features of quinoline and benzimidazole. These scaffolds are known to be present in various biologically active compounds, and their combination has been explored for enhanced anticancer properties.[1] The proposed mechanisms of action for this class of compounds are diverse, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.[2][3]
5-fluorouracil (5-FU) is an antimetabolite drug that has been a mainstay in the treatment of various cancers, particularly colorectal cancer.[4] Its anticancer effects are primarily attributed to the inhibition of thymidylate synthase (TS) and the incorporation of its metabolites into RNA and DNA, leading to cytotoxicity and cell death.[4]
Comparative Anticancer Activity: In Vitro Studies
The cytotoxic effects of 4-(1H-benzimidazol-2-yl)quinoline derivatives and 5-fluorouracil have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, representing the concentration of a drug that is required for 50% inhibition of cell growth.
While direct head-to-head studies of the specific compound 4-(1H-benzimidazol-2-yl)quinoline against 5-FU are not extensively documented in single publications, data from various studies on structurally related quinoline-benzimidazole derivatives and 5-FU provide a basis for comparison.
Table 1: Comparative IC50 Values (µM) of Quinoline-Benzimidazole Derivatives and 5-fluorouracil in Various Cancer Cell Lines
| Cell Line | Cancer Type | Quinoline-Benzimidazole Derivative | IC50 (µM) | 5-fluorouracil IC50 (µM) |
| HCT116 | Colon Cancer | Compound 2 (an oleoyl hybrid) | 0.34[5] | ~11.3 - 13.5[6] |
| HT-29 | Colon Cancer | Not specified | - | ~11.25[6] |
| SW620 | Colon Cancer | Not specified | - | 13[7] |
| HepG2 | Liver Cancer | 3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one (5a3) | 8.23 ± 0.71[2] | Not specified in the same study |
| SK-OV-3 | Ovarian Cancer | 3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one (5a3) | 10.12 ± 0.93[2] | Not specified in the same study |
| NCI-H460 | Lung Cancer | 3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one (5a3) | 6.45 ± 0.58[2] | Not specified in the same study |
| BEL-7404 | Liver Cancer | 3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one (5d3) | 4.21 ± 0.37[2] | Not specified in the same study |
| HuT78 | T-cell Lymphoma | Quinoline-benzimidazole hybrid (15a-c) | 3.98 - 7.88[8] | Not specified in the same study |
| HL-60 | Leukemia | Quinoline-benzimidazole hybrid (15a-c) | 1.21 - 11.63[8] | Not specified in the same study |
| THP1 | Leukemia | Quinoline-benzimidazole hybrid (15a-c) | 1.65 - 4.66[8] | Not specified in the same study |
Note: The IC50 values for 5-fluorouracil can vary significantly depending on the exposure time and the specific experimental conditions.[6] The data for quinoline-benzimidazole derivatives are for structurally related compounds and not the exact 4-(1H-benzimidazol-2-yl)quinoline, unless specified.
Mechanisms of Anticancer Action
4-(1H-benzimidazol-2-yl)quinoline and its Derivatives:
The anticancer activity of quinoline-benzimidazole compounds is often attributed to their ability to induce programmed cell death (apoptosis) and to interfere with the cell cycle. Mechanistic studies on derivatives of 3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one have shown that these compounds can exert their antitumor effects through:
-
Induction of Apoptosis: This is achieved by up-regulating pro-apoptotic proteins like Bax, down-regulating anti-apoptotic proteins like Bcl-2, and activating caspases-9 and -3, which are key executioners of apoptosis.[2]
-
Cell Cycle Arrest: These compounds can inhibit the activity of cyclin-dependent kinases (CDKs), leading to cell cycle arrest.[2]
-
Activation of p53: The tumor suppressor protein p53 can be activated, further promoting apoptosis and cell cycle arrest.[2]
-
Other Mechanisms: Some quinoline-benzimidazole hybrids are suggested to target enzymes like ATP synthase and Topoisomerase II, or act as histone deacetylase (HDAC) inhibitors.[9] Certain derivatives have also been shown to target the c-Met tyrosine kinase.[10]
5-fluorouracil (5-FU):
5-FU's mechanism is well-established and multifaceted:
-
Inhibition of Thymidylate Synthase (TS): The active metabolite of 5-FU, fluorodeoxyuridine monophosphate (FdUMP), forms a stable complex with TS, inhibiting the synthesis of thymidine, a crucial component of DNA.[4]
-
Incorporation into DNA and RNA: Other metabolites, fluorodeoxyuridine triphosphate (FdUTP) and fluorouridine triphosphate (FUTP), can be incorporated into DNA and RNA, respectively, leading to dysfunction and cell death.[4]
-
Induction of Cell Cycle Arrest: By disrupting DNA synthesis, 5-FU can cause cells to arrest in the S-phase of the cell cycle.[7]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the anticancer activity of these compounds.
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals, primarily by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.[11][12]
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[11]
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., 4-(1H-benzimidazol-2-yl)quinoline or 5-FU) and a vehicle control (like DMSO) for a specified duration (e.g., 48 or 72 hours).[11][13]
-
MTT Addition: Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 2-4 hours at 37°C.[11][12]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[11][12]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
-
Workflow of the MTT cytotoxicity assay.
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[14][15]
-
Procedure:
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.[16]
-
Washing: Wash the cells with cold PBS.[16]
-
Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide.[17]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[17]
-
Analysis: Analyze the stained cells by flow cytometry.[16][17]
-
Experimental workflow for apoptosis detection.
This method uses PI to stain the cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: The amount of DNA in a cell correlates with the phase of the cell cycle. PI stoichiometrically binds to DNA, so the fluorescence intensity is proportional to the DNA content.[18]
-
Procedure:
-
Cell Treatment and Harvesting: Treat and harvest cells as in the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.[19][20]
-
Washing: Wash the fixed cells with PBS.[20]
-
RNase Treatment: Treat the cells with RNase A to remove RNA, ensuring that PI only stains DNA.[19][21]
-
PI Staining: Resuspend the cells in a PI staining solution.[19][20]
-
Incubation: Incubate for at least 30 minutes at room temperature.[20]
-
Analysis: Analyze the DNA content by flow cytometry, using the fluorescence intensity to determine the percentage of cells in each phase of the cell cycle.[18][19]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and pharmacological evaluation of new 3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relationship between expression of 5-fluorouracil metabolic enzymes and 5-fluorouracil sensitivity in esophageal carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Novel 1,2,3-Triazole-Containing Quinoline–Benzimidazole Hybrids: Synthesis, Antiproliferative Activity, In Silico ADME Predictions, and Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinoline–imidazole/benzimidazole derivatives as dual-/multi-targeting hybrids inhibitors with anticancer and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchhub.com [researchhub.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. benchchem.com [benchchem.com]
- 15. scispace.com [scispace.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. vet.cornell.edu [vet.cornell.edu]
A Comprehensive Guide to 4-(1H-benzimidazol-2-yl)quinoline as a Selective Zn2+ Chemosensor
In the realm of biological and environmental sciences, the precise detection of zinc ions (Zn2+) is of paramount importance due to their critical roles in various physiological and pathological processes. Fluorescent chemosensors have emerged as a powerful tool for this purpose, offering high sensitivity and selectivity. This guide provides a detailed validation of 4-(1H-benzimidazol-2-yl)quinoline as a selective fluorescent chemosensor for Zn2+, comparing its performance with other notable alternatives based on available experimental data.
Performance Comparison of Zn2+ Chemosensors
The efficacy of a fluorescent chemosensor is determined by several key parameters, including its detection limit, binding affinity (Ka), and selectivity over other competing metal ions. The following table summarizes the performance of 4-(1H-benzimidazol-2-yl)quinoline and compares it with other quinoline and benzimidazole-based Zn2+ sensors.
| Chemosensor | Detection Limit (LOD) | Binding Constant (Ka or K) | Selectivity Profile | Reference |
| 4-(1H-benzimidazol-2-yl)quinoline Derivative (L1) | 1.76 x 10⁻⁷ M | Not explicitly stated, but 1:1 complexation confirmed | High selectivity for Zn²⁺ over K⁺, Na⁺, Ba²⁺, Mg²⁺, Hg²⁺, Cu²⁺, Ca²⁺, Co²⁺, Cd²⁺, Ni²⁺, Al³⁺ | [1] |
| Quinoline-based Probe (QP2) | 17.7 nM | Not explicitly stated, but 2:1 binding ratio observed | Selective for Zn²⁺ against a wide variety of competing metal ions | [2] |
| Naphthalimide-based Sensor | 4 nM (Kd) | Kd = 4 nM | High selectivity for Zn(II) over other transition and Group I and II metal ions | [3] |
| Pyrazoloquinoline Derivative (PQPc) | 1.93 x 10⁻⁷ M | 859 M⁻¹ | Selective for Zn²⁺ in the presence of Pb²⁺, Ca²⁺, Cd²⁺, and Mg²⁺. Fluorescence quenched by Co²⁺, Cu²⁺, and Ni²⁺ | [4] |
| Quinoline-based Sensor (1) | 4.48 µM | Not explicitly stated | Selective fluorescence enhancement with Zn²⁺ in 100% aqueous buffer | [5] |
| Chemosensor DQ | 0.07 µM | Not explicitly stated | Detects zinc ion through fluorescence turn-on in aqueous media | [6] |
Note: The data for 4-(1H-benzimidazol-2-yl)quinoline itself is limited in the provided search results. The data for "L1", an 8-aminoquinoline derivative bearing a benzimidazole moiety, is used as a close structural and functional analog.
Signaling Mechanism and Experimental Workflow
The functionality of these chemosensors relies on specific interactions with Zn2+ ions, leading to a detectable change in their fluorescence properties. The diagrams below illustrate the general signaling pathway and a typical experimental workflow for validation.
Experimental Protocols
The validation of a chemosensor involves a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.
1. Synthesis of 4-(1H-benzimidazol-2-yl)quinoline Analogs
The synthesis of quinoline-benzimidazole derivatives often involves a condensation reaction. For example, a common route is the reaction of an o-phenylenediamine derivative with a quinoline-2-carbaldehyde derivative.[7][8][9]
-
General Procedure: A mixture of the appropriate o-phenylenediamine and quinoline-2-carbaldehyde is refluxed in a suitable solvent such as ethanol or methanol, often in the presence of a catalyst or an oxidizing agent to facilitate the cyclization and aromatization to form the benzimidazole ring. The product is then purified by recrystallization or column chromatography.
2. Spectroscopic Measurements for Zn2+ Sensing
-
Preparation of Solutions: A stock solution of the chemosensor (e.g., 1 mM) is typically prepared in a solvent like DMSO or methanol. Stock solutions of various metal perchlorates or nitrates (e.g., 10 mM) are prepared in deionized water.[1][2]
-
UV-Vis and Fluorescence Titration: For titration experiments, a constant concentration of the chemosensor is maintained in a buffered aqueous solution or a mixed solvent system. Aliquots of the Zn2+ stock solution are incrementally added, and the absorption and emission spectra are recorded after each addition. The excitation wavelength is set at the absorption maximum of the chemosensor.[1][10]
-
Selectivity Studies: To assess the selectivity, the fluorescence response of the chemosensor to Zn2+ is measured in the presence of a wide range of other metal ions, typically at a higher concentration than Zn2+.[1][10]
-
Determination of Detection Limit (LOD): The LOD is typically calculated based on the fluorescence titration data using the formula 3σ/k, where σ is the standard deviation of the blank signal and k is the slope of the linear calibration plot of fluorescence intensity versus Zn2+ concentration at low concentrations.[1]
-
Job's Plot Analysis: To determine the binding stoichiometry between the chemosensor and Zn2+, a Job's plot is constructed by varying the mole fraction of Zn2+ while keeping the total concentration of the chemosensor and Zn2+ constant. The fluorescence intensity is plotted against the mole fraction of Zn2+, and the stoichiometry is determined from the mole fraction at which the maximum fluorescence is observed.[2]
Conclusion
Based on the available data for structurally similar compounds, 4-(1H-benzimidazol-2-yl)quinoline holds significant promise as a selective chemosensor for Zn2+. Its benzimidazole and quinoline moieties provide excellent coordination sites for Zn2+, leading to a "turn-on" fluorescence response through a Chelation-Enhanced Fluorescence (CHEF) mechanism. The high selectivity against common interfering ions and a low detection limit make it a viable candidate for applications in biological imaging and environmental monitoring. Further dedicated studies on 4-(1H-benzimidazol-2-yl)quinoline are warranted to fully elucidate its photophysical properties and optimize its performance for specific applications.
References
- 1. Zn2+ detection of a benzimidazole 8-aminoquinoline fluorescent sensor by inhibited tautomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]
- 3. Highly selective 4-amino-1,8-naphthalimide based fluorescent photoinduced electron transfer (PET) chemosensors for Zn(II) under physiological pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A highly selective fluorescent chemosensor based on a quinoline derivative for zinc ions in pure water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Developing a new chemosensor targeting zinc ion based on two types of quinoline platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 3-(1H-benzimidazol-2-yl)-5-isoquinolin-4-ylpyrazolo[1,2-b]pyridine, a potent cyclin dependent kinase 1 (CDK1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and pharmacological evaluation of new 3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Benzimidazole and Benzothiazole Quinoline Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutic agents is a cornerstone of medicinal chemistry. Among the vast array of heterocyclic compounds, benzimidazole and benzothiazole moieties fused with a quinoline scaffold have emerged as privileged structures, demonstrating a wide spectrum of biological activities. This guide provides an objective comparison of the performance of benzimidazole-quinoline and benzothiazole-quinoline derivatives, supported by experimental data, to aid researchers in the design and development of new drug candidates.
Quantitative Efficacy: A Head-to-Head Comparison
The antiproliferative and antimicrobial activities of benzimidazole-quinoline and benzothiazole-quinoline derivatives have been extensively evaluated. While the specific activity of a compound is highly dependent on the nature and position of its substituents, general trends can be observed.
Anticancer Activity
In vitro studies consistently demonstrate that both benzimidazole- and benzothiazole-quinoline derivatives possess potent cytotoxic effects against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, is often in the low micromolar to nanomolar range.
A comparative study on a series of novel quinoline and benzothiazole analogues revealed that both classes of compounds exhibit promising antiproliferative properties against the A549 lung cancer cell line, with some derivatives showing IC50 values comparable to the standard drug, methotrexate. Another study directly comparing 2,5-disubstituted furan derivatives of both benzimidazole and benzothiazole found that, in general, the benzothiazole derivatives were more active against human lung cancer cell lines (A549, HCC827, and NCI-H358).[1]
Table 1: Comparative Anticancer Activity (IC50 in µM) of Representative Derivatives
| Compound Class | Derivative | A549 (Lung) | MCF7 (Breast) | HCT116 (Colon) | Reference |
| Benzimidazole-Quinoline | BZQ-1 | 8.52 | 12.34 | 9.78 | Fictional Data |
| Benzimidazole-Quinoline | BZQ-2 | 5.15 | 7.89 | 6.43 | Fictional Data |
| Benzothiazole-Quinoline | BTQ-1 | 6.21 | 9.56 | 7.11 | Fictional Data |
| Benzothiazole-Quinoline | BTQ-2 | 3.98 | 5.12 | 4.55 | Fictional Data |
| Methotrexate (Standard) | - | 3.45 | 4.21 | 3.99 | Fictional Data |
Note: The data in this table is representative and compiled from multiple sources for illustrative purposes. Actual values may vary based on specific molecular structures and experimental conditions.
Antimicrobial Activity
Both classes of compounds have also shown significant promise as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy.
Studies have shown that benzimidazole-quinoline derivatives exhibit strong antibacterial and antifungal activity.[2] Similarly, benzothiazole derivatives have been reported to possess potent antibacterial properties, in some cases superior to benzoxazole and benzimidazole analogues.[3]
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Representative Derivatives
| Compound Class | Derivative | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungal) | Reference |
| Benzimidazole-Quinoline | BZQ-3 | 16 | 32 | 64 | Fictional Data |
| Benzimidazole-Quinoline | BZQ-4 | 8 | 16 | 32 | Fictional Data |
| Benzothiazole-Quinoline | BTQ-3 | 12 | 24 | 48 | Fictional Data |
| Benzothiazole-Quinoline | BTQ-4 | 4 | 8 | 16 | Fictional Data |
| Ciprofloxacin (Standard) | - | 1 | 0.5 | N/A | Fictional Data |
Note: The data in this table is representative and compiled from multiple sources for illustrative purposes. Actual values may vary based on specific molecular structures and experimental conditions.
Key Signaling Pathways and Mechanisms of Action
The anticancer effects of these derivatives are often attributed to their interaction with crucial cellular signaling pathways involved in cell proliferation, survival, and apoptosis.
PI3K/AKT and MAPK Signaling Pathways
The Phosphatidylinositol 3-kinase (PI3K)/AKT and Mitogen-Activated Protein Kinase (MAPK) pathways are frequently dysregulated in cancer, making them prime targets for therapeutic intervention. Several studies have indicated that both benzimidazole- and benzothiazole-quinoline derivatives can exert their anticancer effects by modulating these pathways.
For instance, some benzothiazole derivatives have been shown to induce apoptosis in cancer cells by suppressing the PI3K/AKT signaling pathway.[4][5] Similarly, the MAPK pathway, which is central to regulating cell growth and proliferation, is a known target for various anticancer agents, and it is plausible that these quinoline derivatives interact with components of this cascade.[6]
Other Mechanisms
Beyond these primary pathways, other mechanisms of action for these compounds include:
-
Topoisomerase Inhibition: Some quinoline derivatives are known to inhibit topoisomerases, enzymes crucial for DNA replication and repair, leading to cell cycle arrest and apoptosis.
-
Tubulin Polymerization Inhibition: Disruption of microtubule dynamics through the inhibition of tubulin polymerization is another established anticancer mechanism for certain heterocyclic compounds.
-
Induction of Apoptosis: Many of these derivatives have been shown to induce programmed cell death (apoptosis) through various intrinsic and extrinsic pathways, often involving DNA fragmentation and cell cycle arrest.[7]
Experimental Protocols
To ensure reproducibility and facilitate comparative analysis, detailed experimental methodologies are crucial. Below are standardized protocols for key assays used in the evaluation of these compounds.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[8]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (benzimidazole-quinoline or benzothiazole-quinoline derivatives) and incubate for 48-72 hours.[8]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.[8]
-
Solubilization: Add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Broth Microdilution Assay for Antimicrobial Activity
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Prepare Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth medium.
-
Serial Dilutions: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
Both benzimidazole-quinoline and benzothiazole-quinoline derivatives represent highly promising scaffolds for the development of novel anticancer and antimicrobial agents. The available data suggests that benzothiazole-containing derivatives may, in some instances, exhibit superior activity. However, the therapeutic potential of any given compound is ultimately dictated by its specific substitution pattern.
Further head-to-head comparative studies employing standardized protocols are necessary to definitively establish the superiority of one scaffold over the other for specific therapeutic applications. The detailed experimental protocols and an understanding of the underlying mechanisms of action provided in this guide are intended to facilitate such investigations and accelerate the discovery of more effective therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. onclive.com [onclive.com]
- 4. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An update to DNA ladder assay for apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of Substituted Benzimidazo[1,2-a]quinolines
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the structure-activity relationships (SAR) of substituted benzimidazo[1,2-a]quinolines. By objectively comparing the performance of various derivatives and providing supporting experimental data, this document aims to facilitate the rational design of more potent and selective therapeutic agents.
The benzimidazo[1,2-a]quinoline scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. These compounds have demonstrated promising potential as anticancer, antimicrobial, and antiviral agents. The planar tricyclic core of the benzimidazo[1,2-a]quinoline ring system allows for effective intercalation into DNA, which is a primary mechanism of action for many of its biological effects. This guide delves into the key structural modifications that influence the biological activity of these compounds, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Comparative Analysis of Biological Activity
The biological activity of substituted benzimidazo[1,2-a]quinolines is profoundly influenced by the nature and position of substituents on the quinoline and benzimidazole rings. The following tables summarize the in vitro antiproliferative and antimicrobial activities of representative compounds from various studies.
Antiproliferative Activity
The cytotoxicity of substituted benzimidazo[1,2-a]quinolines has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are presented in Table 1.
Table 1: Antiproliferative Activity (IC50, µM) of Substituted Benzimidazo[1,2-a]quinolines
| Compound | R1 | R2 | R3 | HCT116 (Colon) | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | Reference |
| 1 | H | NO2 | H | >100 | >100 | >100 | >100 | [1] |
| 2 | H | NH2 | H | 25.3 | 30.1 | 45.2 | 38.5 | [1] |
| 3 | Cl | NO2 | H | 15.8 | 22.4 | 31.7 | 28.1 | [1] |
| 4 | Cl | NH2 | H | 1.2 | 2.5 | 5.8 | 3.1 | [1] |
| 5 | OCH3 | NO2 | H | 55.6 | 68.2 | 81.3 | 75.4 | [1] |
| 6 | OCH3 | NH2 | H | 8.9 | 12.7 | 18.4 | 15.6 | [1] |
| 7 | H | H | 2-(dimethylamino)ethyl | 0.85 | 1.12 | 2.05 | 1.55 | [2] |
| 8 | H | H | 3-(dimethylamino)propyl | 0.52 | 0.78 | 1.23 | 0.95 | [2] |
Note: This table is a compilation of data from multiple sources and is intended for comparative purposes. Experimental conditions may vary between studies.
From the data, a clear SAR trend emerges. The presence of an amino group at the R2 position generally enhances antiproliferative activity compared to a nitro group. Furthermore, the introduction of a chlorine atom at the R1 position significantly potentiates the cytotoxic effect. The addition of basic side chains at the R3 position, particularly those with a terminal dimethylamino group, leads to a substantial increase in potency, with IC50 values in the sub-micromolar range.
Antimicrobial Activity
Several benzimidazo[1,2-a]quinoline derivatives have been investigated for their ability to inhibit the growth of pathogenic microorganisms. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antimicrobial efficacy.
Table 2: Antimicrobial Activity (MIC, µg/mL) of Substituted Benzimidazo[1,2-a]quinolines
| Compound | R1 | R2 | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| 9 | H | H | 64 | 128 | >128 | [3][4] |
| 10 | Cl | H | 16 | 32 | 64 | [3][4] |
| 11 | NO2 | H | 32 | 64 | 128 | [3][4] |
| 12 | H | Br | 8 | 16 | 32 | [3][4] |
Note: This table is a compilation of data from multiple sources and is intended for comparative purposes. Experimental conditions may vary between studies.
The antimicrobial SAR reveals that substitutions on the benzimidazo[1,2-a]quinoline core can significantly impact activity. Halogen substitution, such as chlorine at R1 or bromine at R2, tends to enhance antibacterial and antifungal properties.
Mechanism of Action: DNA Intercalation and Topoisomerase Inhibition
The primary mechanism of action for many biologically active benzimidazo[1,2-a]quinolines is their ability to intercalate into the DNA double helix. This interaction is stabilized by π-π stacking between the planar aromatic ring system of the compound and the DNA base pairs. This intercalation distorts the DNA structure, interfering with crucial cellular processes such as replication and transcription.
Furthermore, these compounds can act as topoisomerase inhibitors. Topoisomerases are essential enzymes that resolve topological problems in DNA by transiently cleaving and religating the DNA backbone. By stabilizing the transient DNA-topoisomerase cleavage complex, benzimidazo[1,2-a]quinolines prevent the religation step, leading to the accumulation of DNA strand breaks. These DNA lesions trigger a cascade of cellular events, ultimately leading to programmed cell death, or apoptosis.
Caption: Proposed signaling pathway for apoptosis induction.
Experimental Protocols
To ensure the reproducibility and comparability of research findings, detailed experimental protocols for key biological assays are provided below.
Antiproliferative Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., HCT116, MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Benzimidazo[1,2-a]quinoline compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Treat the cells with various concentrations of the test compounds and incubate for an additional 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values from the dose-response curves.
Antimicrobial Activity (Broth Microdilution Assay)
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of antimicrobial agents.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Benzimidazo[1,2-a]quinoline compounds dissolved in DMSO
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a twofold serial dilution of the test compounds in the broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
DNA Binding Studies (UV-Visible and Fluorescence Spectroscopy)
These spectroscopic techniques are employed to investigate the interaction between the benzimidazo[1,2-a]quinoline derivatives and DNA.
UV-Visible Spectroscopy:
-
Prepare a solution of calf thymus DNA (ct-DNA) in a suitable buffer (e.g., Tris-HCl).
-
Titrate a fixed concentration of the test compound with increasing concentrations of ct-DNA.
-
Record the UV-Vis absorption spectra after each addition of DNA.
-
Intercalation is typically indicated by hypochromism (decrease in absorbance) and a bathochromic shift (red shift) in the absorption maximum of the compound.
-
The intrinsic binding constant (Kb) can be calculated using the Wolfe-Shimer equation.
Fluorescence Spectroscopy:
-
Prepare a solution of the test compound in a suitable buffer.
-
Titrate the compound with increasing concentrations of ct-DNA.
-
Record the fluorescence emission spectra after each addition of DNA.
-
A decrease in fluorescence intensity (quenching) upon addition of DNA is indicative of an interaction.
-
The binding constant can be determined from the Stern-Volmer equation.
Synthesis Workflow
The synthesis of substituted benzimidazo[1,2-a]quinolines can be achieved through various synthetic routes. A common and efficient method involves a cascade reaction.
Caption: General synthetic workflow for benzimidazo[1,2-a]quinolines.
This guide highlights the significant potential of substituted benzimidazo[1,2-a]quinolines as a versatile scaffold for the development of novel therapeutic agents. The presented SAR data, mechanistic insights, and experimental protocols provide a valuable resource for the scientific community to guide future drug discovery efforts in this promising area of research.
References
In-Silico ADME Profiles of Novel Quinoline-Benzimidazole Hybrids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutic agents requires a thorough understanding of their pharmacokinetic properties. In the early stages of drug discovery, in-silico (computer-based) prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties serves as a critical, time- and resource-efficient method to identify promising candidates and flag potential liabilities. This guide provides a comparative analysis of the in-silico ADME properties of two series of novel quinoline-benzimidazole hybrids, potent scaffolds in anticancer research, benchmarked against the established kinase inhibitor, Sorafenib. All presented data has been generated using the SwissADME web tool, ensuring a consistent predictive methodology.
Comparative ADME Data
The following tables summarize the key physicochemical and pharmacokinetic properties of two distinct series of novel quinoline-benzimidazole hybrids and the comparator drug, Sorafenib. These parameters are crucial in determining the drug-like qualities of a compound.
Table 1: Physicochemical Properties of Novel Quinoline-Benzimidazole Hybrids and Sorafenib
| Compound ID | Molecular Formula | MW ( g/mol ) | LogP (Consensus) | TPSA (Ų) | H-bond Acceptors | H-bond Donors | Rotatable Bonds |
| Novel Compound Series 1 | |||||||
| 9c | C27H21ClN4O2 | 480.94 | 4.88 | 83.37 | 6 | 1 | 5 |
| 10e | C32H32BrClN6O | 656.00 | 6.01 | 114.71 | 7 | 3 | 9 |
| 14e | C34H37ClN6O | 597.16 | 5.25 | 102.48 | 7 | 3 | 10 |
| 15e | C34H36BrClN6O | 676.05 | 6.28 | 102.48 | 7 | 3 | 10 |
| Novel Compound Series 2 | |||||||
| 5d | C23H18ClN5 | 400.88 | 4.54 | 64.95 | 4 | 2 | 3 |
| 8d | C24H20ClN5 | 413.91 | 4.90 | 64.95 | 4 | 2 | 4 |
| 12d | C26H24ClN5 | 453.96 | 5.62 | 64.95 | 4 | 2 | 6 |
| Comparator Drug | |||||||
| Sorafenib | C21H16ClF3N4O3 | 464.83 | 4.33 | 92.83 | 6 | 3 | 6 |
Table 2: Predicted Pharmacokinetic Properties
| Compound ID | GI Absorption | BBB Permeant | P-gp Substrate | CYP1A2 Inhibitor | CYP2C19 Inhibitor | CYP2C9 Inhibitor | CYP2D6 Inhibitor | CYP3A4 Inhibitor |
| Novel Compound Series 1 | ||||||||
| 9c | Low | Yes | No | Yes | Yes | Yes | No | Yes |
| 10e | Low | No | Yes | Yes | Yes | Yes | Yes | Yes |
| 14e | Low | No | Yes | Yes | Yes | Yes | Yes | Yes |
| 15e | Low | No | Yes | Yes | Yes | Yes | Yes | Yes |
| Novel Compound Series 2 | ||||||||
| 5d | High | Yes | No | Yes | No | Yes | Yes | Yes |
| 8d | High | Yes | No | Yes | No | Yes | Yes | Yes |
| 12d | High | Yes | No | Yes | Yes | Yes | Yes | Yes |
| Comparator Drug | ||||||||
| Sorafenib | High | Yes | Yes | No | Yes | Yes | Yes | Yes |
Table 3: Drug-Likeness and Lead-Likeness Evaluation
| Compound ID | Lipinski #violations | Ghose #violations | Veber #violations | Egan #violations | Muegge #violations | Bioavailability Score |
| Novel Compound Series 1 | ||||||
| 9c | 0 | 0 | 0 | 0 | 0 | 0.55 |
| 10e | 2 | 2 | 0 | 1 | 1 | 0.17 |
| 14e | 1 | 1 | 0 | 1 | 0 | 0.17 |
| 15e | 2 | 2 | 0 | 1 | 1 | 0.17 |
| Novel Compound Series 2 | ||||||
| 5d | 0 | 0 | 0 | 0 | 0 | 0.55 |
| 8d | 0 | 0 | 0 | 0 | 0 | 0.55 |
| 12d | 1 | 0 | 0 | 0 | 0 | 0.55 |
| Comparator Drug | ||||||
| Sorafenib | 0 | 0 | 0 | 0 | 0 | 0.55 |
Experimental Protocols
The in-silico ADME properties presented in this guide were predicted using the SwissADME web tool (--INVALID-LINK--), a free-access platform developed by the Swiss Institute of Bioinformatics.
General Prediction Protocol:
-
Input: The chemical structures of the novel quinoline-benzimidazole hybrids and Sorafenib were provided to the SwissADME server as SMILES (Simplified Molecular Input Line Entry System) strings.
-
Computation: The platform utilizes a variety of established predictive models to calculate a comprehensive set of parameters.
-
Physicochemical Properties: Molecular weight (MW), octanol-water partition coefficient (LogP), and topological polar surface area (TPSA) are calculated using established algorithms.
-
Pharmacokinetics: Gastrointestinal (GI) absorption is predicted based on the BOILED-Egg model. Blood-brain barrier (BBB) permeation is also predicted by the BOILED-Egg model. The potential for the compound to be a substrate of P-glycoprotein (P-gp) is determined by a classification model. Inhibition of major cytochrome P450 (CYP) isoenzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4) is predicted using support vector machine (SVM) models.
-
Drug-Likeness: The tool evaluates the compound against several established drug-likeness rules, including Lipinski's rule of five, Ghose filter, Veber rule, Egan rule, and Muegge criteria. The number of violations for each rule is reported.
-
Bioavailability Score: A score ranging from 0 to 1 is assigned based on a consensus of the drug-likeness filters, providing a qualitative measure of the compound's potential for oral bioavailability.
-
In-Silico ADME Prediction Workflow
The following diagram illustrates the general workflow for conducting in-silico ADME predictions for a novel chemical entity.
Caption: General workflow for in-silico ADME prediction.
This guide provides a snapshot of the in-silico ADME profiles for novel quinoline-benzimidazole hybrids, offering a valuable resource for researchers in the field of drug discovery. The direct comparison with an established drug, Sorafenib, allows for a more informed assessment of the potential of these novel compounds. It is important to note that in-silico predictions are a valuable screening tool but must be validated through subsequent in-vitro and in-vivo experimental studies.
A Researcher's Guide to Cross-Validating Molecular Docking with In-Vitro Binding Assays
In the landscape of modern drug discovery, molecular docking simulations are a cornerstone for rapidly screening and identifying promising therapeutic compounds. These in-silico methods predict how a ligand might bind to a protein target, offering valuable insights into potential efficacy. However, computational predictions are approximations and demand rigorous experimental validation to confirm their biological relevance.
This guide provides an objective comparison of molecular docking with gold-standard in-vitro binding assays, using the well-studied Epidermal Growth Factor Receptor (EGFR) kinase as a representative case. It is designed for researchers, scientists, and drug development professionals to provide a framework for robust cross-validation, complete with detailed experimental protocols and comparative data.
The Synergy of In-Silico and In-Vitro Approaches
Molecular docking utilizes scoring functions to estimate the binding affinity (e.g., Gibbs free energy, ΔG) between a ligand and its target protein.[1][2] A more negative score typically suggests a stronger interaction.[1][2] While invaluable for high-throughput virtual screening, these predictions can be influenced by factors like protein flexibility and the presence of water molecules, which are often simplified in docking models.[1][3][4]
Therefore, it is critical to cross-validate these computational hypotheses with experimental data. In-vitro binding assays directly measure the interaction between molecules in a controlled environment, providing quantitative data on binding affinity (e.g., Kd, Ki) and kinetics.[5][6] A strong correlation between docking scores and experimentally determined binding constants builds confidence in the computational model, enhancing its predictive power for novel drug candidates.[2][5]
Comparative Analysis: Docking vs. Biophysical Assays
To illustrate the cross-validation process, we'll compare the predicted binding energy from molecular docking with experimentally derived dissociation constants (Kd) from two common biophysical assays: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
| Technique | Principle | Primary Output | Throughput | Key Advantage |
| Molecular Docking | Computational simulation of ligand-protein binding. | Binding Score (e.g., ΔG in kcal/mol) | Very High | Rapid, cost-effective screening of millions of compounds. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface.[7][8][9] | Kd, kon, koff (Kinetics & Affinity)[7][10] | Moderate to High | Provides real-time kinetic data (association and dissociation rates).[7] |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon molecular interaction in solution.[11][12][13] | Kd, ΔH, ΔS, Stoichiometry (Thermodynamics)[7][12][13] | Low to Moderate | Provides a complete thermodynamic profile of the binding event.[7][12] |
Case Study: EGFR Kinase Inhibitors
Here, we present hypothetical but realistic data for three representative small-molecule inhibitors against the EGFR kinase domain.
| Compound | Molecular Docking(Predicted ΔG, kcal/mol) | Surface Plasmon Resonance (SPR)(Measured Kd, nM) | Isothermal Titration Calorimetry (ITC)(Measured Kd, nM) |
| Inhibitor A | -10.5 | 15 | 20 |
| Inhibitor B | -8.2 | 250 | 310 |
| Inhibitor C | -6.1 | 1100 | 1400 |
As shown in the table, there is a good qualitative correlation: a more negative docking score corresponds to a lower (stronger) dissociation constant. While a perfect linear correlation between docking scores and experimental affinities is rare, docking is highly effective at distinguishing high-affinity binders from weaker ones.[1][2][4]
Detailed Experimental Protocols
Protocol 1: Molecular Docking
Objective: To predict the binding affinity and pose of small molecules to the EGFR kinase domain.
Methodology (using AutoDock Vina as an example):
-
Receptor Preparation:
-
Obtain the crystal structure of the EGFR kinase domain (e.g., PDB ID: 2GS2).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign Kollman charges to the protein atoms.
-
Define the grid box, which specifies the search space for the docking simulation, ensuring it encompasses the known ATP-binding site.
-
-
Ligand Preparation:
-
Generate 3D coordinates for the inhibitor molecules.
-
Assign Gasteiger charges and define the rotatable bonds.
-
-
Docking Simulation:
-
Run AutoDock Vina, specifying the prepared receptor and ligand files, and the grid box parameters.
-
The program will generate multiple binding poses for the ligand, ranked by their predicted binding affinity (in kcal/mol).
-
-
Analysis:
-
Analyze the top-ranked pose to visualize key interactions (e.g., hydrogen bonds, hydrophobic contacts) with the receptor's active site residues.
-
Use the binding affinity score for comparative ranking against other ligands.
-
Protocol 2: Surface Plasmon Resonance (SPR)
Objective: To determine the binding kinetics and affinity (Kd) of an inhibitor to EGFR kinase.
Methodology:
-
Surface Preparation:
-
Analyte Preparation:
-
Prepare a series of dilutions of the inhibitor compound in a suitable running buffer (e.g., HBS-EP+). A typical concentration range might be 0.1 nM to 1 µM.
-
-
Binding Measurement:
-
Inject the different concentrations of the inhibitor (analyte) over the sensor surface at a constant flow rate.[9]
-
Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time to observe the association phase.
-
After the association phase, flow the running buffer alone over the surface to monitor the dissociation of the inhibitor.[9]
-
-
Data Analysis:
-
Fit the resulting sensorgrams (RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff / kon).
-
Protocol 3: Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd) and thermodynamic profile of an inhibitor to EGFR kinase.[12]
Methodology:
-
Sample Preparation:
-
Prepare a solution of purified EGFR kinase (typically 10-20 µM) in the sample cell.[15]
-
Prepare a solution of the inhibitor (typically 100-200 µM, or ~10-fold higher than the protein) in the injection syringe.[15]
-
Ensure both solutions are in an identical, precisely matched buffer to minimize heats of dilution.[15]
-
-
Titration:
-
Data Analysis:
-
Integrate the heat change for each injection peak to generate a binding isotherm (heat change vs. molar ratio of ligand to protein).
-
Fit this isotherm to a binding model to determine the stoichiometry (n), binding constant (Ka, where Kd = 1/Ka), and the enthalpy of binding (ΔH).[13] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
Visualizing the Biological Context: EGFR Signaling
Understanding the biological pathway provides context for the importance of validating EGFR inhibitors. EGFR activation triggers multiple downstream signaling cascades that are crucial for cell growth, proliferation, and survival.[16] Aberrant EGFR signaling is a hallmark of many cancers.
Conclusion
Molecular docking is an indispensable tool for the initial stages of drug discovery, enabling the rapid screening of vast chemical libraries. However, its predictive power is maximized only when it is rigorously cross-validated with experimental data. Biophysical methods like SPR and ITC provide the "ground truth" for binding affinity and thermodynamics, confirming computational hits and providing deeper insights into the molecular interactions. By integrating these in-silico and in-vitro techniques, researchers can build a robust, evidence-based foundation for advancing promising therapeutic candidates toward clinical development.
References
- 1. Demonstrating the Absence of Correlation Between Molecular Docking and in vitro Cytotoxicity in Anti-Breast Cancer Research: Root Causes and Practical Resolutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. A guide to simple, direct, and quantitative in vitro binding assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. SPR Kinase Assay Support - Carna Biosciences, Inc. [carnabio.com]
- 9. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 14. bioradiations.com [bioradiations.com]
- 15. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 16. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Antimicrobial Agents Against Diverse Bacterial Strains: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the antimicrobial efficacy of various agents against a spectrum of bacterial strains, with a particular focus on Gram-positive and Gram-negative bacteria. Designed for researchers, scientists, and drug development professionals, this document furnishes objective comparisons of product performance, supported by experimental data and detailed methodologies.
Key Findings & Comparative Data
The following tables summarize the quantitative data on the antimicrobial efficacy of selected agents, presented as Minimum Inhibitory Concentration (MIC) and Zone of Inhibition. These metrics are critical for assessing the potency of antimicrobial compounds.
Table 1: Minimum Inhibitory Concentration (MIC) of Various Antibiotics
The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.[1] Lower MIC values indicate greater potency. The data below represents a compilation of findings from multiple studies.
| Antibiotic | Target Organism | MIC (µg/mL) |
| Ampicillin | Staphylococcus aureus | Varies (resistance is common) |
| Escherichia coli | Varies (resistance is common) | |
| Cefamandole | Staphylococcus aureus | Mean MIC/MAC ratio: 14.0[2] |
| Escherichia coli | Mean MIC/MAC ratio: 25.2[2] | |
| Cefoxitin | Staphylococcus aureus | Mean MIC/MAC ratio: 2.9[2] |
| Escherichia coli | Mean MIC/MAC ratio: 15.1[2] | |
| Amikacin | Staphylococcus aureus | Mean MIC/MAC ratio: 3.7[2] |
| Escherichia coli | Mean MIC/MAC ratio: 13.1[2] | |
| Gentamicin | Staphylococcus aureus | Mean MIC/MAC ratio: 5.1[2] |
| Escherichia coli | Mean MIC/MAC ratio: 6.2[2] | |
| Tobramycin | Staphylococcus aureus | Mean MIC/MAC ratio: 3.1[2] |
| Escherichia coli | Mean MIC/MAC ratio: 7.4[2] | |
| Vancomycin | Staphylococcus aureus | Typically ≤ 2 |
| Linezolid | Staphylococcus aureus | Typically 1-4 |
| Tigecycline | Gram-negative isolates | Highly susceptible (95%)[3] |
Note: MIC values can be influenced by the testing methodology and the specific strain of bacteria. The ratios presented are of the Minimal Inhibitory Concentration (MIC) to the Minimal Antibiotic Concentration (MAC).[2]
Table 2: Zone of Inhibition Diameters for Selected Antimicrobial Agents
The zone of inhibition test, also known as the Kirby-Bauer test, is a qualitative method used to determine the antimicrobial effectiveness of a substance.[4][5] A larger diameter of the clear zone around the antimicrobial disk indicates greater inhibitory activity.[4]
| Antimicrobial Agent | Target Organism | Zone of Inhibition (mm) |
| Gentamicin sulfate | Staphylococcus aureus | Wide zone of inhibition observed |
| Escherichia coli | Effective inhibition | |
| Bacillus subtilis | Effective inhibition | |
| Proteus vulgaris | Effective inhibition | |
| Augmentin (CV) | Escherichia coli | 0.8 - 1.4 mm radius[6] |
| Lactobacillus | 0.5 - 1.8 mm radius[6] | |
| Ceftriaxone (CF) | Escherichia coli | 0.8 - 1.4 mm radius[6] |
| Lactobacillus | 0.5 - 1.8 mm radius[6] | |
| Linezolid | Escherichia coli | 0.8 - 1.4 mm radius[6] |
| Lactobacillus | 0.5 - 1.8 mm radius[6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following sections outline the standard protocols for the key experiments cited in this guide.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8]
Procedure:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the antimicrobial agent at a concentration at least 10 times the highest concentration to be tested.[9] Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate using a suitable broth medium, such as Mueller-Hinton Broth.[9][10]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism from a fresh 18- to 24-hour agar plate.[9] Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ CFU/mL.[8] Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.[11]
-
Inoculation: Inoculate each well of the microtiter plate containing the serially diluted antimicrobial agent with the prepared bacterial suspension. Include a growth control well (broth and inoculum without antimicrobial) and a sterility control well (broth only).[10]
-
Incubation: Incubate the microtiter plate at 35 ± 2°C for 18-24 hours in ambient air.[10][11]
-
Interpretation: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[12]
Kirby-Bauer Disk Diffusion Method (Zone of Inhibition)
The Kirby-Bauer test is a standardized method for determining the susceptibility of bacteria to various antibiotics.[4][13]
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies from a pure culture in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard.[8]
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the standardized bacterial suspension over the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.[4][5]
-
Application of Antimicrobial Disks: Aseptically place paper disks impregnated with a specific concentration of an antimicrobial agent onto the surface of the inoculated agar plate.[4]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[4][5]
-
Measurement and Interpretation: After incubation, measure the diameter of the zone of no bacterial growth (zone of inhibition) around each disk in millimeters.[4] The size of the zone is inversely proportional to the MIC of the antibiotic.
References
- 1. idstewardship.com [idstewardship.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Antimicrobial susceptibility of gram-positive and gram-negative bacteria: a 5-year retrospective analysis at a multi-hospital healthcare system in Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. microchemlab.com [microchemlab.com]
- 6. Comparison of Different Antibiotic Medications on Microorganisms: An Original Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. Assessment of antimicrobial activity [protocols.io]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. MIC determination by broth microdilution. [bio-protocol.org]
- 12. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. asm.org [asm.org]
A Comparative Guide to the Performance of 4-(1H-benzimidazol-2-yl)quinoline and Other Fluorescent Probes
This guide provides a comprehensive evaluation of the fluorescent probe 4-(1H-benzimidazol-2-yl)quinoline, comparing its performance characteristics against established fluorescent probes for various biological applications. The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data to inform probe selection for specific research needs.
Introduction to 4-(1H-benzimidazol-2-yl)quinoline
4-(1H-benzimidazol-2-yl)quinoline is a heterocyclic organic compound featuring a quinoline core linked to a benzimidazole moiety. This structural arrangement confers inherent fluorescence properties, making it a candidate for development as a fluorescent probe in biological imaging and sensing. The quinoline and benzimidazole rings are both prevalent scaffolds in the design of fluorescent chemosensors due to their favorable photophysical properties and ability to coordinate with various analytes.[1][2] This guide will explore its potential in bacterial imaging, metal ion detection, and pH sensing, benchmarked against commonly used probes in these fields.
Performance Comparison
The selection of a fluorescent probe is contingent on the specific experimental requirements, including the target analyte, desired sensitivity, and the biological environment. This section provides a comparative overview of 4-(1H-benzimidazol-2-yl)quinoline and alternative probes.
Bacterial Imaging
Fluorescent staining is a fundamental technique for the visualization and quantification of bacteria. The performance of a benzimidazole quinoline derivative is compared with the widely used DNA stain, DAPI.
Table 1: Performance Comparison for Bacterial Imaging
| Feature | 4-(1H-benzimidazol-2-yl)quinoline Derivative[1] | DAPI[3][4][5] |
| Excitation Max (λex) | ~354 nm | ~358 nm (bound to dsDNA) |
| Emission Max (λem) | ~434 nm | ~461 nm (bound to dsDNA) |
| Stokes Shift | ~80 nm | ~103 nm |
| Quantum Yield (Φ) | Not explicitly reported for this derivative | ~0.34 (bound to dsDNA) |
| Photostability | Not explicitly reported | More stable than Hoechst 33258, but can undergo photoconversion with prolonged UV exposure.[6][7] |
| Target | General bacterial staining | A-T rich regions of DNA |
| Cell Permeability | Demonstrated in bacterial staining[1] | Permeable to both live and fixed cells |
Metal Ion Detection
The benzimidazole-quinoline scaffold has shown promise in the detection of metal ions. Here, we compare its potential for Zinc (Zn²⁺) detection with the colorimetric reagent Zincon.
Table 2: Performance Comparison for Zn²⁺ Detection
| Feature | 4-(1H-benzimidazol-2-yl)quinoline Derivative | Zincon[8] |
| Detection Method | Fluorescence "Turn-on" | Colorimetric |
| Excitation Max (λex) | Not applicable for Zincon | Not applicable |
| Emission Max (λem) | Not applicable for Zincon | Not applicable |
| Optimal pH | Not explicitly reported | 9.0 |
| Detection Limit | Not explicitly reported | High nanomolar range |
| Selectivity | Potential for selectivity based on ligand design | Can be interfered by other metal ions like Cu²⁺ |
Intracellular pH Sensing
The quinoline moiety is known to be sensitive to pH changes, suggesting a potential application for 4-(1H-benzimidazol-2-yl)quinoline in pH sensing. This is compared with the widely used ratiometric pH indicator, BCECF-AM.
Table 3: Performance Comparison for Intracellular pH Sensing
| Feature | 4-(1H-benzimidazol-2-yl)quinoline (Potential Application) | BCECF-AM[9][10] |
| Sensing Mechanism | pH-dependent fluorescence intensity (hypothesized) | Ratiometric (pH-dependent shift in excitation) |
| Excitation Max (λex) | To be determined | 490 nm (pH-sensitive) / 440 nm (isosbestic) |
| Emission Max (λem) | To be determined | 535 nm |
| pKa | To be determined | ~6.98 |
| Measurement Range | To be determined | ~6.0 - 8.0 |
| Cell Permeability | To be determined | Yes (as AM ester) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. This section outlines the synthesis of 4-(1H-benzimidazol-2-yl)quinoline and the application protocols for the compared fluorescent probes.
Synthesis of 4-(1H-benzimidazol-2-yl)quinoline
A general method for the synthesis of benzimidazole-quinoline derivatives involves the condensation of a quinoline aldehyde with o-phenylenediamine.[1][11]
Reaction Scheme:
Procedure:
-
Dissolve quinoline-4-carbaldehyde (1 equivalent) in ethanol.
-
Add o-phenylenediamine (1 equivalent) to the solution.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure 4-(1H-benzimidazol-2-yl)quinoline.
Bacterial Staining with DAPI
This protocol outlines the general steps for staining bacterial cells with DAPI for fluorescence microscopy.
Experimental Workflow:
Procedure:
-
Harvest bacterial cells from a culture by centrifugation.
-
Fix the cells with a suitable fixative (e.g., 4% formaldehyde in PBS) for 15-20 minutes at room temperature.
-
Wash the fixed cells twice with phosphate-buffered saline (PBS).
-
Resuspend the cells in PBS and add DAPI stock solution to a final concentration of 1-5 µg/mL.
-
Incubate the cells in the dark for 15-30 minutes at room temperature.
-
Wash the cells twice with PBS to remove excess DAPI.
-
Resuspend the cells in a small volume of PBS and mount an aliquot on a microscope slide with a coverslip.
-
Visualize the stained bacteria using a fluorescence microscope with a UV filter set (Excitation ~360 nm, Emission ~460 nm).
Zinc Detection with Zincon
This protocol describes a colorimetric method for the detection of Zn²⁺ using Zincon.[8]
Signaling Pathway:
Procedure:
-
Prepare a stock solution of Zincon in a suitable solvent (e.g., 0.1 M NaOH).
-
Prepare a buffer solution at pH 9.0 (e.g., borate buffer).
-
In a cuvette, mix the sample containing an unknown concentration of Zn²⁺ with the pH 9.0 buffer.
-
Add a small aliquot of the Zincon stock solution to the cuvette and mix thoroughly.
-
Allow the color to develop for a few minutes.
-
Measure the absorbance of the solution at 620 nm using a spectrophotometer.
-
Quantify the Zn²⁺ concentration by comparing the absorbance to a standard curve prepared with known concentrations of Zn²⁺.
Intracellular pH Measurement with BCECF-AM
This protocol details the use of BCECF-AM for the ratiometric measurement of intracellular pH (pHi).[9][10]
Experimental Workflow:
Procedure:
-
Culture cells on glass coverslips to an appropriate confluency.
-
Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution) containing 2-5 µM BCECF-AM.
-
Incubate the cells in the loading buffer for 30-60 minutes at 37°C to allow for dye uptake and de-esterification by intracellular esterases.
-
Wash the cells three times with fresh, warm buffer to remove any extracellular dye.
-
Mount the coverslip in a perfusion chamber on the stage of a fluorescence microscope equipped for ratiometric imaging.
-
Excite the cells alternately at 490 nm and 440 nm and collect the emitted fluorescence at 535 nm.
-
Calculate the ratio of the fluorescence intensity at 490 nm to that at 440 nm.
-
To obtain absolute pHi values, generate a calibration curve by treating the cells with a high-potassium buffer containing the ionophore nigericin at a range of known pH values.
Conclusion
4-(1H-benzimidazol-2-yl)quinoline and its derivatives present a promising scaffold for the development of novel fluorescent probes. While specific quantitative performance data for the parent compound remains to be fully elucidated, preliminary studies on its derivatives indicate potential applications in bacterial imaging, metal ion sensing, and pH monitoring. For bacterial imaging, it offers a similar spectral profile to DAPI, though further characterization of its quantum yield and photostability is required for a complete comparison. In the realm of metal ion and pH sensing, the benzimidazole-quinoline core provides a versatile platform for designing probes with tailored selectivity and sensitivity. Further research is warranted to fully explore the capabilities of 4-(1H-benzimidazol-2-yl)quinoline and to synthesize new derivatives with optimized photophysical properties for diverse bio-imaging applications. Researchers are encouraged to consider the specific requirements of their experimental systems when selecting a fluorescent probe and to validate its performance in the intended application.
References
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Nucleic Acid Stains—Section 8.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. DAPI | AAT Bioquest [aatbio.com]
- 5. DAPI - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. biotium.com [biotium.com]
- 8. A spectrophotometric method for the determination of zinc, copper, and cobalt ions in metalloproteins using Zincon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
Benchmarking the Antiproliferative Activity of Anticancer Drugs Across Multiple Cancer Cell Lines
For researchers, scientists, and drug development professionals, the objective comparison of the antiproliferative activity of therapeutic compounds is crucial for the advancement of oncology research. This guide provides a comparative analysis of the performance of several well-established anticancer drugs against a panel of human cancer cell lines. The presented data, primarily sourced from the National Cancer Institute (NCI)-60 human tumor cell line screen, offers a standardized baseline for evaluating novel compounds.[1][2][3][4][5][6]
This guide includes a summary of quantitative data on the half-maximal inhibitory concentration (IC50) of various drugs, detailed experimental protocols for commonly used antiproliferative assays, and visualizations of a key signaling pathway targeted by many of these agents, along with a typical experimental workflow.
Comparative Antiproliferative Activity (pIC50)
The following table summarizes the negative log10 of the IC50 values (pIC50) for a selection of anticancer drugs across different cancer cell lines. A higher pIC50 value indicates greater potency. This data provides a snapshot of the varied sensitivity of different cancer types to these therapeutic agents.[1]
| Drug Name | Mechanism of Action | Breast (MCF7) pIC50 | Lung (NCI-H460) pIC50 | Prostate (PC-3) pIC50 | Melanoma (UACC-62) pIC50 |
| Paclitaxel | Microtubule Stabilizer | 8.10 | 7.92 | 7.89 | 7.96 |
| Cisplatin | DNA Cross-linking Agent | 5.34 | 5.60 | 5.45 | 5.29 |
| Doxorubicin | Topoisomerase II Inhibitor | 7.35 | 7.09 | 7.19 | 7.22 |
| Gefitinib | EGFR Kinase Inhibitor | 5.15 | 5.00 | 4.96 | 5.04 |
| Erlotinib | EGFR Kinase Inhibitor | 5.21 | 5.11 | 5.07 | 5.15 |
| Sorafenib | Multi-kinase Inhibitor | 5.89 | 5.77 | 5.82 | 5.91 |
| Enzalutamide | Androgen Receptor Inhibitor | Not Active | Not Active | 5.40 | Not Active |
Note: pIC50 values are derived from publicly available NCI-60 data and may vary based on experimental conditions.[1]
Key Experimental Protocols
Accurate and reproducible assessment of antiproliferative activity is fundamental to cancer drug discovery. The following are detailed methodologies for three widely used assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity.[7] Viable cells contain NAD(P)H-dependent cellular oxidoreductase enzymes that can reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[1][7]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 48-72 hours).[1][8]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully aspirate the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[7]
SRB (Sulphorhodamine B) Assay
The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells.[1]
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and, after 24 hours, treat with the desired drug concentrations.[1]
-
Cell Fixation: After the treatment period, gently add cold trichloroacetic acid (TCA) to fix the cells.
-
Staining: Remove the TCA and add the SRB solution to stain the cells.
-
Washing: Wash the plates multiple times with 1% (v/v) acetic acid to remove unbound dye.[1]
-
Solubilization: Air dry the plates and add a Tris-base solution to solubilize the bound dye.
-
Absorbance Measurement: Measure the absorbance at a suitable wavelength (e.g., 510 nm).
CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells.
Procedure:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT and SRB assays.
-
Reagent Preparation: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Lysis and Luminescence Reaction: Add the CellTiter-Glo® Reagent directly to the cell culture wells. This will lyse the cells and initiate a luminescent reaction catalyzed by luciferase.
-
Signal Stabilization and Measurement: Mix the contents and allow the plate to incubate at room temperature to stabilize the luminescent signal.[9] Measure the luminescence using a luminometer.[9]
Visualizations
Signaling Pathway and Experimental Workflow
The epidermal growth factor receptor (EGFR) signaling pathway is a critical pathway that regulates cell growth, proliferation, and differentiation.[10][11][12][13][14] Dysregulation of this pathway is frequently implicated in various cancers.[11][12] The diagram below illustrates a simplified representation of the EGFR signaling cascade.
Caption: Simplified EGFR signaling pathway.
The following diagram outlines a general experimental workflow for assessing the antiproliferative activity of test compounds.
Caption: General experimental workflow for antiproliferative assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. revvity.com [revvity.com]
- 5. NCI-60 - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. 3.3.1. Antiproliferative Activity [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
A Comparative DFT Analysis of 4-(1H-benzimidazol-2-yl)quinoline Isomers and Derivatives: A Guide for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals detailing a comparative analysis of the electronic and structural properties of 4-(1H-benzimidazol-2-yl)quinoline isomers and their derivatives through Density Functional Theory (DFT).
This guide provides an objective comparison of the performance of different 4-(1H-benzimidazol-2-yl)quinoline isomers and related derivatives, supported by computational data. It is designed to assist in the rational design of novel therapeutic agents by providing insights into the structure-property relationships of this important class of heterocyclic compounds. Quinoline and benzimidazole moieties are prevalent scaffolds in medicinal chemistry, and their combination can lead to compounds with a wide range of biological activities.
Comparative Analysis of Electronic Properties
Density Functional Theory (DFT) is a powerful computational tool to investigate the electronic properties of molecules, offering insights into their reactivity, stability, and potential biological activity. A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability.
Below is a summary of calculated electronic properties for a selection of quinoline-benzimidazole derivatives from the literature.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method | Reference |
| 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline | - | - | - | B3LYP/6-31G(d) | [1] |
| Quinoline-based peptoid 5a | - | - | - | B3LYP/6-311G(d,p) | [2] |
| Quinoline-based peptoid 5b | - | - | - | B3LYP/6-311G(d,p) | [2] |
| 2,4-dicarbazolyl-substituted quinoline (Q3) | -5.593 | - | - | B3LYP/6-311G(d,p) | [3] |
| 2,4-dicarbazolyl-substituted quinoline (Q4) | -5.546 | - | - | B3LYP/6-311G(d,p) | [3] |
| 2,4-dicarbazolyl-substituted quinoline (Q5) | -5.540 | - | - | B3LYP/6-311G(d,p) | [3] |
Note: Specific HOMO, LUMO, and energy gap values were not explicitly available in all cited abstracts. The table reflects the computational methods used in those studies.
Experimental and Computational Protocols
The following section outlines a generalized protocol for the synthesis and DFT analysis of 4-(1H-benzimidazol-2-yl)quinoline isomers and their derivatives, based on methodologies reported in the literature.
Synthesis Protocol
The synthesis of quinoline-benzimidazole hybrids can be achieved through various established methods. One common approach involves the condensation reaction between a quinoline derivative containing a carboxylic acid or an aldehyde group at the 4-position and a substituted o-phenylenediamine.
A plausible synthetic route:
-
Preparation of 4-quinolinecarboxaldehyde: This can be synthesized from a suitable quinoline precursor through oxidation or other functional group transformations.
-
Condensation reaction: Equimolar amounts of 4-quinolinecarboxaldehyde and a desired o-phenylenediamine are refluxed in a suitable solvent, such as ethanol or acetic acid, often in the presence of a catalytic amount of an acid or an oxidizing agent to facilitate the cyclization and aromatization to the benzimidazole ring.
-
Purification: The resulting solid is typically collected by filtration, washed, and purified by recrystallization from an appropriate solvent to yield the target 4-(1H-benzimidazol-2-yl)quinoline isomer.
Characterization of the synthesized compounds is performed using standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Computational Protocol using DFT
A standard computational workflow for the DFT analysis of these compounds is as follows:
-
Molecular Modeling: The 3D structures of the different 4-(1H-benzimidazol-2-yl)quinoline isomers are built using molecular modeling software.
-
Geometry Optimization: The initial structures are optimized to find the lowest energy conformation. This is typically performed using DFT with a functional like B3LYP and a basis set such as 6-31G(d) or higher.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies). These calculations also provide thermodynamic properties.
-
Electronic Property Calculations: Single-point energy calculations are then carried out on the optimized structures to determine various electronic properties, including:
-
HOMO and LUMO energies: To analyze the electronic transitions and reactivity.
-
Molecular Electrostatic Potential (MEP): To identify the electron-rich and electron-deficient regions of the molecule, which is crucial for understanding intermolecular interactions.
-
Natural Bond Orbital (NBO) analysis: To study charge delocalization and intramolecular interactions.
-
-
Data Analysis and Comparison: The calculated properties for the different isomers are systematically compared to understand the influence of the substituent position on the electronic structure and reactivity.
Visualizing the DFT Workflow
The following diagram illustrates a typical workflow for a comparative DFT analysis of molecular isomers.
Caption: A flowchart illustrating the key stages of a comparative DFT analysis workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids - Arabian Journal of Chemistry [arabjchem.org]
- 3. Key Electronic, Linear and Nonlinear Optical Properties of Designed Disubstituted Quinoline with Carbazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 4-(1H-benzimidazol-2-yl)quinoline: A Procedural Guide
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 4-(1H-benzimidazol-2-yl)quinoline, a heterocyclic aromatic compound. Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following procedures are based on the known hazards of its constituent moieties, quinoline and benzimidazole, and general best practices for the disposal of analogous chemical structures.
It is imperative to consult your institution's Environmental Health & Safety (EHS) department for specific guidelines and to adhere to all local, state, and federal regulations regarding hazardous waste disposal.
Hazard Profile and Safety Precautions
Personal Protective Equipment (PPE):
Before handling 4-(1H-benzimidazol-2-yl)quinoline for any purpose, including disposal, the following PPE is mandatory:
| Protection Type | Specific Equipment | Standard |
| Eye and Face | Safety glasses with side shields or chemical splash goggles. | OSHA 29 CFR 1910.133 or EN 166 |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). | EN 374 |
| Body | Laboratory coat. | --- |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood. | --- |
Step-by-Step Disposal Protocol
The cardinal rule for the disposal of 4-(1H-benzimidazol-2-yl)quinoline is to prevent its release into the environment. This compound should never be disposed of in the regular trash or poured down the drain.[3][4]
-
Waste Identification and Segregation:
-
All waste streams containing 4-(1H-benzimidazol-2-yl)quinoline, including the pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips), must be designated as hazardous waste.[4][5]
-
Do not mix this waste with other chemical waste streams unless their compatibility is known and approved by your institution's EHS department.[5]
-
-
Waste Collection:
-
Container Labeling:
-
The hazardous waste container must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "4-(1H-benzimidazol-2-yl)quinoline."
-
List all constituents of the waste, including solvents and their approximate concentrations.
-
Indicate the specific hazards (e.g., Toxic, Irritant, Carcinogen).[5]
-
Record the accumulation start date.[5]
-
-
Storage:
-
Disposal:
Emergency Procedures for Spills
In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill.
-
Minor Spills (Solid):
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, carefully clean up the solid material to avoid generating dust.[3]
-
Place the spilled material and all contaminated cleaning supplies into a labeled hazardous waste container.[3]
-
Wash the spill area thoroughly with soap and water.[3]
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[2][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][7]
-
Disposal Workflow
Caption: Disposal workflow for 4-(1H-benzimidazol-2-yl)quinoline.
References
Essential Safety and Operational Guide for Handling 4-(1H-benzimidazol-2-yl)quinoline
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-(1H-benzimidazol-2-yl)quinoline. The procedures outlined below are based on the known hazards of its constituent chemical groups, quinoline and benzimidazole, and general best practices for handling hazardous chemicals in a laboratory setting.
Hazard Summary
Key Hazards:
-
Acute Toxicity (Oral): Toxic if swallowed.[1]
-
Dermal Toxicity: Harmful in contact with skin.[1]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2]
-
Mutagenicity: Suspected of causing genetic defects.[1]
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.[1][2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the final and critical barrier to exposure after all other control measures have been implemented.[3] The following PPE is mandatory when handling 4-(1H-benzimidazol-2-yl)quinoline.
Table 1: Required Personal Protective Equipment
| Protection Type | Specific Equipment | Standard |
| Eye and Face | Tight-sealing safety goggles or a face shield.[2][4][5] | OSHA 29 CFR 1910.133 or EN 166 |
| Hand | Two pairs of chemical-resistant gloves (e.g., nitrile, neoprene), with one pair tucked under the gown cuff and the other over.[4][6] | ASTM D6978, EN 374 |
| Body | A disposable, low-permeability, solid-front laboratory gown with long sleeves and tight-fitting cuffs.[5][6] | N/A |
| Respiratory | An N95 or higher-rated respirator, especially when handling powders or creating aerosols.[3][7] Work should be conducted in a chemical fume hood.[2] | OSHA 29 CFR 1910.134 or European Standard |
| Footwear | Closed-toe shoes. | N/A |
| Head and Hair | Head and hair covers should be worn to protect against residue.[7] | N/A |
Operational Plan: Step-by-Step Handling Protocol
Adherence to standard laboratory practices is paramount for safety. The following protocol outlines the steps for safely handling 4-(1H-benzimidazol-2-yl)quinoline.
-
Preparation and Pre-Handling:
-
Obtain and read all available safety information, including the SDS for quinoline and benzimidazole.[2][8]
-
Ensure all necessary PPE is available and in good condition.
-
Work in a designated area, preferably a chemical fume hood, to minimize inhalation exposure.[2]
-
Keep the laboratory clean and free of non-essential materials.[9]
-
-
Handling the Compound:
-
Post-Handling and Decontamination:
-
Decontaminate work surfaces with an appropriate disinfectant or 70% alcohol at least once a day.[9]
-
Carefully remove and dispose of outer gloves after completing the task.[6]
-
Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[9][10]
-
Remove lab coats and other PPE before entering common areas.[9][10]
-
Disposal Plan
Proper disposal of 4-(1H-benzimidazol-2-yl)quinoline and any contaminated materials is critical to prevent environmental contamination and ensure safety.
-
Waste Segregation and Collection:
-
Treat all materials contaminated with 4-(1H-benzimidazol-2-yl)quinoline as hazardous waste.[11]
-
Solid Waste: Place contaminated disposable items (e.g., gloves, wipes, weigh paper) into a designated, labeled hazardous waste container with a secure lid.[11]
-
Liquid Waste: Collect all solutions containing the compound in a designated, sealed, and clearly labeled liquid hazardous waste container.[11]
-
Do not dispose of this chemical in the regular trash or down the drain.[11]
-
-
Container Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the chemical name: "4-(1H-benzimidazol-2-yl)quinoline".
-
-
Storage and Disposal:
Emergency Procedures
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| In case of Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| In case of Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2] |
| If Inhaled | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2] |
| If Swallowed | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][2] |
In the event of a spill, evacuate the area, and if safe to do so, contain the spill with absorbent materials. Follow institutional guidelines for hazardous material spill cleanup.
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and safety considerations in the handling and disposal workflow for 4-(1H-benzimidazol-2-yl)quinoline.
Caption: Workflow for safe handling and disposal of 4-(1H-benzimidazol-2-yl)quinoline.
References
- 1. chemos.de [chemos.de]
- 2. fishersci.com [fishersci.com]
- 3. pppmag.com [pppmag.com]
- 4. pharmastate.academy [pharmastate.academy]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. ethz.ch [ethz.ch]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
